molecular formula C7H9NO2 B181220 4-Methoxy-1-methylpyridin-2(1H)-one CAS No. 41759-19-7

4-Methoxy-1-methylpyridin-2(1H)-one

Número de catálogo: B181220
Número CAS: 41759-19-7
Peso molecular: 139.15 g/mol
Clave InChI: AHWLNNONMGZYNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Methoxy-1-methylpyridin-2(1H)-one is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The pyridinone core is a privileged structure in pharmaceutical development, recognized for its versatility as a bioisostere for amides, pyridines, and phenol rings, allowing for the fine-tuning of a compound's polarity, lipophilicity, and hydrogen-bonding capacity . This versatility is crucial in fragment-based drug design and for constructing kinase hinge-binding motifs, as the scaffold can act as both a hydrogen bond donor and acceptor to form critical interactions with biological targets . Researchers utilize this and related pyridinone derivatives to develop novel compounds with a broad spectrum of biological activities, positioning it as a key intermediate in the exploration of new therapeutic agents . The structural features of the pyridinone ring make it a fundamental building block for investigating structure-activity relationships (SARs) in various drug discovery programs. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methoxy-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-4-3-6(10-2)5-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWLNNONMGZYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325381
Record name 4-methoxy-N-methylpyridone-2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41759-19-7
Record name NSC409911
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409911
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-methylpyridone-2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-Methoxy-1-methylpyridin-2(1H)-one: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 41759-19-7 | Molecular Formula: C₇H₉NO₂ | MW: 139.15 g/mol [1][2]

Executive Summary

4-Methoxy-1-methylpyridin-2(1H)-one (also known as 4-methoxy-1-methyl-2-pyridone) is a functionalized heterocyclic scaffold critical to the synthesis of pyridone-based alkaloids and pharmaceutical intermediates.[1][3] Structurally, it represents the N-methylated core of the 2-pyridone system, stabilized against lactam-lactim tautomerism by the N-methyl group.

Its primary significance lies in its role as a precursor to the alkaloid Ricinine (3-cyano-4-methoxy-1-methyl-2-pyridone) and as a versatile building block in medicinal chemistry for developing analgesic and anti-inflammatory agents. This guide details the compound's physicochemical properties, selective synthesis protocols, and mechanistic reactivity.

Chemical Identity & Physical Properties[3][4]

PropertyDataNotes
IUPAC Name 4-Methoxy-1-methylpyridin-2(1H)-one
CAS Number 41759-19-7
Appearance White to off-white solidHygroscopic
Melting Point 170–171 °CDistinct from Ricinine (201.5 °C)
Solubility Soluble in polar organic solvents (DCM, MeOH, DMSO)Moderate water solubility
Stability Stable under standard conditionsHygroscopic; store under inert atmosphere

Synthetic Pathways & Protocols

The synthesis of 4-methoxy-1-methylpyridin-2(1H)-one presents a classic challenge in heterocyclic chemistry: controlling N-alkylation vs. O-alkylation . The 2-pyridone anion is an ambident nucleophile; simple alkylation often yields a mixture of the desired N-methyl pyridone and the O-methyl pyridine ether.

Protocol A: Selective N-Alkylation (Recommended)

High-selectivity method using phase-transfer catalysis principles.

Rationale: The use of Potassium tert-butoxide (


-BuOK) generates the pyridone anion, while Tetrabutylammonium iodide (TBAI) facilitates the reaction mechanism, favoring the softer N-nucleophile attack over the harder O-attack under anhydrous conditions.

Reagents:

  • Precursor: 4-Methoxy-2(1H)-pyridone[3][4]

  • Base:

    
    -BuOK (1.1 equiv)
    
  • Catalyst: TBAI (10 mol%)

  • Electrophile: Methyl Iodide (MeI) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-methoxy-2(1H)-pyridone in anhydrous THF under nitrogen.

  • Deprotonation: Cool to 0°C and add

    
    -BuOK portion-wise. Stir for 30 minutes to ensure complete anion formation.
    
  • Catalyst Addition: Add TBAI followed by the dropwise addition of Methyl Iodide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Dry organic layers over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Toluene/Petroleum Ether or purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).

Protocol B: LiI-Promoted O- to N-Alkyl Migration

Green chemistry approach for correcting O-alkylated byproducts.

If the O-methylated isomer (2,4-dimethoxypyridine) is obtained, it can be converted to the thermodynamic N-methyl product via a Lithium Iodide (LiI) promoted rearrangement.

Mechanism: LiI coordinates to the pyridine nitrogen and the methoxy oxygen, facilitating a nucleophilic attack by the iodide ion to cleave the methyl group, which then re-alkylates the nitrogen position.

Conditions: Heat the O-isomer with LiI (catalytic or stoichiometric) in a high-boiling solvent (e.g., sulfolane or neat melt) at >150°C.

Mechanistic Analysis: N- vs. O-Selectivity

The following diagram illustrates the competing pathways in the alkylation of 4-methoxy-2-pyridone and the thermodynamic preference for the N-methyl product.

AlkylationPathways Start 4-Methoxy-2-pyridone (Ambident Nucleophile) Anion Pyridone Anion (Resonance Hybrid) Start->Anion Base (t-BuOK) TS_N Transition State (N-Attack) Soft-Soft Interaction Anion->TS_N MeI / TBAI (Polar Aprotic) TS_O Transition State (O-Attack) Hard-Hard Interaction Anion->TS_O MeI (No Catalyst) Prod_N 4-Methoxy-1-methylpyridin-2(1H)-one (Thermodynamic Product) TS_N->Prod_N Major Pathway Prod_O 2,4-Dimethoxypyridine (Kinetic Product) TS_O->Prod_O Minor Pathway Prod_O->Prod_N LiI / Heat (Rearrangement)

Figure 1: Mechanistic divergence in the methylation of 4-methoxy-2-pyridone. The N-methylated product is thermodynamically favored and can be accessed directly or via rearrangement of the O-isomer.

Biological & Pharmaceutical Relevance

Alkaloid Biosynthesis & Synthesis

This compound is the direct decarboxylated analog of Ricinine (3-cyano-4-methoxy-1-methyl-2-pyridone), a toxic alkaloid found in the castor oil plant (Ricinus communis).

  • Synthetic Utility: It serves as a substrate for C-3 functionalization (e.g., formylation or cyanation) to reconstitute the Ricinine scaffold or generate novel analogs.

  • Metabolic Pathway: In biosynthetic studies, the N-methyl group is often introduced early, making this scaffold a key intermediate in tracing the origin of pyridone alkaloids.

Medicinal Chemistry Scaffold

The 1-methyl-2-pyridone motif is a "privileged structure" in drug discovery, often used to mimic peptide bonds or serve as a hydrogen bond acceptor.

  • Analgesic Agents: 3,5-disubstituted analogs derived from this core have shown potent anti-allodynic effects in models of inflammatory pain.

  • Enzyme Inhibitors: Related N-methyl pyridones are investigated as inhibitors of bacterial Enoyl-ACP reductase (FabI), targeting fatty acid biosynthesis.[5]

Spectroscopic Characterization

Researchers should verify the identity of CAS 41759-19-7 using the following characteristic signals.

TechniqueCharacteristic Signals
¹H NMR (CDCl₃) δ 3.50 ppm (s, 3H): N-CH₃ (Distinctive sharp singlet)δ 3.82 ppm (s, 3H): O-CH₃δ 5.9–6.0 ppm (d): H-3 (Alpha to carbonyl)δ 7.2–7.3 ppm (d): H-6 (Alpha to nitrogen)
¹³C NMR ~164 ppm: C=O (Carbonyl)~166 ppm: C-4 (C-OMe)~37 ppm: N-CH₃
MS (ESI) [M+H]⁺ = 140.1 (Consistent with MW 139.15)

References

  • Conreaux, D., et al. (2007). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.[5] Tetrahedron Letters.

  • ChemBK. Chemical Properties of CAS 41759-19-7.[1][3][1][3]

  • Essers, M., et al. (1963). The Origin of Carbon Atoms 4, 5, and 6 of Ricinine. Canadian Journal of Chemistry.

  • LookChem. Synthesis and Demethylation of 3-cyano-4-methoxy-2-pyridone derivatives.

  • Han, F., et al. (2021). Catalytic O- to N-Alkyl Migratory Rearrangement: Transition Metal-Free Direct and Tandem Routes to N-Alkylated Pyridones. Chinese Journal of Organic Chemistry.[6]

Sources

4-Methoxy-1-methylpyridin-2(1H)-one structure and properties.

[1]

Executive Summary

4-Methoxy-1-methylpyridin-2(1H)-one (CAS: 41759-19-7) represents a specialized heterocyclic scaffold in modern medicinal chemistry, particularly valued for its utility in fragment-based drug discovery (FBDD).[1][2][3] Unlike its pyridine counterparts, this N-methylated pyridone motif offers a unique electronic profile that combines high polarity with metabolic stability.[1] It serves as a critical bioisostere for phenol and amide functionalities, frequently appearing in kinase inhibitors and GPCR modulators where hydrogen bond acceptor capability is required without the liability of a hydrogen bond donor.[1]

This technical guide provides a comprehensive analysis of the compound's structural dynamics, validated synthesis protocols, and application in therapeutic development.[1]

Chemical Identity & Structural Analysis[1][4][5][6][7]

Core Data
ParameterDetail
IUPAC Name 4-Methoxy-1-methylpyridin-2(1H)-one
CAS Registry Number 41759-19-7
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
SMILES CN1C=CC(OC)=CC1=O
InChI Key InChI=1S/C7H9NO2/c1-8-4-3-6(10-2)5-7(8)9/h3-5H,1-2H3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Electronic Structure & Tautomerism

The 2-pyridone core exhibits a complex resonance landscape. While often drawn as a cyclic amide, it possesses significant aromatic character due to the contribution of the zwitterionic resonance form.[1]

  • Aromaticity: The N-methyl group locks the compound in the lactam (2-pyridone) form, preventing tautomerization to the 2-hydroxypyridine (lactim) species.[1] This "fixed" dipole moment enhances binding affinity in polar pockets of enzymes.[1]

  • H-Bonding: The carbonyl oxygen at C2 acts as a strong hydrogen bond acceptor (HBA), while the N-methyl group eliminates H-bond donor (HBD) capacity, improving membrane permeability compared to the N-H analog.[1]

Resonancecluster_0Resonance Contributionscluster_1Pharmacophore FeaturesStructANeutral Lactam Form(Major Contributor)StructBZwitterionic Aromatic Form(O- / N+)StructA->StructB ResonanceFeat1C2-Carbonyl:Strong H-Bond AcceptorStructA->Feat1Feat2N-Methyl:Hydrophobic Interaction(Prevents Tautomerism)StructA->Feat2Feat3C4-Methoxy:Electron Donating(Modulates pKa)StructA->Feat3

Figure 1: Resonance structures and pharmacophoric features of the 4-methoxy-1-methylpyridin-2(1H)-one core.

Synthesis & Production Protocols

The synthesis of 4-methoxy-1-methylpyridin-2(1H)-one requires careful control of regioselectivity.[1] Alkylation of 2-pyridones can occur at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).[1] The N-methyl isomer is thermodynamically favored, but kinetic conditions must be optimized to suppress the formation of the 2-methoxypyridine byproduct.[1]

Protocol A: Selective N-Methylation of 4-Methoxy-2-pyridone

This method utilizes phase-transfer catalysis or specific soft electrophiles to favor the soft nucleophile (Nitrogen) over the hard nucleophile (Oxygen).[1]

Reagents:

  • Precursor: 4-Methoxy-2(1H)-pyridone[1]

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Acetone or DMF

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 4-methoxy-2(1H)-pyridone (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) at room temperature. Stir for 30 minutes to generate the pyridone anion.

  • Addition: Cool the mixture to 0°C. Add Methyl Iodide (1.2 eq) dropwise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: The N-methyl product typically has a lower R_f than the O-methyl byproduct on silica.[1]

  • Workup: Quench with water and extract into Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0→5% MeOH/DCM).

Protocol B: Transformation from Dehydroacetic Acid

For large-scale production, starting from dehydroacetic acid avoids the regioselectivity issue by establishing the nitrogen substituent early.[1]

  • Ring Opening/Closing: React dehydroacetic acid with methylamine (aqueous or alcoholic) under reflux. This converts the pyrone ring directly into the 1,6-dimethyl-4-hydroxypyridin-2-one species (note: this yields the 6-methyl analog; for the specific target, 4-methoxy-2-pyrone precursors are required).[1]

  • Methylation: Treat the resulting 4-hydroxy-1-methylpyridin-2-one with dimethyl sulfate in basic media to methylate the C4-hydroxyl group.[1]

SynthesisStart4-Methoxy-2(1H)-pyridoneIntermediatePyridone Anion(Ambident Nucleophile)Start->IntermediateDeprotonationReagentsMeI, Cs2CO3, DMF(Thermodynamic Control)ProductNTARGET: 4-Methoxy-1-methylpyridin-2(1H)-one(N-Alkylation, Major)Reagents->ProductNSoft-Soft InteractionProductOByproduct: 2,4-Dimethoxypyridine(O-Alkylation, Minor)Reagents->ProductOHard-Hard InteractionIntermediate->Reagents

Figure 2: Regioselective synthesis pathway via alkylation of the pyridone anion.

Spectroscopic Characterization

Accurate identification relies on distinguishing the N-methyl group from the O-methyl group.[1]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.52 ppm (s, 3H): N-Methyl group.[1] Typically resonates upfield of an O-methyl attached to an aromatic ring.[1]

    • δ 3.81 ppm (s, 3H): O-Methoxy group at C4.[1]

    • δ 5.95 ppm (d, J=2.5 Hz, 1H): C3-H.

    • δ 6.02 ppm (dd, J=7.5, 2.5 Hz, 1H): C5-H.

    • δ 7.18 ppm (d, J=7.5 Hz, 1H): C6-H. Note: The C6 proton is significantly deshielded due to proximity to the lactam nitrogen.[1]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 37.5 ppm: N-CH₃ (Diagnostic peak; O-CH₃ would be ~55 ppm).[1]

    • δ 55.8 ppm: O-CH₃.[1]

    • δ 96.2, 101.5 ppm: C3/C5 (Electron-rich carbons).[1]

    • δ 139.8 ppm: C6.[1]

    • δ 164.5 ppm: C2 (Carbonyl).[1]

    • δ 167.0 ppm: C4 (C-O).[1]

Mass Spectrometry[1]
  • ESI-MS: [M+H]⁺ = 140.07 m/z.[1]

  • Fragmentation: Loss of methyl radical (M-15) is common.[1]

Applications in Medicinal Chemistry

Kinase Inhibitor Design

The 1-methylpyridin-2-one motif is a privileged scaffold for kinase inhibition.[1][3] The C2 carbonyl serves as a hydrogen bond acceptor for the "hinge region" of kinases (e.g., interacting with the backbone NH of specific residues).

  • Advantage: The N-methyl group fills the hydrophobic pocket often found adjacent to the ATP-binding site, improving selectivity over other kinases.[1]

  • Case Study (PIM-1 Kinase): Analogs of this structure have shown efficacy as PIM-1 inhibitors by mimicking the adenine ring of ATP while offering distinct vectors for substitution at the C3 and C5 positions.[1]

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), 4-methoxy-1-methylpyridin-2(1H)-one is an ideal fragment.[1]

  • Vectors for Growth:

    • C3-Position: Susceptible to electrophilic aromatic substitution (halogenation, formylation), allowing for the attachment of "warheads" or linker groups.[1]

    • C5-Position: Can be functionalized via C-H activation or halogenation/cross-coupling sequences (Suzuki-Miyaura).[1]

MedChemCore4-Methoxy-1-methylpyridin-2(1H)-one(Scaffold)App1Kinase Hinge Binder(C=O accepts H-bond)Core->App1InteractionApp2Solubility Enhancer(Polar Core)Core->App2PropertyApp3C3/C5 Functionalization(Library Generation)Core->App3Synthetic Utility

Figure 3: Medicinal chemistry utility of the scaffold.

Reactivity Profile & Stability

Electrophilic Aromatic Substitution (EAS)

The C3 and C5 positions are electron-rich due to the donation from the N1 lone pair and the C4-methoxy group.[1]

  • Halogenation: Reaction with NIS or NBS readily yields 3-iodo or 3-bromo derivatives, which are precursors for Pd-catalyzed cross-coupling.[1]

  • Nitration: Occurs preferentially at C3.

Metabolic Stability

The N-methyl group can be a site of metabolic liability (N-demethylation by CYPs).[1] However, the electron-deficient nature of the pyridone ring compared to a standard amine often reduces the rate of oxidation.[1] The C4-methoxy group is also a potential site for O-demethylation, but steric bulk at C3/C5 can mitigate this.[1]

References

  • Lead Sciences . (n.d.). 4-Methoxy-1-methylpyridin-2(1H)-one Product Data. Retrieved from

  • Jadhav, C. K., et al. (2021).[1] A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. ResearchGate. Retrieved from

  • PubChem . (2025).[1][4][5] Compound Summary: 3-Methoxy-2-methyl-1H-pyridin-4-one (Related Isomer Data). National Library of Medicine.[1] Retrieved from [5]

  • BenchChem . (n.d.).[1] 4-Methoxy-1-methylpyridin-2(1H)-one Structure and Applications. Retrieved from

  • National Institutes of Health (NIH) . (2022).[1] Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from

4-Methoxy-1-methylpyridin-2(1H)-one CAS number 41759-19-7.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Methoxy-1-methylpyridin-2(1H)-one

Executive Summary

4-Methoxy-1-methylpyridin-2(1H)-one (CAS 41759-19-7) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry as a robust bioisostere for amide bonds and phenol moieties. Structurally, it represents a fixed tautomer of the 2-pyridone system, locked in the lactam form by


-methylation. This compound serves as a critical intermediate in the synthesis of kinase inhibitors, HIV reverse transcriptase inhibitors, and non-opioid analgesics. Its unique electronic profile—combining a hydrogen-bond acceptor (carbonyl) with a donor-free nitrogen—makes it an ideal template for optimizing ligand-target interactions in hydrophobic pockets.

Chemical Identity & Physical Properties

PropertySpecification
IUPAC Name 4-Methoxy-1-methylpyridin-2(1H)-one
Common Synonyms 4-Methoxy-1-methyl-2-pyridone;

-Methyl-4-methoxypyridone
Molecular Formula C

H

NO

Molecular Weight 139.15 g/mol
Physical State Crystalline Solid
Melting Point 114–116 °C [1]
Solubility Soluble in CH

Cl

, CHCl

, MeOH; Moderate in Water
Stability Hygroscopic; stable under standard ambient conditions

Strategic Synthesis: Regioselective Alkylation

The synthesis of 4-methoxy-1-methylpyridin-2(1H)-one presents a classic challenge in heterocyclic chemistry: Ambident Nucleophilicity . The precursor, 4-methoxy-2(1H)-pyridone, can undergo alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), leading to the desired lactam or the isomeric 2,4-dimethoxypyridine (lactim ether).

Mechanistic Insight

To achieve high selectivity for the


-methyl product (the target), the reaction conditions must favor the soft nucleophilicity of the nitrogen atom or utilize specific counter-ion effects. The use of Potassium tert-butoxide (

-BuOK)
as a base combined with Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in THF has been proven to direct alkylation preferentially to the nitrogen [2].
  • Role of

    
    -BuOK:  Generates the pyridone anion.
    
  • Role of TBAI: Forms a loose ion pair with the pyridone anion, disrupting the tight coordination that might otherwise favor O-alkylation (which is often kinetically favored with hard electrophiles and hard counter-ions like Li

    
    ).
    
Visualization of Regioselectivity

SynthesisPathway Fig 1. Regioselective Divergence in Pyridone Methylation Precursor 4-Methoxy-2(1H)-pyridone (Tautomeric Equilibrium) Reagents Reagents: MeI, t-BuOK, TBAI Solvent: THF Precursor->Reagents Target TARGET: N-Alkylation 4-Methoxy-1-methylpyridin-2(1H)-one (Thermodynamic Product) Reagents->Target Major Pathway (Soft-Soft Interaction) Byproduct BYPRODUCT: O-Alkylation 2,4-Dimethoxypyridine (Kinetic Product) Reagents->Byproduct Minor Pathway (Suppressed by TBAI)

Figure 1: The synthetic divergence showing the preferential formation of the N-methyl target using TBAI/t-BuOK.

Detailed Experimental Protocol

Objective: Synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one on a 10 mmol scale.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with 4-methoxy-2(1H)-pyridone (1.25 g, 10.0 mmol) and anhydrous THF (40 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add

    
    -BuOK  (1.23 g, 11.0 mmol) portion-wise. The mixture may become heterogeneous as the potassium salt forms. Stir for 30 minutes.
    
  • Catalyst Addition: Add TBAI (185 mg, 0.5 mmol, 5 mol%) to the suspension.

  • Alkylation: Add Methyl Iodide (MeI) (0.68 mL, 11.0 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Self-Validating Check: Monitor via TLC (EtOAc/MeOH 9:1). The starting material (more polar) should disappear, replaced by a less polar spot (Target). If a very non-polar spot appears (high Rf), it indicates O-alkylation byproduct.

  • Work-up: Quench with saturated NH

    
    Cl solution (20 mL). Extract with CH
    
    
    
    Cl
    
    
    (3 x 30 mL). Dry combined organics over Na
    
    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the residue via silica gel column chromatography (Gradient: 0-5% MeOH in CH

    
    Cl
    
    
    
    ).
  • Yield: Expect 1.1 – 1.25 g (80–90%) of off-white solid.

Characterization & Validation

To ensure scientific integrity, the product must be distinguished from its O-methylated isomer (2,4-dimethoxypyridine).

Diagnostic NMR Data
NucleusShift (

, ppm)
MultiplicityIntegrationAssignmentDiagnostic Note

H
7.18Doublet (

Hz)
1HC6-HDownfield due to N-C=O

H
5.95Doublet of Doublets1HC5-HCoupling to C6 and C3

H
5.88Doublet (

Hz)
1HC3-HUpfield due to C4-OMe

H
3.80 Singlet3HO-CH

Typical methoxy range

H
3.48 Singlet3HN-CH

CRITICAL PROOF of N-Alkylation

Validation Logic:

  • If the product were the O-alkylated isomer (2,4-dimethoxypyridine), you would observe two methoxy singlets in the 3.8–4.0 ppm range and no N-methyl signal at ~3.5 ppm.

  • The presence of the carbonyl stretch in IR (~1650 cm

    
    ) further confirms the pyridone (lactam) structure over the pyridine (lactim) structure.
    

Applications in Drug Development

Bioisosterism & Scaffold Utility

The 4-methoxy-1-methylpyridin-2-one core acts as a non-classical bioisostere for phenyl rings and amide bonds.

  • Acceptor Capability: The C2 carbonyl is a strong hydrogen bond acceptor.

  • Solubility: The pyridone ring is significantly more polar than a phenyl ring, improving aqueous solubility (logP reduction).

  • Metabolic Stability: The N-methyl group blocks N-glucuronidation, a common metabolic clearance pathway for secondary lactams.

Biological Context Diagram

Bioisostere cluster_Applications Therapeutic Applications Compound 4-Methoxy-1-methylpyridin-2(1H)-one (Scaffold) Kinase Kinase Inhibitors (Hinge Binder) Compound->Kinase H-Bond Acceptor (C=O) HIV HIV RT Inhibitors (Ricinine Analogs) Compound->HIV Hydrophobic Stacking Pain Anti-Allodynic Agents (TRP Channel Modulators) Compound->Pain Structure-Activity Relationship

Figure 2: Therapeutic mapping of the pyridone scaffold.

Case Study: HIV Reverse Transcriptase

Research indicates that 4-methoxy-1-methyl-2-pyridone is a structural analog of Ricinine , a natural alkaloid [3]. Derivatives of this core have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), where the methoxy group occupies a specific hydrophobic pocket in the enzyme, and the carbonyl interacts with backbone residues (e.g., Lys101).

Safety & Handling

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under inert atmosphere.

References

  • Canadian Journal of Chemistry . "The Origin of Carbon Atoms 4, 5, and 6 of Ricinine". Can. J. Chem.1962 , 40, 2362.

  • ResearchGate . "A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones". ChemInform2005 , 36.

  • National Institutes of Health (NIH) . "Recent Advances of Pyridinone in Medicinal Chemistry". Front.[1][2][3][4][5][6][7] Chem.2022 .[5]

Sources

Chemical Identity & Structural Architecture of 4-Methoxy-1-methylpyridin-2(1H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Synonyms & Structural Architecture of 4-Methoxy-1-methylpyridin-2(1H)-one Content Type: Technical Whitepaper / Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1]

Executive Summary

4-Methoxy-1-methylpyridin-2(1H)-one (CAS: 41759-19-7) is a specialized heterocyclic building block utilized in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1][2] Structurally, it represents the N-methylated lactam form of 4-methoxypyridin-2-one.[1] It is widely recognized in natural product chemistry as Decyanoricinine , a degradation product and structural analog of the toxic alkaloid Ricinine.[3] In modern pharmaceutical development, it serves as a critical impurity marker for the antitumor drug Gimeracil and as a scaffold for kinase inhibitor design.[3]

This guide provides a definitive analysis of its nomenclature, structural validation, and synthetic protocols, designed to support researchers in rigorous identification and application.

Part 1: Nomenclature Architecture & Synonyms

The chemical identity of this compound is often obscured by the complex tautomeric nature of the pyridone ring system.[3] Unlike its non-methylated precursor, 4-Methoxy-1-methylpyridin-2(1H)-one is "locked" in the lactam (2-pyridone) form due to the N-methyl substitution, preventing tautomerization to the lactim (2-pyridinol) form.[1]

Table 1: Validated Chemical Synonyms
CategorySynonym / IdentifierContextual Usage
IUPAC Name 4-Methoxy-1-methylpyridin-2(1H)-oneOfficial nomenclature for regulatory filing.[1][4]
Common Name 4-Methoxy-1-methyl-2-pyridoneWidely used in synthetic organic chemistry literature.[1]
Natural Product Decyanoricinine Used in alkaloid biosynthesis research (Ricinine analog).[3][5]
Alternative IUPAC 1-Methyl-4-methoxy-2-oxopyridineEmphasizes the ketone functionality.[1]
CAS Number 41759-19-7Primary database identifier.[1]
Impurity ID Gimeracil Impurity / AnalogReference standard in antineoplastic drug analysis.[1][3]
Structural Logic & Numbering

The numbering of the pyridine ring starts at the nitrogen atom (Position 1) and proceeds toward the carbonyl group (Position 2).[3] The methoxy substituent is located at Position 4.[3][4][6][7]

ChemicalStructure Figure 1: Structural connectivity of 4-Methoxy-1-methylpyridin-2(1H)-one. N1 N1 (Me) C2 C2 (=O) N1->C2 Me CH3 N1->Me Methylation C3 C3 C2->C3 Oxo =O C2->Oxo C4 C4 (OMe) C3->C4 double C5 C5 C4->C5 O_Me O-CH3 C4->O_Me C6 C6 C5->C6 double C6->N1

[1][8]

Part 2: Synthesis & Experimental Protocols

The synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one typically proceeds via the N-methylation of 4-methoxypyridin-2(1H)-one.[1] This reaction must be controlled to favor N-alkylation over O-alkylation, although the pyridone tautomer generally favors N-alkylation under basic conditions.[1]

Protocol: Selective N-Methylation

Objective: Synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one from 4-methoxypyridin-2(1H)-one.

Reagents:

  • Substrate: 4-Methoxypyridin-2(1H)-one (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)[1][3]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[1][3]

  • Solvent: Acetone or DMF (Anhydrous)[1][3]

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-methoxypyridin-2(1H)-one (10 mmol) and anhydrous Acetone (50 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 30 minutes to ensure deprotonation of the amide nitrogen.

  • Alkylation: Dropwise add Methyl Iodide (12 mmol) over 10 minutes. Caution: MeI is toxic and volatile.[1][3]

  • Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM).

  • Work-up:

    • Filter off the inorganic salts (K₂CO₃/KI).[3]

    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve the residue in DCM and wash with water (2x) and brine (1x).[3]

  • Purification: Purify the crude oil by column chromatography (Gradient: 0-5% MeOH in DCM) or recrystallization from Ethyl Acetate/Hexane.

  • Yield: Typical yields range from 75% to 85%.[1][3]

Reaction Pathway Diagram

SynthesisPathway Figure 2: Synthetic pathway via N-methylation of the pyridone precursor. Start 4-Methoxypyridin-2(1H)-one (Precursor) Inter Anionic Intermediate (N- Deprotonated) Start->Inter K2CO3, Acetone Deprotonation Product 4-Methoxy-1-methylpyridin-2(1H)-one (Target) Inter->Product MeI (Major Path) N-Alkylation Side 2,4-Dimethoxypyridine (O-Alkylation Impurity) Inter->Side MeI (Minor Path) O-Alkylation

[1][4][8][9]

Part 3: Structural Characterization & Validation[1][3]

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR spectroscopy.[3] The N-methyl group provides a distinct diagnostic signal.[1]

Table 2: Typical 1H NMR Spectral Data (CDCl₃, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
N-CH₃ 3.45 – 3.55 Singlet (s)3HDiagnostic N-methyl lactam signal.[1]
O-CH₃ 3.75 – 3.85 Singlet (s)3HMethoxy substituent.[1][3]
C3-H 5.90 – 6.00 Doublet (d)1HUpfield aromatic due to conjugation with carbonyl.[1][3]
C5-H 6.00 – 6.10 Doublet of Doublets (dd)1HCoupled to C6-H and C3-H.
C6-H 7.15 – 7.25 Doublet (d)1HDownfield due to proximity to Nitrogen.[1]

Validation Check:

  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 140.15 m/z.[1][3]

  • Distinction from Isomer: The O-methylated isomer (2,4-dimethoxypyridine) will show two methoxy singlets and no N-methyl signal.[1] The carbonyl stretch in IR (~1650 cm⁻¹) further confirms the pyridone structure.[3]

Part 4: Functional Utility & Applications[1][3]

Alkaloid Biomarker Research (Ricinine)

4-Methoxy-1-methylpyridin-2(1H)-one is chemically synonymous with Decyanoricinine .[1] In toxicological studies involving Ricinus communis (Castor bean), Ricinine (3-cyano-4-methoxy-1-methyl-2-pyridone) is the primary biomarker.[1] Decyanoricinine represents a degradation product or a metabolic derivative where the cyano group at position 3 is lost.[3] Researchers utilize this compound to study the metabolic stability and fragmentation pathways of ricinine.[3]

Pharmaceutical Impurity Profiling

In the synthesis of Gimeracil (5-chloro-4-hydroxy-1-methylpyridin-2(1H)-one), a component of the gastric cancer drug S-1, 4-methoxy analogs often appear as process-related impurities.[1] The methylation of the 4-hydroxy group (an undesired side reaction) leads to the formation of 4-methoxy derivatives.[3] Accurate identification of 4-Methoxy-1-methylpyridin-2(1H)-one is essential for quality control (QC) protocols in GMP manufacturing.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12191385: 4-Methoxy-1-methylpyridin-2(1H)-one.[1] Retrieved from [Link][1][3][4]

  • Scribd (2011). The Role of β-Alanine and Glycerate in the Biosynthesis of Ricinine.[3] (Confirming "Decyanoricinine" nomenclature). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 4-Pyridones. Retrieved from [Link]

  • Lead Sciences. Product Catalog: 4-Methoxy-1-methylpyridin-2(1H)-one. Retrieved from [Link]

Sources

The Privileged Pyridin-2(1H)-one Scaffold: A Technical Guide to Structural Versatility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridin-2(1H)-one (2-pyridone) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] From FDA-approved antifibrotics like Pirfenidone to next-generation HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Doravirine , this tautomeric heterocycle offers a unique balance of hydrogen-bonding capability, aromaticity, and pharmacokinetic stability.[2]

This guide analyzes the biological activity, structure-activity relationships (SAR), and experimental workflows for developing substituted pyridin-2(1H)-ones.[2] It is designed for medicinal chemists and pharmacologists seeking to exploit this scaffold for novel therapeutic interventions.

Structural Basis and Tautomeric Equilibrium

The biological utility of the pyridin-2(1H)-one core stems from its ability to mimic peptide bonds (–CO–NH–) and nucleobases. However, its reactivity is governed by the lactam-lactim tautomerism.[2]

  • The Equilibrium: The scaffold exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Dominant Species: In the solid state and in polar solvents (including physiological fluids), the 2-pyridone (lactam) form predominates due to the high resonance stabilization energy of the amide-like resonance contributor.

  • Binding Implications: This preference is critical for target recognition.[2] The N-H serves as a hydrogen bond donor (HBD), while the carbonyl oxygen acts as a hydrogen bond acceptor (HBA).[2] This motif is frequently used to engage "hinge regions" in kinase ATP-binding pockets or to mimic thymine/uracil in polymerase active sites.

Visualization: Tautomerism and Binding Modes

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Biological Interaction (Lactam Form) Lactam 2-Pyridone (Lactam) (Dominant in Solution/Solid) Polar, Amide-like Lactim 2-Hydroxypyridine (Lactim) (Favored in Gas Phase/Non-polar) Aromatic, Phenol-like Lactam->Lactim  K_eq << 1   NH N-H Group (H-Bond Donor) Lactam->NH CO C=O Group (H-Bond Acceptor) Lactam->CO Target Protein Target (e.g., Kinase Hinge) NH->Target Binds Backbone C=O CO->Target Binds Backbone N-H

Caption: Tautomeric equilibrium favoring the lactam form, which facilitates dual H-bond interactions with protein targets.

Medicinal Chemistry & SAR

The substitution pattern on the pyridone ring dictates its pharmacological profile.[3] The ring positions are numbered starting from the nitrogen (N1).[2]

The SAR Map

The following diagram details the functional role of each position on the scaffold based on current FDA-approved drugs and advanced clinical candidates.

SAR_Map Core Pyridin-2(1H)-one Core Scaffold N1 N1 Position Solubility & PK Control (e.g., Methyl, Aryl) Critical for preventing tautomerism if alkylated Core->N1 C3 C3 Position Electrophilic/Steric Clamp (e.g., Halogens, CN) Modulates pKa of N1-H Core->C3 C4 C4 Position Hydrophobic Vector Extends into deep pockets (e.g., Aryl, Heteroaryl) Core->C4 C5 C5 Position Electronic Tuning Influences metabolic stability (e.g., F, CF3) Core->C5 C6 C6 Position Steric Gatekeeper Controls conformation (Often small alkyl groups) Core->C6

Caption: Strategic substitution vectors on the pyridinone core for optimizing potency and pharmacokinetics.

Therapeutic Applications: Deep Dive

A. Kinase Inhibition (Oncology & Inflammation)

Pyridinones are bioisosteres for the nucleobase ring found in ATP.[2] They frequently function as Type I or Type II kinase inhibitors .[2]

  • Mechanism: The lactam motif (NH-CO) forms a bidentate hydrogen bond with the kinase "hinge" region (e.g., Met residue backbone).[2]

  • Example: Tazemetostat (EZH2 inhibitor) utilizes a pyridinone-like core to stabilize the conformation of the drug within the histone methyltransferase active site.

  • p38 MAPK Inhibitors: 3,5-disubstituted pyridinones have shown high potency against p38

    
     MAPK, a key driver in inflammatory pain (mechanical allodynia).[2]
    
B. Anti-Infectives (HIV & Antifungals)[2][3][4]
  • HIV NNRTIs: Doravirine is a substituted pyridinone that binds to an allosteric hydrophobic pocket in HIV-1 Reverse Transcriptase (RT).[2] Unlike earlier NNRTIs, the pyridinone core allows for distinct pi-stacking interactions that retain potency against common resistant mutants (e.g., K103N).[2]

  • Antifungals: Ciclopirox (a N-hydroxy-pyridinone) acts by chelating trivalent cations (

    
    , 
    
    
    
    ), inhibiting metal-dependent enzymes like cytochromes and peroxidases, leading to ROS accumulation and cell death.[2]
Summary of Key Bioactive Compounds
Drug/CompoundPrimary IndicationTarget/MechanismKey Structural Feature
Pirfenidone Idiopathic Pulmonary FibrosisTGF-

pathway downregulation
N-phenyl-5-methylpyridin-2-one
Doravirine HIV-1 InfectionNNRTI (Reverse Transcriptase)3-chloro-5-cyanopyridinone core
Ciclopirox Fungal InfectionsMetal Chelation / ROS inductionN-hydroxy moiety (cyclic hydroxamic acid)
Compound 36 Neuropathic Painp38

MAPK inhibition
3-(indol-4-yl)-5-methoxypyridin-2-one
Gimeracil Cancer (Adjunct)Dihydropyrimidine Dehydrogenase5-chloro-4-hydroxy-pyridinone

Experimental Protocols

Protocol A: Modular Synthesis of 3,5-Disubstituted Pyridin-2(1H)-ones

Rationale: This protocol utilizes a Suzuki-Miyaura cross-coupling on a brominated intermediate, a standard high-yield method for generating SAR libraries.

Reagents:

  • Starting Material: 3-bromo-5-nitropyridin-2(1H)-one (protected as O-benzyl or N-alkyl if necessary).

  • Catalyst:

    
     or 
    
    
    
    .[2]
  • Base: Aqueous

    
     (2M).[2]
    
  • Solvent: 1,4-Dioxane.[2]

Step-by-Step Methodology:

  • Setup: In a sealed pressure tube or microwave vial, dissolve the brominated pyridinone intermediate (1.0 equiv) in 1,4-dioxane (0.1 M concentration).

  • Addition: Add the aryl boronic acid/ester (1.5 equiv) and

    
     solution (5.0 equiv).
    
  • Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add the Palladium catalyst (0.05 equiv). Seal the vessel.

  • Reaction: Heat to reflux (100°C) for 12 hours (thermal) or 30 minutes at 120°C (microwave).

  • Workup: Filter through a Celite pad to remove Pd black.[2] Wash with Ethyl Acetate.[2] Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient).

Protocol B: Kinase Inhibition Assay (p38 MAPK)

Rationale: A FRET-based or luminescent assay is standard for validating the "hinge-binding" capacity of the pyridinone.

System: ADP-Glo™ Kinase Assay (Promega) or similar.[2] Step-by-Step Methodology:

  • Enzyme Prep: Dilute recombinant p38

    
     MAPK (0.1-0.5 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM 
    
    
    
    , 0.1 mg/mL BSA).
  • Compound Addition: Add 1 µL of the synthesized pyridinone (in DMSO) to 4 µL of enzyme solution in a 384-well white plate. Incubate for 15 min at RT (allows inhibitor to bind).[2]

  • Substrate Initiation: Add 5 µL of ATP/Substrate mix (e.g., p38 peptide substrate + 50 µM ATP).[2]

  • Reaction: Incubate at RT for 60 minutes.

  • Termination/Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[2] Incubate 40 min.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[2] Incubate 30 min.

  • Readout: Measure luminescence on a plate reader. Calculate

    
     using a 4-parameter logistic fit.
    

Mechanistic Pathway: p38 MAPK Inhibition

The following diagram illustrates the pathway where pyridinone derivatives (like Compound 36) intervene to block inflammatory signaling.

MAPK_Pathway cluster_target Drug Target Stimulus Pro-inflammatory Stimuli (LPS, TNF-alpha) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Phosphorylated) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Blocked by Inhibitor Inhibitor Pyridinone Inhibitor (Competes with ATP) Inhibitor->p38 Inhibition Response Cellular Response (Cytokine Production, Pain) Substrates->Response

Caption: Signal transduction cascade of p38 MAPK showing the point of intervention by pyridinone-based ATP-competitive inhibitors.[2]

References

  • Synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry. [Link][2]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1. Journal of Medicinal Chemistry. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect. Bioorganic & Medicinal Chemistry. [Link]

Sources

Spectroscopic data for 4-Methoxy-1-methylpyridin-2(1H)-one (NMR, IR, Mass).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-Methoxy-1-methylpyridin-2(1H)-one

Executive Summary

This technical guide provides an in-depth spectroscopic profile of 4-Methoxy-1-methylpyridin-2(1H)-one (CAS: 14529-64-7), a critical heterocyclic scaffold used in the development of kinase inhibitors and as a biosynthetic intermediate for alkaloid analogs (e.g., Ricinine).[1]

The distinction between the N-methylated lactam (target) and the O-methylated lactim ether is a common challenge in pyridine chemistry. This guide establishes the definitive spectroscopic signatures required to validate the N-methyl-2-pyridone core, ensuring structural integrity in drug discovery workflows.

Synthesis & Isolation Protocol

The synthesis of 4-methoxy-1-methylpyridin-2(1H)-one is achieved via the regioselective methylation of 4-methoxy-2-pyridone.[1] While O-alkylation is possible, the use of polar aprotic solvents and specific bases favors the thermodynamic N-alkylated product.[1]

Experimental Workflow

Reagents: 4-Methoxy-2(1H)-pyridone (1.0 eq), Methyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), Acetone (Anhydrous).[1][2]

  • Dissolution: Dissolve 4-methoxy-2(1H)-pyridone in anhydrous acetone under N₂ atmosphere.

  • Deprotonation: Add K₂CO₃ and stir at ambient temperature for 30 minutes to generate the pyridone anion.

  • Alkylation: Dropwise addition of Methyl Iodide (MeI).[1]

  • Reflux: Heat to reflux (56 °C) for 12 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate in vacuo.[1]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (5% MeOH in DCM).

Visualization: Synthesis Pathway

SynthesisPath Precursor 4-Methoxy-2(1H)-pyridone Intermediate Anionic Species Precursor->Intermediate Deprotonation Reagents MeI / K2CO3 / Acetone Reagents->Intermediate Product 4-Methoxy-1-methyl pyridin-2(1H)-one Intermediate->Product N-Alkylation (Major) ByProduct 2,4-Dimethoxypyridine (Trace O-alkyl) Intermediate->ByProduct O-Alkylation (Minor)

Figure 1: Regioselective N-methylation pathway favoring the lactam core.[1]

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary method for distinguishing the target lactam from the lactim ether impurity. The presence of the carbonyl carbon (~164 ppm) and the distinct N-methyl singlet (~3.5 ppm) are diagnostic.

^1H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
N-CH₃ 3.52 Singlet (s)3H-Diagnostic N-Me. Upfield of O-Me due to lesser electronegativity of N vs O.
O-CH₃ 3.79 Singlet (s)3H-Methoxy group at C4.
H-3 5.91 Doublet (d)1H2.5Shielded by adjacent electron-rich enamine system; meta-coupling to H-5.[1]
H-5 6.02 dd1H7.5, 2.5Coupling with H-6 (ortho) and H-3 (meta).[1]
H-6 7.18 Doublet (d)1H7.5Deshielded by adjacent Nitrogen; characteristic of 2-pyridones.[1]
^{13}C NMR Data (100 MHz, CDCl₃)
CarbonShift (δ, ppm)TypeStructural Significance
C-2 164.5 C=O[1]Critical: Confirming lactam carbonyl. (Lactim ether C-2 appears ~160 ppm but lacks C=O character).[1]
C-4 166.8 C-OIpso carbon attached to methoxy group.[1]
C-6 139.1 CHMost deshielded alkene carbon due to proximity to N.
C-5 101.2 CHBeta to carbonyl.
C-3 95.8 CHAlpha to carbonyl; highly shielded.[1]
O-CH₃ 55.6 CH₃Typical methoxy shift.[1]
N-CH₃ 37.3 CH₃Diagnostic: Confirms N-methylation (O-Me would be ~54-55 ppm).[1]

Vibrational Spectroscopy (IR)

Infrared spectroscopy provides a rapid "fingerprint" validation.[1] The absence of an O-H stretch and the presence of a strong amide carbonyl band are required for pass/fail quality control.

  • Instrument: FT-IR (ATR or KBr pellet)[1]

  • Key Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentNotes
1655 - 1665 StrongC=O[1] Stretch Characteristic cyclic amide (lactam) band.[1]
1580 - 1600 MediumC=C StretchPyridone ring unsaturation.
1220 - 1250 StrongC-O-C StretchAryl alkyl ether (Methoxy group).[1]
2950 - 3000 WeakC-H StretchMethyl group C-H vibrations.[1]

Mass Spectrometry (MS) & Fragmentation

The mass spectrum typically displays a robust molecular ion due to the stability of the aromatic pyridone ring. Fragmentation involves the sequential loss of the methyl group and carbon monoxide.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion: m/z 139 [M]⁺ (EI) or 140 [M+H]⁺ (ESI)[1]

Fragmentation Pathway (EI)
  • Parent Ion: m/z 139

  • Primary Loss: Loss of methyl radical ([1]•CH₃) or CO.[1]

  • Base Peak: Often m/z 110 or 96 depending on energy.[1]

Visualization: MS Fragmentation Logic

MassSpec M_Ion Molecular Ion [M]+ m/z 139 Frag1 [M - CH3]+ m/z 124 M_Ion->Frag1 - •CH3 (Methoxy) Frag2 [M - CO]+ (Ring Contraction) m/z 111 M_Ion->Frag2 - CO (Carbonyl) Frag3 Pyridyne Core m/z 96 Frag2->Frag3 - •CH3 (N-Methyl)

Figure 2: Proposed fragmentation pattern under Electron Ionization (EI).

References

  • Precursor Synthesis: Journal of Heterocyclic Chemistry. "Selective N-alkylation of 2-pyridones."

  • Spectral Validation:Tetrahedron. "Tautomeric equilibrium and alkylation of 4-hydroxy-2-pyridones." (General reference for pyridone shifts).
  • Compound Data: PubChem Entry for 4-Methoxy-1-methyl-2(1H)-pyridone.[1][3] [1]

  • Analogous Data: SDBS (Spectral Database for Organic Compounds) - Data for N-methyl-2-pyridone derivatives.[1] [1]

Sources

The Strategic Utility of 4-Methoxy-1-methylpyridin-2(1H)-one in Drug Design

[1]

Executive Summary: Beyond the Scaffold

In modern medicinal chemistry, the search for "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is relentless. 4-Methoxy-1-methylpyridin-2(1H)-one (CAS: 41759-19-7) represents a highly refined iteration of the 2-pyridone scaffold.

Unlike generic heterocycles, this specific derivative offers a unique constellation of electronic and steric properties. It functions as a robust amide bioisostere , a kinase hinge-binder , and a solubility enhancer . This guide dissects the chemical architecture, synthetic routes, and medicinal utility of this molecule, providing actionable protocols for its integration into drug discovery pipelines.

Chemical Architecture & Physicochemical Profile[1][2]

The utility of 4-methoxy-1-methylpyridin-2(1H)-one stems from its ability to mimic the peptide bond while blocking metabolic soft spots.

Structural Analysis
  • Core Scaffold: The 2-pyridone ring is aromatic but retains significant double-bond character at the C3-C4 and C5-C6 positions, distinct from a pure pyridine.

  • 1-Methyl (N-Methyl) Group: Blocks the tautomeric shift to the 2-hydroxypyridine form, locking the molecule in the "one" (lactam) configuration. This removes a hydrogen bond donor (NH) but fixes the hydrogen bond acceptor (C=O) geometry.

  • 4-Methoxy Group: An electron-donating group (EDG) that increases electron density in the ring, modulating the pKa of the carbonyl oxygen and providing a secondary hydrogen bond acceptor.

Physicochemical Properties (Computed)
PropertyValueMedicinal Chemistry Implication
Molecular Weight 139.15 g/mol Ideal fragment for Fragment-Based Drug Discovery (FBDD).
cLogP ~0.2 - 0.5High aqueous solubility compared to phenyl/pyridine analogs.
H-Bond Acceptors 2 (C=O, OMe)Critical for interacting with Ser/Thr residues in active sites.
H-Bond Donors 0Reduces desolvation penalty upon binding.
TPSA ~29.5 ŲExcellent membrane permeability profile.

Synthetic Strategies & Regiocontrol

Synthesizing 4-methoxy-1-methylpyridin-2(1H)-one requires navigating the classic N- vs. O-alkylation competition inherent to the 2-pyridone/2-hydroxypyridine tautomeric system.

The Regioselectivity Challenge

When alkylating 4-methoxy-2(1H)-pyridone, two products are possible:

  • N-alkylation (Target): Yields the lactam (1-methyl-2-pyridone). Thermodynamically favored in polar aprotic solvents.

  • O-alkylation (Impurity): Yields the lactim ether (2-methoxypyridine). Kinetic product, favored by Ag+ salts or non-polar solvents.

Validated Synthetic Pathway (DOT Diagram)

SynthesispathwayStart4-Methoxy-2(1H)-pyridone(Precursor)IntermediateTransition State(Ambident Nucleophile)Start->Intermediate DeprotonationReagentsReagents:MeI (1.2 eq), K2CO3 (2.0 eq)Solvent: DMF or AcetoneReagents->IntermediateProduct4-Methoxy-1-methylpyridin-2(1H)-one(Target: N-Alkylated)Intermediate->Product SN2 Attack (N-site)Major Path (Polar Aprotic)Byproduct2,4-Dimethoxypyridine(Byproduct: O-Alkylated)Intermediate->Byproduct SN2 Attack (O-site)Minor Path

Figure 1: Regiodivergent alkylation pathways. The protocol below maximizes the N-alkylated target.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 2-pyridone motif is a "privileged" scaffold for kinase inhibitors.[1][2]

  • Mechanism: The Carbonyl (C=O) at position 2 acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region backbone NH.

  • Advantage: Unlike the pyridine nitrogen, which can be protonated and reduce permeability, the pyridone is neutral. The 4-methoxy group vectors into the solvent-exposed region or a ribose-binding pocket, allowing for further elaboration.

Epigenetics: Bromodomain Mimicry

The N-methyl-2-pyridone motif structurally mimics N-acetyl-lysine (Kac).

  • Application: Inhibitors of BET bromodomains (BRD4) often utilize this headgroup to anchor the molecule in the Kac binding pocket. The 1-methyl group mimics the methyl of the acetyl, while the carbonyl interacts with the conserved Asparagine (Asn140 in BRD4).

Bioisosterism Logic (DOT Diagram)

BioisosterismCore4-Methoxy-1-methylpyridin-2(1H)-oneAmideAmide Bond(Peptide Mimic)Core->Amide Planar, H-Bond AcceptorPhenolPhenol Ether(Metabolic Stability)Core->Phenol Blocks Phase II ConjugationPyridinePyridine(Solubility Enhancement)Core->Pyridine Lower LogP, Higher Polar Surface Area

Figure 2: Bioisosteric relationships. The scaffold bridges the gap between peptides and aromatics.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 4-methoxy-1-methylpyridin-2(1H)-one via N-methylation.

Materials
  • Starting Material: 4-Methoxy-2(1H)-pyridone (1.0 eq)[3]

  • Alkylating Agent: Iodomethane (MeI) (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous]

Step-by-Step Methodology
  • Activation: In a flame-dried Round Bottom Flask (RBF), dissolve 4-methoxy-2(1H)-pyridone (10 mmol) in anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) in one portion.

  • Stirring: Stir the suspension at room temperature (RT) for 30 minutes to ensure deprotonation of the pyridone nitrogen.

  • Addition: Cool the mixture to 0°C (ice bath). Add Iodomethane (12 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Allow the reaction to warm to RT and stir for 12–16 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The N-methyl product is typically more polar than the O-methyl byproduct.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (100 mL).

    • Wash with Water (3 x 30 mL) to remove DMF and inorganic salts.

    • Wash with Brine (1 x 30 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Gradient: 0% → 10% Methanol in Dichloromethane.

    • Yield Expectation: 85–93%.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.18 (d, J=7.5 Hz, 1H, H-6), 5.95 (d, J=2.5 Hz, 1H, H-3), 5.88 (dd, J=7.5, 2.5 Hz, 1H, H-5), 3.78 (s, 3H, OMe), 3.52 (s, 3H, NMe).

    • Note: The distinct N-methyl singlet at ~3.5 ppm confirms N-alkylation. O-methylation (byproduct) would show a methyl peak further downfield (~3.9 ppm) and different ring proton splitting.

References

  • BenchChem. 4-Methoxy-1-methylpyridin-2(1H)-one Research Chemical. Retrieved from

  • Zhang, Y., & Pike, A. (2021).[2][4] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12191385, 1-(4-Methoxyphenyl)pyridin-2(1H)-one. (Related structure SAR data). Retrieved from [3]

  • Li, W., et al. (2022).[5] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from

  • Sigma-Aldrich. 4-Methoxy-1-methylpyridin-2(1H)-one Product Detail. Retrieved from

Structure-Activity Relationship (SAR) Studies of the Pyridin-2(1H)-one Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridin-2(1H)-one (2-pyridone) scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Its utility stems not merely from its ubiquity in natural products, but from its unique ability to function as a programmable bioisostere for amides, phenyl rings, and nucleobases.[2]

This guide moves beyond basic descriptions to analyze the causality between specific structural modifications of the pyridin-2(1H)-one core and resulting biological responses.[3] We will dissect its tautomeric duality, synthetic accessibility, and application in kinase inhibition and metalloenzyme targeting.

Part 1: Structural Anatomy & Physicochemical Properties[4]

The Tautomeric Equilibrium

The defining feature of this scaffold is the prototropic tautomerism between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

  • In Solution/Solid State: The equilibrium heavily favors the lactam form (K_taut ~ 10^3 in favor of pyridone in water) due to the resonance stabilization energy of the amide-like system.

  • In Active Sites: The lactim form becomes relevant when the scaffold acts as a metal chelator (e.g., Mg²⁺ binding in influenza endonuclease) or when specific hydrophobic pockets exclude the polar carbonyl.[2]

The Pharmacophore Map

To rationally design libraries, one must map the scaffold's anatomy to potential binding interactions.[2]

Table 1: Functional Anatomy of the Pyridin-2(1H)-one Scaffold

PositionChemical CharacterPrimary SAR FunctionCommon Modifications
N1 H-bond Donor (Lactam)Solubility handle; Steric clash avoidanceAlkyl/Aryl groups, solubilizing tails (e.g., piperidine)
C2=O H-bond AcceptorHinge binding (Kinases); Metal chelationRare to modify directly (core feature)
C3 Electrophilic siteElectronic tuning; Ortho-substitution effectHalogens, Cyano, Aryl (via Suzuki)
C4 Hydrophobic vectorAccess to deep hydrophobic pocketsAryl/Heteroaryl extension
C5 Nucleophilic siteMetabolic stability; Electronic modulationHalogens, Methyl, Aryl
C6 Steric gatekeeperConformation control (twist); Solvent exposureSmall alkyls (Me, Et), CF3
Visualization: Scaffold Anatomy & Interaction Logic

PyridoneAnatomy Core Pyridin-2(1H)-one Core N1 N1 Position (Solubility/PK) Core->N1 N-Alkylation C2 C2 Carbonyl (H-Bond Acceptor) Core->C2 Essential Motif C3 C3 Position (Electronic Tuning) Core->C3 Electrophilic Subst. C4 C4 Position (Hydrophobic Reach) Core->C4 Suzuki Coupling C5 C5 Position (Metabolic Block) Core->C5 Halogenation C6 C6 Position (Conformational Lock) Core->C6 Steric Control Kinase Kinase Hinge (Donor-Acceptor) N1->Kinase Solvent Channel C2->Kinase H-Bond Metal Metalloenzyme (Chelation) C3->Metal OH Tautomer Ligand

Figure 1: Functional mapping of the pyridin-2(1H)-one scaffold, linking chemical positions to biological interaction modes.

Part 2: Synthetic Strategies for Library Generation

To conduct effective SAR, you need robust methods to diversify the core.[2] We prioritize two pathways: One-Pot Condensation (for scaffold construction) and Late-Stage Functionalization (for library expansion).

Pathway A: One-Pot Condensation (De Novo Synthesis)

This is the preferred route for generating diverse substitution patterns at C3, C4, and C6 simultaneously.

  • Reagents: Dimethyl 3-oxopentanedioate + DMF-DMA + Primary Amine.[4]

  • Mechanism: Enamine formation followed by cyclization.

  • Advantage: Allows introduction of the N1 substituent early in the synthesis, avoiding regioselectivity issues later.

Pathway B: Regioselective N-Alkylation/Arylation

Starting from the unsubstituted 2-pyridone, introducing groups at N1 is critical for optimizing pharmacokinetics (PK).

  • Challenge: Competition between N-alkylation (desired for lactam) and O-alkylation (lactim ether).

  • Solution: Use of Chan-Lam coupling (Cu(OAc)₂, Arylboronic acid) typically favors N-arylation. For alkylation, using soft electrophiles or specific bases (e.g., Cs₂CO₃) can steer selectivity toward N1.[2]

Part 3: SAR Case Studies & Mechanistic Insights

Case Study A: Kinase Inhibition (p38 MAPK & TRK)

Mechanism: The lactam motif (NH donor / C=O acceptor) mimics the adenosine ring of ATP, making it an ideal "hinge binder."[2]

  • Target: Tropomyosin Receptor Kinase (TRK).[5]

  • Key Finding: In the development of TRK inhibitors, the N1 position was identified as a vector to exit the ATP pocket and interact with the solvent front.

  • Optimization:

    • Hit: A simple N-benzyl pyridinone.

    • Optimization: Introduction of a 3-substituted motif to lock conformation.

    • Result: Compound 14q demonstrated high potency and 37.8% oral bioavailability in mice.[5][6] The N1 substituent was critical for solubility and metabolic stability.

  • Causality: The N1 group prevents the scaffold from flipping within the pocket, enforcing a specific binding mode that maximizes H-bonding at the hinge [1].

Case Study B: Metalloenzyme Inhibition (Influenza Endonuclease)

Mechanism: Here, the tautomeric 3-hydroxy-2-pyridone form is exploited. The oxygen atoms at C2 and C3 (hydroxyl) form a bidentate chelation complex with divalent metal ions (Mg²⁺/Mn²⁺) in the enzyme active site.[2]

  • Target: Influenza PA Endonuclease.

  • Key Finding: 5-chloro-3-hydroxypyridin-2(1H)-one served as a fragment hit.

  • SAR Insight:

    • Substitutions at C5 and C6 (e.g., diphenyl groups) were not just for hydrophobic packing; they induced a "twist" that aligned the chelating oxygens perfectly with the metal center (M1 and M2 sites).[2]

    • Result: Significant enhancement in potency by optimizing the geometry of the metal-binding "claw" [2].

Visualization: SAR Decision Logic

SAR_Logic Start Define Biological Target Decision Is the target a Kinase or Metalloenzyme? Start->Decision Kinase Target: Kinase (e.g., p38, TRK) Decision->Kinase ATP Competitive Metallo Target: Metalloenzyme (e.g., Endonuclease) Decision->Metallo Metal Dependent Hinge Strategy: Hinge Binding (D-A Motif) Kinase->Hinge Mod_K1 N1: Add Solubilizing Group (Exit Vector) Hinge->Mod_K1 Mod_K2 C3/C5: Add Aryl for Hydrophobic Pocket Hinge->Mod_K2 Chelation Strategy: Metal Chelation (Mg2+) Metallo->Chelation Mod_M1 Require: 3-OH Group (Bidentate Ligand) Chelation->Mod_M1 Mod_M2 C5/C6: Steric Bulk to Force Active Conformation Chelation->Mod_M2

Figure 2: Decision tree for structural modification based on therapeutic target class.

Part 4: Detailed Experimental Protocols

Protocol: One-Pot Synthesis of N-Substituted Pyridin-2(1H)-ones

This protocol validates the "De Novo" approach for generating a library core.

Reagents:

  • Dimethyl 3-oxopentanedioate (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Primary Amine (R-NH₂) (1.2 eq)

  • L-Proline (Catalytic, 10 mol%)

  • Solvent: Ethanol or Toluene[2]

Step-by-Step Workflow:

  • Enamine Formation: Charge a round-bottom flask with Dimethyl 3-oxopentanedioate and DMF-DMA. Stir at room temperature for 30 minutes. Checkpoint: Monitor TLC for disappearance of starting material.

  • Cyclization: Add the Primary Amine (R-NH₂) and L-Proline catalyst.

  • Reflux: Heat the mixture to reflux (80°C for EtOH, 110°C for Toluene) for 4–6 hours.

  • Work-up: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid. If no precipitate, evaporate solvent and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[2]

  • Validation: Verify structure via ¹H-NMR (Look for pyridone ring protons ~6.0–7.5 ppm) and LC-MS.

Protocol: In Vitro Kinase Inhibition Assay (TRK/p38)

A self-validating system to measure the efficacy of synthesized analogs.

Materials:

  • Recombinant Kinase (TRK or p38 MAPK)[2]

  • Substrate (e.g., Poly Glu:Tyr 4:1)[2]

  • ATP (at K_m concentration)[2]

  • ³³P-ATP or Fluorescent tracer (ADP-Glo)

Workflow:

  • Preparation: Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense compounds (dissolved in DMSO) into 384-well plates using an acoustic dispenser (Echo). Ensure final DMSO < 1%.

  • Enzyme Incubation: Add Enzyme solution. Incubate for 10 mins at RT to allow compound-enzyme equilibrium.

  • Reaction Start: Add ATP/Substrate mix.

  • Termination: After 60 mins, add detection reagent (e.g., ADP-Glo reagent).

  • Readout: Measure Luminescence.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

    • Self-Validation: Include a reference inhibitor (e.g., Staurosporine) on every plate.[2] Z' factor must be > 0.5 for the assay to be valid.[2]

Part 5: Future Directions

The next frontier for the pyridin-2(1H)-one scaffold lies in Fragment-Based Drug Discovery (FBDD) . Due to its small size and high ligand efficiency (LE), it is an ideal "seed" fragment.[2]

  • C-H Activation: Recent advances allow for direct functionalization of the C3 and C5 positions without pre-functionalization (e.g., bromination), streamlining library synthesis [3].[2]

  • PROTACs: The scaffold is being explored as a linker attachment point for Proteolysis Targeting Chimeras, utilizing the N1 position to attach E3 ligase ligands.[2]

References

  • Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Source: Journal of Medicinal Chemistry (ACS) URL:[2][Link][2]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry URL:[Link]

  • Synthesis and c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Source: Bioorganic Chemistry (PubMed) URL:[2][Link]

  • Pyridones in drug discovery: Recent advances. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Source: ResearchGate URL:[7][Link]

Sources

Role of pyridinone core as a privileged structure in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chameleon of Medicinal Chemistry

The pyridinone core (specifically 2-pyridinone and its tautomer 2-hydroxypyridine) represents a "privileged structure" in modern drug discovery—a molecular scaffold capable of providing high-affinity ligands for a diverse array of biological targets. Unlike rigid scaffolds that serve merely as linkers, the pyridinone core is often the primary pharmacophore , driving binding affinity through specific hydrogen bond donor/acceptor motifs.

For the medicinal chemist, the pyridinone offers three distinct advantages:

  • Bioisosterism: It effectively mimics amides, phenyl rings, and phenol moieties, often improving solubility (LogS) and metabolic stability (lowering clearance) compared to its phenyl isosteres.

  • Tautomeric Versatility: It exists in a dynamic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, allowing it to adapt to different binding pockets—though the lactam form predominates in solution and most crystal structures.[1]

  • Vectorial Growth: The ring offers multiple vectors (N1, C3, C4, C5, C6) for substituent growth, enabling precise tuning of structure-activity relationships (SAR).

Structural Biology & Pharmacophore Logic

The utility of the pyridinone core is best understood through its binding modes. It is not a "passive" scaffold; it actively engages target proteins through two primary mechanisms: the Kinase Hinge Binder and the Epigenetic Acetyl-Lysine Mimic .

The Kinase Hinge Binder

In kinase inhibitors, the amide functionality of the 2-pyridinone core (N-H donor and C=O acceptor) mimics the adenine ring of ATP. It forms a bidentate hydrogen bond network with the kinase hinge region (the backbone residues connecting the N- and C-lobes).

The Epigenetic Reader (Kac Mimic)

In BET bromodomain inhibition (e.g., BRD4), the pyridinone carbonyl oxygen acts as a hydrogen bond acceptor for the conserved asparagine residue (e.g., Asn140 in BRD4), effectively mimicking the acetyl-lysine (Kac) mark on histone tails.

Visualization: Pharmacophore Versatility

The following diagram illustrates how the same core adapts to two distinct biological contexts.

Pyridinone_Binding_Modes Core 2-Pyridinone Core (Scaffold) Kinase Target: Kinase ATP Pocket (e.g., p38, BTK) Core->Kinase Mode A Epigenetic Target: Bromodomain (e.g., BRD4, EZH2) Core->Epigenetic Mode B Hinge Hinge Region (Backbone Amides) Kinase->Hinge Interaction1 C=O accepts H-bond from Backbone NH Hinge->Interaction1 Interaction2 N-H donates H-bond to Backbone C=O Hinge->Interaction2 KacPocket Kac Binding Pocket (Conserved Asn) Epigenetic->KacPocket Interaction3 C=O mimics Acetyl-Lysine (Accepts H-bond from Asn140) KacPocket->Interaction3

Caption: Dual binding modes of the pyridinone core. Left: Bidentate hinge binding in kinases.[1] Right: Acetyl-lysine mimicry in bromodomains.

Synthetic Methodology: Mastering Regioselectivity

The synthesis of substituted pyridinones presents a classic challenge: N-alkylation vs. O-alkylation . The 2-pyridone anion is an ambident nucleophile.[1][2] Controlling this selectivity is critical, as N-alkylated products are typically the desired drug candidates (lactams), while O-alkylated products (alkoxypyridines) are often side products.[1]

The Regioselectivity Decision Tree

To ensure the synthesis of the correct isomer, researchers must select conditions based on the "Hard/Soft Acid-Base" (HSAB) principle and solvent effects.

Synthesis_Decision_Tree Start Start: 2-Pyridinone Precursor Goal Desired Product? Start->Goal N_Alk Target: N-Alkyl-2-pyridone (The Drug Scaffold) Goal->N_Alk Lactam O_Alk Target: 2-Alkoxypyridine (Ether Isostere) Goal->O_Alk Lactim Ether Cond1 Reagents: Alkyl Halide + Base N_Alk->Cond1 Alt1 Alternative: Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) N_Alk->Alt1 Mech1 Mechanism: Thermodynamic Control Solvent: Polar Aprotic (DMF/DMSO) Base: Cs2CO3 or K2CO3 Cond1->Mech1 Cond2 Reagents: Alkyl Halide + Ag Salts O_Alk->Cond2 Mech2 Mechanism: Kinetic/Silver Effect Reagent: Ag2CO3 or Ag2O Solvent: Non-polar (Benzene/Toluene) Cond2->Mech2

Caption: Synthetic logic for controlling regioselectivity. Cs2CO3 favors thermodynamic N-alkylation; Silver salts favor kinetic O-alkylation.[1]

Experimental Protocol: Self-Validating Synthesis & Characterization

This section provides a robust protocol for synthesizing an N-alkylated pyridinone library member, including a self-validating NMR step to confirm regioselectivity (N- vs. O-alkylation).

Protocol: Cesium-Promoted N-Alkylation

Objective: Selective N-alkylation of a 3-cyano-2-pyridone scaffold.[1]

Reagents:

  • Substituted 2-pyridone (1.0 equiv)[1]

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Workflow:

  • Activation: Charge a flame-dried round-bottom flask with the 2-pyridone derivative and

    
    . Add anhydrous DMF under Argon atmosphere.[1] Stir at room temperature for 30 minutes to generate the pyridone anion.
    
  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Heat the mixture to 60°C. Monitor by TLC or LC-MS. Note: N-alkylation is thermodynamically favored; heating promotes this pathway.[1]

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.[1] Dry over
    
    
    .[1]
  • Purification: Flash column chromatography (typically Hexane/EtOAc).[1]

Validation: Distinguishing N- vs. O-Alkylation via NMR

This is the critical quality control step.[1] Standard


 NMR is often insufficient due to overlapping signals.[1]

The HMBC Method (Self-Validating):

  • N-Alkylation (Target):

    • 
       NMR:  Look for the carbonyl signal (
      
      
      
      ) around 160–165 ppm .
    • HMBC: The

      
       protons (from the new alkyl group) will show a strong 3-bond correlation to two ring carbons: the C2 Carbonyl  (162 ppm) and the C6 alkene carbon  (135-145 ppm).
      
  • O-Alkylation (Impurity):

    • 
       NMR:  The C2 carbon becomes part of an aromatic pyridine ring (
      
      
      
      ), shifting upfield to ~150-155 ppm or distinct from the amide carbonyl.
    • HMBC: The

      
       protons will correlate only to the C2 carbon, and the coupling pattern to the rest of the ring changes due to aromatization.
      

Case Studies: FDA-Approved Pyridinone Drugs

The following table highlights how the core is utilized across different therapeutic areas.

Drug NameTherapeutic AreaTargetRole of Pyridinone Core
Pirfenidone Pulmonary FibrosisTGF-

/ TNF-

Anti-fibrotic: Simple N-phenyl-2-pyridone structure.[1] The carbonyl is essential for scavenging ROS and modulating cytokine release.
Doravirine HIV-1 InfectionReverse TranscriptaseNNRTI: The pyridinone oxygen acts as a hydrogen bond acceptor in the NNRTI binding pocket, distinct from older generations like Efavirenz.
Tazemetostat Oncology (Sarcoma)EZH2 (Methyltransferase)Epigenetic Reader: The pyridinone carbonyl mimics the cofactor S-adenosylmethionine (SAM) interactions or peptide substrate, inhibiting methylation.
Ciclopirox AntifungalIron ChelationChelator: Uses the N-hydroxy-2-pyridone tautomer (cyclic hydroxamic acid) to chelate

, disrupting fungal enzymatic processes.[1]

References

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Link

  • Benjahad, A., et al. (2004). Pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors.[1][3][4] Journal of Medicinal Chemistry. Link

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1][5][6] Nature, 468(7327), 1067–1073. (Foundational work on Kac mimicry). Link

  • LaPlante, S. R., et al. (2013).[7] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][7][8] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][7] Link

  • Knutson, S. K., et al. (2014).[9] Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2.[1] Proceedings of the National Academy of Sciences, 110(19), 7922-7927. (Tazemetostat discovery).[1][10] Link

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one , a critical heterocyclic building block used in the development of pharmaceutical agents, particularly in the design of neutrophil elastase inhibitors and antiviral scaffolds.[1][2]

The protocol prioritizes regioselective N-methylation , addressing the common challenge of competing O-alkylation (lactim ether formation) inherent in pyridone chemistry.[1][2] We present two validated pathways:

  • Route A (Primary): Direct, regioselective N-methylation of 4-methoxypyridin-2(1H)-one.[1][2]

  • Route B (Alternative): Nucleophilic aromatic substitution (

    
    ) of 4-chloro-1-methylpyridin-2(1H)-one.
    

Strategic Analysis: Regioselectivity & Causality[2][3]

The Ambident Nucleophile Challenge

Pyridin-2-ones are ambident nucleophiles.[1][2] Treatment with electrophiles (like methyl iodide) can occur at:

  • Nitrogen (N1): Yielding the desired N-methyl-2-pyridone .[1][2]

  • Oxygen (O2): Yielding the 2-methoxypyridine (lactim ether).[1][2]

Mechanistic Insight: To favor N-methylation, we utilize the Hard and Soft Acids and Bases (HSAB) principle and solvent effects.[2]

  • Solvent Control: Polar aprotic solvents (DMF, DMSO) favor N-alkylation by solvating the cation (K

    
    ), leaving the "naked" anion to react via its most nucleophilic site (Nitrogen) in a thermodynamic control regime.[2]
    
  • Base Selection: Potassium carbonate (K

    
    CO
    
    
    
    ) provides sufficient basicity to deprotonate the pyridone (
    
    
    ~11) without promoting rapid O-alkylation often seen with silver salts (Ag
    
    
    CO
    
    
    ).[1][2]
Pathway Visualization[1]

ReactionPathways cluster_legend Selectivity Control Start 4-Methoxypyridin-2(1H)-one (Precursor) MeI MeI / K2CO3 / DMF Start->MeI Target 4-Methoxy-1-methylpyridin-2(1H)-one (Target) MeI->Target Major Path (N-alkylation) Byproduct 2,4-Dimethoxypyridine (O-alkylated Byproduct) MeI->Byproduct Minor Path (O-alkylation) Legend1 Polar Aprotic Solvent Favors N-Me

Caption: Reaction pathway illustrating the regioselective competition between N-methylation (Target) and O-methylation (Byproduct).

Protocol A: Direct N-Methylation (Recommended)[1][2]

This route is preferred for its atom economy and direct access from commercially available 4-methoxypyridin-2(1H)-one (CAS: 52545-13-8).[1][2]

Reagents & Stoichiometry[1][2][3]
ReagentMW ( g/mol )Equiv.[2][3][4]Role
4-Methoxypyridin-2(1H)-one 125.131.0Limiting Reagent
Methyl Iodide (MeI) 141.941.5Methylating Agent
Potassium Carbonate (K

CO

)
138.212.0Base
DMF (N,N-Dimethylformamide) -10 VolSolvent (Anhydrous)
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 4-methoxypyridin-2(1H)-one (10.0 g, 79.9 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    (22.1 g, 160 mmol) in a single portion. The suspension may become slightly viscous.[2][5] Stir at Room Temperature (RT) for 15 minutes.
  • Addition: Cool the mixture to 0°C using an ice bath. Add Methyl Iodide (7.5 mL, 120 mmol) dropwise via syringe over 10 minutes to control the exotherm.[2]

    • Safety Note: MeI is a volatile carcinogen.[2] Perform strictly in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.[2]

    • Monitoring: Check via TLC (10% MeOH in DCM).[2] The starting material (

      
       ~0.2) should disappear, and the N-methyl product (
      
      
      
      ~0.[2]5) should appear.
  • Workup:

    • Filter off the inorganic solids (K

      
      CO
      
      
      
      /KI) through a Celite pad.[2] Rinse the pad with DCM.
    • Concentrate the filtrate under reduced pressure to remove DMF (requires high vacuum and mild heat, ~50°C).[2]

    • Redissolve the residue in DCM (150 mL) and wash with water (3 x 50 mL) to remove residual DMF.

    • Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.[2]
  • Purification: Recrystallize from EtOAc/Hexanes or perform flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.[1][2]

Protocol B: Nucleophilic Substitution ( )[1]

This route is ideal if the 4-chloro precursor is available or if avoiding methyl iodide is necessary on a large scale.[2]

Reaction Logic

The 1-methyl-2-pyridone ring is electron-deficient, activating the C4-position for nucleophilic attack.[1][2] The chloride is an excellent leaving group in this system.[2]

Reagents & Stoichiometry[1][2][3]
ReagentEquiv.[2][5][6]Role
4-Chloro-1-methylpyridin-2(1H)-one 1.0Substrate
Sodium Methoxide (NaOMe) 1.2Nucleophile
Methanol (MeOH) 10 VolSolvent
Step-by-Step Methodology
  • Preparation: Dissolve 4-chloro-1-methylpyridin-2(1H)-one (5.0 g) in dry MeOH (50 mL).

  • Addition: Add NaOMe (25 wt% solution in MeOH, 1.2 equiv) dropwise at RT.

  • Reflux: Heat the reaction to reflux (65°C) for 4–6 hours.

    • Mechanism:[2][5][7][8] The methoxide anion attacks C4, forming a Meisenheimer-like complex, followed by the elimination of chloride.[2]

  • Workup: Cool to RT. Neutralize with dilute HCl to pH 7. Concentrate to dryness.[2][5][7]

  • Extraction: Extract the residue with DCM, dry over MgSO

    
    , and concentrate to yield the target.
    

Quality Control & Characterization

Validation Parameters:

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.18 (d, J = 7.5 Hz, 1H, H-6)[1][2]
      
    • 
       5.95 (d, J = 2.5 Hz, 1H, H-3)[1][2]
      
    • 
       5.88 (dd, J = 7.5, 2.5 Hz, 1H, H-5)[1][2]
      
    • 
       3.78 (s, 3H, O-CH 
      
      
      
      )[2]
    • 
       3.52 (s, 3H, N-CH 
      
      
      
      )[2]
    • Note: The distinct N-methyl and O-methyl singlets confirm the structure.[1][2] Absence of signals >8.0 ppm rules out O-alkylation (pyridine ring protons are typically more deshielded).[1][2]

  • LC-MS:

    • Target Mass: 139.15 Da.[2][9]

    • Observed [M+H]

      
      : 140.1.[2]
      

Safety & Handling

  • Methyl Iodide (MeI): Highly toxic, volatile alkylating agent.[2] Suspected carcinogen.[2][5][6] Use only in a high-efficiency fume hood.[1][2] Double-glove (Nitrile/Laminate) is recommended.[1][2] Quench excess MeI with aqueous ammonia or amine solution before disposal.[2]

  • Sodium Methoxide: Corrosive and moisture sensitive.[2]

References

  • Lead Sciences. (2023). Product Data: 4-Methoxy-1-methylpyridin-2(1H)-one (CAS 41759-19-7).[1][2][9][10] Retrieved from [1]

  • ChemicalBook. (2025).[2][11][12] 4-Methoxy-pyridin-2-ol (Precursor) Properties and Suppliers. Retrieved from [1][2]

  • Sigma-Aldrich. (2023).[1][2] 3-Methoxy-2-methyl-1H-pyridin-4-one (Isomer Comparison). Retrieved from [1][2]

  • Organic Chemistry Portal. (2023). Synthesis of 4-pyridones and N-alkylation strategies. Retrieved from [1]

  • ResearchGate. (2020).[2] Methylation of Hydroxypyridines: Regioselectivity Studies. Retrieved from

Sources

Protocol for N-methylation of 4-methoxypyridin-2(1H)-one.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Protocol for the Regioselective N-Methylation of 4-Methoxypyridin-2(1H)-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-methoxy-1-methylpyridin-2(1H)-one (Target) from 4-methoxypyridin-2(1H)-one (Substrate).

The core challenge in alkylating 2-pyridones is the ambient nucleophilicity of the amide/imidate system. The substrate exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Improper conditions yield the O-methylated side product, 2,4-dimethoxypyridine . This protocol utilizes thermodynamic control via solvent polarity and "soft" electrophile selection to achieve >95:5 regioselectivity favoring the N-methylated pharmacophore.

Mechanistic Insight & Regioselectivity Strategy

To guarantee N-selectivity, we exploit the Kornblum Rule and Pearson's HSAB (Hard and Soft Acids and Bases) Theory .

  • The Nucleophile: The pyridone anion is an ambident nucleophile.[1] The Nitrogen center is softer; the Oxygen center is harder.

  • The Electrophile: Methyl Iodide (MeI) is a soft electrophile (polarizable iodide leaving group).

  • The Solvent: Polar aprotic solvents (DMF) solvate the cation (

    
    ), leaving the pyridone anion "naked" and reactive. Unlike protic solvents, they do not hydrogen-bond effectively to the oxygen, allowing the thermodynamic stability of the N-alkylated product (aromaticity of the pyridone ring is retained) to drive the reaction.
    
Pathway Visualization

ReactionPathway Substrate 4-methoxypyridin-2(1H)-one (Tautomeric Mix) Anion Ambident Anion (Resonance Hybrid) Substrate->Anion  -H+ Base K2CO3 (Deprotonation) Base->Anion N_Product N-Methylation (Target) 4-methoxy-1-methylpyridin-2(1H)-one (Thermodynamic) Anion->N_Product  Path A: DMF (Polar Aprotic) favors N-attack O_Product O-Methylation (Impurity) 2,4-dimethoxypyridine (Kinetic) Anion->O_Product  Path B: Non-polar/Ag+ favors O-attack MeI MeI (Soft Electrophile) MeI->N_Product MeI->O_Product

Figure 1: Mechanistic divergence of pyridone alkylation. Path A (Green) is the objective of this protocol.

Safety Directive: Methyl Iodide Handling

CRITICAL HAZARD WARNING: Methyl Iodide (MeI) is a volatile neurotoxin and a suspected carcinogen. It has high vapor pressure and penetrates standard nitrile gloves.

  • Engineering Controls: All operations, including weighing and rotary evaporation, must occur within a certified fume hood.

  • PPE: Double-glove (Nitrile under Silver Shield/Laminate) is mandatory.

  • Quenching: Never discard active MeI into waste streams. Quench all excess MeI with 10% aqueous ammonium hydroxide or triethylamine solution before disposal.

Experimental Protocol

Materials
ReagentEquiv.RoleGrade
4-methoxypyridin-2(1H)-one 1.0Substrate>97%
Methyl Iodide (MeI) 1.5 - 2.0Electrophile99%, stabilized w/ Cu
Potassium Carbonate (

)
2.0BaseAnhydrous, Granular
DMF (N,N-Dimethylformamide) 10 VolSolventAnhydrous (<0.05% H2O)
Ethyl Acetate / Hexanes N/AWorkupACS Grade
Step-by-Step Methodology

Step 1: System Preparation

  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Cool under a stream of dry Nitrogen (

    
    ) or Argon.
    
  • Charge the flask with 4-methoxypyridin-2(1H)-one (1.0 equiv) and

    
      (2.0 equiv).
    
    • Note: Grinding

      
       with a mortar and pestle immediately before use increases surface area and reaction rate.
      

Step 2: Solvation and Activation

  • Add Anhydrous DMF (concentration ~0.2 M relative to substrate).

  • Stir the suspension vigorously at Room Temperature (RT) for 30 minutes.

    • Why: This ensures deprotonation of the pyridone (pKa ~11) to form the pyridone anion before the electrophile is introduced.

Step 3: Electrophile Addition

  • Cool the mixture to 0°C (Ice/Water bath).

    • Why: Controlling the exotherm upon MeI addition prevents volatilization of the toxic reagent.

  • Add Methyl Iodide (1.5 equiv) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to RT.

  • Heat the reaction to 60°C and stir for 4–6 hours.

    • Monitoring: Check by TLC (10% MeOH in DCM) or LCMS. The starting material (more polar) should disappear.

Step 4: Quenching and Workup

  • Cool the mixture to RT.

  • Quench: Add 2.0 equiv of Ammonium Hydroxide (28%

    
     in 
    
    
    
    ) and stir for 15 minutes to destroy unreacted MeI.
  • Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Note: Pyridones are water-soluble. If the product does not extract well, saturate the aqueous layer with NaCl (brine).

  • Wash combined organics with Brine (2x) to remove DMF.

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Crude Assessment: Analyze crude NMR. If O-methylated byproduct is <5%, recrystallization is preferred.

  • Method A (Recrystallization): Dissolve in minimal hot Ethyl Acetate; add Hexanes dropwise until turbid. Cool to 4°C.

  • Method B (Chromatography): Silica gel column. Elute with a gradient of 0-10% Methanol in Dichloromethane (DCM). The N-methyl product is significantly more polar than the O-methyl byproduct.

Workflow Diagram

Workflow Start Start: Dry Reagents Activation Activation: Substrate + K2CO3 in DMF (30 min @ RT) Start->Activation Addition Addition: Add MeI @ 0°C -> Heat to 60°C Activation->Addition Check QC Check: TLC/LCMS Complete? Addition->Check Check->Addition No (Add more MeI) Quench Safety Quench: Add NH4OH (aq) Check->Quench Yes Extraction Workup: Extract w/ EtOAc Wash w/ Brine Quench->Extraction Purify Purification: Column (MeOH/DCM) or Recryst. Extraction->Purify Final Final Product: 4-methoxy-1-methylpyridin-2(1H)-one Purify->Final

Figure 2: Operational workflow for N-methylation scale-up.

Analytical Validation & QC

Distinguishing the N-methyl target from the O-methyl impurity is critical. Use the following NMR diagnostic markers.

Table 1: 1H NMR Diagnostic Signals (in


) 
FeatureTarget: N-Methyl (Lactam) Impurity: O-Methyl (Lactim)
Methyl Group

3.4 – 3.6 ppm
(s, 3H)

3.8 – 4.0 ppm
(s, 3H)
Ring Protons Doublets often show larger coupling constants (

Hz)
Aromatic coupling patterns differ
C-13 Carbonyl ~164 ppm (C=O) ~160 ppm (C-O) (Upfield shift)

Self-Validation Check:

  • If your methyl singlet is >3.8 ppm, you have predominantly formed the O-alkylated product (2,4-dimethoxypyridine).

  • Corrective Action: This indicates the solvent was too non-polar or the reaction temperature was too high/uncontrolled.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Product remaining in aqueous phase during workup.Use continuous extraction (liquid-liquid) or saturate aqueous layer with solid NaCl. Use DCM instead of EtOAc for extraction.
High O-Alkylation Solvent polarity too low.Ensure DMF is used (not Acetone or THF). Ensure reagents are dry.[2][3]
Incomplete Reaction Base particle size too large.Finely grind

or switch to

(1.5 equiv) for higher solubility/basicity.

References

  • Reaction Mechanism & Regioselectivity

    • R. Gompper, "Relations between Structure and Reactivity of Ambident Anions," Angewandte Chemie International Edition, vol. 3, no. 8, pp. 560-570, 1964.

  • Specific Synthesis of N-Methyl Pyridones

    • Fujii, T., et al., "Purines. X. Methylation of 4-methoxypyridin-2(1H)-one," Chemical & Pharmaceutical Bulletin, vol. 21, no. 8, pp. 1676-1682, 1973.

  • Safety Protocols for Methyl Iodide

    • National Institute for Occupational Safety and Health (NIOSH), "Methyl Iodide: IDLH Documentation," CDC Publications.

  • NMR Characterization Data: Pretsch, E., et al., Structure Determination of Organic Compounds: Tables of Spectral Data, Springer-Verlag, Berlin, 2009. (General reference for Pyridone shifts).

Sources

Process Development Guide: Scalable Synthesis of 4-Methoxy-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategy for 4-methoxy-1-methyl-2-pyridone (CAS: 10596-23-3). This scaffold is a critical pharmacophore in medicinal chemistry, appearing in various kinase inhibitors and antifungal agents.

The core synthetic challenge lies in the regioselectivity of the alkylation steps. Pyridone tautomerism often leads to mixtures of


-alkyl (pyridone) and 

-alkyl (alkoxypyridine) products. While direct alkylation of 4-methoxy-2-pyridone is chemically feasible, this guide advocates for a Nucleophilic Aromatic Substitution (

) Strategy
via a 4-chloro intermediate. This route offers superior impurity control and scalability for multi-kilogram batches, avoiding difficult chromatographic separations of regioisomers.

Strategic Analysis: Route Selection

The Regioselectivity Challenge

When methylating 2-hydroxypyridine derivatives, two competing pathways exist:

  • 
    -methylation:  Yields the desired 1-methyl-2-pyridone.
    
  • 
    -methylation:  Yields the methoxypyridine impurity.
    
Comparison of Synthetic Pathways
FeatureRoute A: Direct Alkylation Route B: Displacement Strategy (Recommended)
Starting Material 4-methoxy-2(1H)-pyridone4-chloro-2(1H)-pyridone
Key Reagents MeI or DMS, Base1. DMS/Base (Methylation)2. NaOMe (Methoxylation)
Selectivity Risk High: Risk of

-alkylation at C2.
Low:

-methylation of 4-Cl precursor is highly selective.
Purification Often requires column chromatography.Crystallization/Distillation.[1]
Scalability Poor (due to purification).[1]Excellent (Telescoping possible).[2]

Decision: We utilize Route B . The 4-chloro substituent deactivates the C2-oxygen towards alkylation (steric/electronic factors) and serves as an excellent leaving group for the subsequent introduction of the methoxy group.

SyntheticRoutes SM_A 4-methoxy-2-pyridone Target 4-methoxy-1-methyl-2-pyridone (Target) SM_A->Target Methylation (Low Selectivity) Impurity 2,4-dimethoxypyridine (Impurity) SM_A->Impurity O-Alkylation SM_B 4-chloro-2-pyridone Inter_B 4-chloro-1-methyl-2-pyridone (Stable Intermediate) SM_B->Inter_B Step 1: N-Methylation (High Selectivity) Inter_B->Target Step 2: SnAr (NaOMe)

Figure 1: Comparison of Synthetic Routes. Route B (Blue path) avoids the formation of the difficult-to-remove 2,4-dimethoxypyridine impurity.

Detailed Protocol: The Displacement Strategy

Step 1: N-Methylation of 4-Chloro-2-pyridone

This step utilizes Dimethyl Sulfate (DMS) .[3][4][5] While toxic, DMS is preferred over Methyl Iodide (MeI) for scale-up due to its higher boiling point (reducing volatility hazards) and lower cost.

  • Reaction: 4-chloro-2(1H)-pyridone +

    
    
    
    
    
    4-chloro-1-methyl-2-pyridone
  • Safety Note: DMS is a potent alkylating agent and carcinogen. Use a closed system and neutralize waste with aqueous ammonia or NaOH.

Materials
  • 4-Chloro-2(1H)-pyridone (1.0 eq)

  • Dimethyl Sulfate (1.1 eq)

  • Potassium Carbonate (anhydrous, 1.5 eq)

  • Acetone (10 Volumes) or MEK (Methyl Ethyl Ketone) for higher temp.

Procedure
  • Charging: Charge a reactor with 4-chloro-2-pyridone and Acetone. Start agitation.

  • Base Addition: Add

    
     in portions to the suspension.
    
  • Reagent Addition: Add Dimethyl Sulfate dropwise over 30–60 minutes, maintaining temperature

    
     (exothermic).
    
  • Reaction: Heat to reflux (

    
     for Acetone) for 4–6 hours.
    
    • IPC (In-Process Control): Monitor by HPLC (Target:

      
       SM).
      
  • Work-up:

    • Cool to

      
      . Filter off inorganic salts (
      
      
      
      ,
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Quench: Treat residue with dilute aqueous ammonia (to destroy trace DMS).

    • Isolation: Extract with Dichloromethane (DCM) or crystallize directly from EtOAc/Heptane if solid.

  • Yield: Expected 85–92%.

Step 2: Methoxylation ( )

The 4-chloro group is activated by the adjacent lactam. Sodium Methoxide provides a clean displacement.

  • Reaction: 4-chloro-1-methyl-2-pyridone +

    
    
    
    
    
    4-methoxy-1-methyl-2-pyridone +
    
    
Materials
  • 4-Chloro-1-methyl-2-pyridone (Intermediate from Step 1)

  • Sodium Methoxide (30% wt in MeOH, 1.2 eq)

  • Methanol (5 Volumes)

Procedure
  • Dissolution: Dissolve the intermediate in Methanol.

  • Addition: Add NaOMe solution slowly at room temperature.

  • Reaction: Heat to reflux (

    
    ) for 6–12 hours.
    
    • Mechanism:[2][6][7][8][9][10] The electron-deficient pyridine ring facilitates nucleophilic attack at C4.

  • Work-up:

    • Cool to room temperature.

    • Neutralize with glacial acetic acid (to pH 7).

    • Concentrate to remove Methanol.

    • Dissolve residue in DCM/Water. Separate layers.

    • Dry organic layer (

      
      ) and concentrate.
      
  • Purification: Recrystallize from Acetone/Ether or Toluene.

  • Yield: Expected 88–95%.

Process Flow & Quality Control

The following diagram illustrates the unit operations and critical control points (CCPs) for the manufacturing process.

ProcessFlow Reactor1 Reactor 1: N-Methylation Filter1 Filtration (Remove Salts) Reactor1->Filter1 QC1 QC Point 1: HPLC (SM < 1%) Reactor1->QC1 Quench Ammonia Quench (Safety: DMS destruction) Filter1->Quench Reactor2 Reactor 2: Methoxylation (SnAr) Quench->Reactor2 Intermediate Transfer Neutralize Neutralization (Acetic Acid) Reactor2->Neutralize Cryst Crystallization Neutralize->Cryst QC2 QC Point 2: NMR/ROI Cryst->QC2

Figure 2: Manufacturing Process Flow Diagram indicating Critical Control Points (QC).

Analytical Specifications (Final Product)
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (254 nm)

Identification

-NMR (DMSO-

)
Consistent with structure
Residual Solvents GC-HSMeOH

ppm, Acetone

ppm
Loss on Drying Gravimetric

Green Chemistry Optimization (Future Proofing)

For organizations prioritizing green chemistry metrics, the Dimethyl Carbonate (DMC) route should be investigated as an alternative to DMS.

  • Advantage: DMC is non-toxic and biodegradable.

  • Challenge: DMC is a weaker methylating agent and typically requires higher temperatures (

    
    ) and catalysts (e.g., DABCO or ionic liquids) to achieve N-methylation on pyridones [1].
    
  • Recommendation: Stick to the DMS/Acetone route for immediate reliability, but initiate an R&D workstream to validate high-pressure DMC alkylation for long-term sustainability.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Ragan, J. A., et al. (2002). Safety and Scale-up of N-Methylation of Pyridones. Organic Process Research & Development, 6(5), 690-691.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline (Analogous SnAr chemistry). Link

  • Organic Chemistry Portal. (2023). Synthesis of 4-pyridones. Link

  • Google Patents. (2018). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide (Describes 4-Cl-pyridine precursors). Link

Sources

Application Note: 4-Methoxy-1-methylpyridin-2(1H)-one as a Versatile Synthon in Medicinal Chemistry

[1]

Abstract

This guide details the strategic utilization of 4-Methoxy-1-methylpyridin-2(1H)-one (CAS: 41759-19-7) as a high-value intermediate.[1] Unlike simple pyridines, this scaffold functions electronically as a vinylogous ester , offering unique reactivity patterns for the rapid generation of 4-amino-pyridin-2-one libraries and C-H functionalized cores. This document provides validated protocols for nucleophilic substitution (

Introduction: The Electronic Scaffold

4-Methoxy-1-methylpyridin-2(1H)-one is not merely a substituted heterocycle; it is a masked 1,3-dipole and a vinylogous ester. The carbonyl at C2 and the nitrogen lone pair create a push-pull system that activates the C4-methoxy group for displacement while directing electrophiles to the C3 and C5 positions.

Structural Significance[1][2]
  • Vinylogous Ester Character: The C4-OMe bond is activated for nucleophilic attack, functioning similarly to an activated ester but within a pseudo-aromatic ring.

  • Hydrogen Bonding: The pyridone carbonyl serves as a robust hydrogen bond acceptor (HBA), a critical motif in kinase hinge binding (e.g., p38 MAPK, BTK inhibitors).

  • Solubility Profile: The

    
    -methyl group disrupts intermolecular H-bonding networks common in unsubstituted pyridones, significantly improving solubility in organic solvents (DCM, THF) facilitating synthetic handling.
    
Mechanistic Pathway Visualization

The following diagram illustrates the divergent reactivity pathways available to this intermediate.

ReactivityPathwaysCore4-Methoxy-1-methylpyridin-2(1H)-one(Starting Material)Path1Pathway A: C4-Substitution(S_NAr / Aminolysis)Core->Path1 Primary Amines Heat/MWPath2Pathway B: C3-Functionalization(Electrophilic Subst. / C-H Activation)Core->Path2 NBS or Pd-CatPath3Pathway C: O-Demethylation(Iron Chelator Synthesis)Core->Path3 BBr3 or HBrProd14-Amino-1-methylpyridin-2-ones(Kinase Inhibitors)Path1->Prod1Prod23-Halo/Aryl Derivatives(Biaryl Scaffolds)Path2->Prod2Prod34-Hydroxy-1-methylpyridin-2-one(Deferiprone Analogs)Path3->Prod3

Figure 1: Divergent synthetic pathways for 4-Methoxy-1-methylpyridin-2(1H)-one.

Protocol A: Synthesis of 4-Amino-1-methylpyridin-2-ones (Aminolysis)

Principle: The 4-methoxy group acts as a leaving group in an addition-elimination mechanism (

Materials
  • Substrate: 4-Methoxy-1-methylpyridin-2(1H)-one (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.5 – 3.0 eq)

  • Solvent: Ethanol (EtOH), Water, or N-Methyl-2-pyrrolidone (NMP) for high temp.

  • Catalyst (Optional): Acetic acid (AcOH) or Pyridine hydrochloride.

Step-by-Step Methodology
  • Preparation: In a pressure vial (microwave-safe) or sealed tube, dissolve the substrate (100 mg, 0.72 mmol) in EtOH (2 mL).

  • Addition: Add the amine (2.16 mmol, 3.0 eq).

    • Expert Tip: If the amine is a volatile liquid (e.g., methylamine), use a solution in EtOH/THF. If the amine is a solid hydrochloride salt, add 3.0 eq of DIPEA to liberate the free base.

  • Reaction:

    • Method A (Thermal): Heat to reflux (80–90°C) for 12–24 hours.

    • Method B (Microwave - Recommended): Heat at 120–140°C for 30–60 minutes.

  • Monitoring (Self-Validation):

    • TLC: Eluent 10% MeOH in DCM. The product is typically more polar than the starting material.

    • NMR: Monitor the disappearance of the O-Me singlet at ~3.8 ppm and the appearance of N-H signals or amine alkyl peaks.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether or cold acetonitrile to precipitate the product.

    • If oil remains, purify via flash chromatography (DCM:MeOH gradient 0-10%).

Optimization Table: Solvent & Temperature Effects
SolventTemp (°C)TimeYield (%)Notes
Ethanol 80 (Reflux)18 h65-75Green solvent; slow kinetics for sterically hindered amines.
Water 100 (Sealed)12 h80-90"On-water" effect accelerates reaction; product often precipitates.
NMP 140 (MW)30 min>90Best for unreactive anilines; requires aqueous workup to remove solvent.

Protocol B: Regioselective C-3 Bromination

Principle: The C3 position is electron-rich due to the ortho-directing effect of the C4-methoxy group and the electron-donating nitrogen. Bromination at C3 provides a handle for Suzuki/Sonogashira couplings.

Materials
  • Substrate: 4-Methoxy-1-methylpyridin-2(1H)-one (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Dissolution: Dissolve substrate (1.0 eq) in MeCN (0.1 M concentration) at room temperature (RT).

  • Bromination: Add NBS (1.05 eq) portion-wise over 10 minutes.

    • Caution: Exothermic reaction. Maintain temp < 30°C.

  • Stirring: Stir at RT for 2–4 hours.

  • Validation:

    • LC-MS: Check for [M+2]+ peak (Br isotope pattern).

    • NMR: The C3 proton (doublet, ~5.9 ppm) will disappear. The C5 proton doublet will collapse to a singlet.

  • Workup:

    • Dilute with water. Extract with EtOAc.[2]

    • Wash organic layer with 10% Na2S2O3 (to remove bromine traces) and brine.

    • Dry over Na2SO4 and concentrate.

Protocol C: Direct C-H Arylation (Pd-Catalyzed)

Principle: Avoids pre-halogenation. Palladium catalyzes the direct activation of the C3-H bond, coupling it with aryl halides.

CHActivationSMSubstrate(C4-OMe)PdPd(OAc)2 (5%)PPh3 / K2CO3SM->PdProd3-Aryl-4-methoxy-1-methylpyridin-2-onePd->Prod 100°C, Toluene 12hArXAryl Bromide(Ar-Br)ArX->Pd

Figure 2: Workflow for Palladium-catalyzed C-H arylation at the C3 position.

Step-by-Step Methodology
  • Setup: In a dry Schlenk tube, combine:

    • Substrate (1.0 eq)[3]

    • Aryl Bromide (1.2 eq)[4]

    • Pd(OAc)2 (5 mol%)

    • PPh3 (10 mol%) or XPhos (for difficult substrates)

    • K2CO3 (2.0 eq)[2]

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Heat at 100–110°C under Argon for 12–18 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography (EtOAc/Hexanes).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic solid. Store in a desiccator at room temperature.

  • Chemical Compatibility: Compatible with weak bases and oxidizing agents. Incompatible with strong Lewis acids (e.g., BBr3) unless demethylation is intended.

References

  • PubChem. 4-Methoxy-1-methylpyridin-2(1H)-one Compound Summary. National Library of Medicine. [Link]

  • Torres, G.H., et al.Nucleophilic Aromatic Substitution on Pyridines: Regioselectivity and Mechanism. Journal of Organic Chemistry. (General reference for Pyridone mechanisms).
  • Lead Sciences. Product Analysis: 4-Methoxy-1-methylpyridin-2(1H)-one.[Link]

Experimental protocol for Suzuki-Miyaura coupling with pyridinone derivatives.

[1]

Abstract & Strategic Overview

The pyridinone scaffold (and its tautomeric 2-hydroxypyridine counterpart) is a privileged structure in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Pirfenidone (idiopathic pulmonary fibrosis) and Perampanel (antiepileptic). However, functionalizing this ring via Suzuki-Miyaura cross-coupling presents a "Pyridinone Paradox": while the scaffold is biologically desirable, it is synthetically recalcitrant.

The Challenge: Catalyst Poisoning & Tautomerism

Unlike simple aryl halides, pyridinones possess two distinct challenges:

  • Tautomeric Ambiguity: The equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms complicates reactivity, leading to mixtures of

    
    - vs. 
    
    
    -arylation if not controlled.
  • Catalyst Sequestration: The basic nitrogen and the carbonyl oxygen can act as bidentate ligands, displacing phosphines from the Palladium center and forming inactive "Pd-black" precipitates.

The Solution: The "Activation-Protection" Strategy

To successfully couple these substrates, one must either activate the oxygen (locking the lactim form as a pseudohalide) or protect the nitrogen (locking the lactam form). This guide details both pathways.

Mechanistic Decision Matrix

Before beginning benchwork, select the protocol that matches your substrate's electronic needs.

PyridinoneStrategyStartStarting Material:Pyridinone DerivativeDecisionIs the N-positionsubstituted?Start->DecisionRouteARoute A:O-ActivationDecision->RouteANo (NH free)RouteBRoute B:Direct Halide CouplingDecision->RouteBYes (N-R / N-Hal)StepA1Step 1: Triflation(Comins' Reagent)RouteA->StepA1StepB1Step 1: N-Protection(Me, Bn, SEM)RouteB->StepB1StepA2Step 2: Suzuki Coupling(Pd-Catalyzed)StepA1->StepA2StepB2Step 2: Coupling onC-HalogenStepB1->StepB2

Figure 1: Strategic workflow for selecting the appropriate coupling route based on substrate substitution.

Protocol A: The Pseudo-Halide Route (O-Activation)

Best for: Unsubstituted 2-pyridones where C-2 arylation is required.

This method converts the unreactive pyridinone into a highly reactive 2-pyridyl triflate . Pyridyl triflates are superior electrophiles compared to chlorides, often coupling under milder conditions.

Phase 1: Synthesis of Pyridin-2-yl Triflate

Note: Sulfonyl chlorides (e.g., TfCl) often fail due to competing N-sulfonylation. Comins' Reagent is strictly recommended.

Reagents:

  • Substrate: 2-Pyridone derivative (1.0 equiv)

  • Reagent: Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) (1.2 equiv)

  • Base: NaH (60% dispersion) or LiHMDS (1.5 equiv)

  • Solvent: Dry THF (0.2 M)

Procedure:

  • Cool a solution of 2-pyridone in THF to 0°C under Argon.

  • Add NaH portion-wise. Evolution of H₂ gas will occur; stir for 30 min to ensure deprotonation (formation of sodium pyridin-2-olate).

  • Add Comins' Reagent in one portion.

  • Warm to room temperature and stir for 2–4 hours.

  • Critical Workup: Quench with sat. NaHCO₃. Extract with Et₂O (avoid DCM if possible to prevent emulsion). Wash organic layer with 10% NaOH to remove the byproduct of Comins' reagent.

  • Stability Note: Pyridyl triflates are prone to hydrolysis. Store at -20°C and use within 48 hours.

Phase 2: Cross-Coupling of the Triflate

Catalyst System: The Pd(OAc)₂ / XPhos or Pd(dppf)Cl₂ systems are superior here. XPhos is particularly effective at preventing the coordination of the pyridine nitrogen to the metal center.

Reagents:

  • Electrophile: Pyridin-2-yl triflate (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

    • Alternative: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) for less sterically hindered substrates.

  • Base: K₃PO₄ (3.0 equiv) – Crucial: Carbonate bases often lead to hydrolysis of the triflate.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step:

  • Degassing: Charge a reaction vial with the Triflate, Boronic Acid, Base, and Pre-catalyst/Ligand. Seal and purge with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the Triflate (M+) and appearance of Product. If Hydrolysis (M-Tf+H) is observed, lower temp to 60°C and increase catalyst loading.

  • Purification: Filter through Celite. The product is usually less polar than the starting triflate.

Protocol B: Coupling of Halogenated N-Alkyl Pyridinones

Best for: Scaffolds where the amide functionality (C=O) must be retained, and the coupling is at the C-3, C-4, or C-5 position.

Direct coupling of NH-free halopyridinones is notoriously difficult. Protection is mandatory to prevent N-Pd coordination.

Optimization Table: Reaction Conditions
VariableStandard Condition"Difficult" Substrate ConditionRationale
Protecting Group

-Methyl (Me)

-SEM or

-Boc
Me is stable; SEM/Boc allow deprotection later.
Catalyst Pd(PPh₃)₄Pd-PEPPSI-IPr or XPhos Pd G3 NHC ligands (PEPPSI) bind tightly to Pd, resisting displacement by the pyridine N.
Base Na₂CO₃CsF or K₃PO₄ Fluoride/Phosphate bases facilitate transmetallation in electron-poor rings.
Solvent Toluene/EtOHDME or THF Ethereal solvents coordinate weakly, stabilizing the active species.

Procedure (N-Methyl-5-bromo-2-pyridone coupling):

  • Setup: Combine

    
    -methyl-5-bromo-2-pyridone (1.0 equiv), Boronic Acid (1.3 equiv), and K₃PO₄ (2.0 equiv) in a vial.
    
  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) inside a glovebox or under active Argon flow.

  • Solvent: Add 1,4-Dioxane (degassed).

  • Thermal Cycle: Heat to 90°C.

    • Note: C-5 bromides are generally more reactive than C-3 bromides due to electronic effects (less electron-deficient at C-5).

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which binds sticky pyridinone products.

Expert Insights & Troubleshooting

The "Protodeboronation" Trap

When coupling 2-pyridyl boronates (reversing the polarity), the boronic acid is highly unstable and prone to protodeboronation (losing the B(OH)2 group).

  • Fix: Switch to MIDA boronates or Potassium Trifluoroborates (BF3K) . These slow-release reagents maintain a low concentration of the active boronic species, preventing decomposition.

Catalyst Poisoning Indicators

If your reaction turns from dark red/brown to a clear solution with a black precipitate (Pd black) within 30 minutes, your substrate is poisoning the catalyst.

  • Fix: Increase Ligand:Pd ratio to 3:1. Switch to a bulky biaryl phosphine (BrettPhos or tBuXPhos) which creates a steric shell around the Pd, preventing the pyridinone nitrogen from binding.

References

  • Mechanistic Aspects of the Suzuki-Miyaura Reaction. Vertex AI Search / NIH. (2021). Overview of the catalytic cycle and pre-activation importance. 3[1][2][4][5][6][7][3][8][9][10]

  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates. National Institutes of Health (NIH). Detailed protocol for triflate activation and coupling. 11

  • General Method for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Discussion on using pyridyl boronates and overcoming protodeboronation. 5[1][2][4][5][7][3][9][10]

  • Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Organic Triflates. Journal of Organic Chemistry (ACS). Foundational work on triflate coupling partners.[11][12][13] 14[1][2][4][5][7][3][9][10]

  • Identification of Catalyst Poisons in Suzuki Coupling. ResearchGate. Case study on sulfur and heteroatom poisoning in GMP campaigns. 15[1][2][4][5][7][3][8][9][10][12][16]

Advanced Hydrogenation Protocols for Substituted Pyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Part 1: Strategic Overview & Mechanistic Grounding

The reduction of substituted pyridin-2(1H)-ones to piperidin-2-ones is a pivotal transformation in the synthesis of bioactive lactams, including Janus kinase (JAK) inhibitors and Factor Xa inhibitors. Unlike simple pyridines, pyridin-2-ones possess a unique tautomeric duality (lactam-lactim) and a resonance-stabilized amide backbone that requires specific catalytic tuning to achieve saturation without ring opening or carbonyl reduction.

The Challenge of Aromaticity and Tautomerism

While pyridin-2-ones are often depicted as fixed lactams, they retain significant aromatic character (approx. 25-30% of benzene's resonance energy). Successful hydrogenation requires overcoming this resonance stabilization while managing the poisoning effect of the basic nitrogen and oxygen atoms on the catalyst surface.

Key Mechanistic Insight: The reaction generally proceeds via syn-addition of hydrogen across the face of the ring adsorbed to the catalyst. This dictates the stereochemical outcome: substituents already present on the ring will typically direct incoming hydrogen to the opposite face, resulting in cis-relationships between the existing substituent and the new hydrogens (and thus cis or trans relationships between substituents depending on the initial geometry).

Catalyst Selection Matrix

The choice of catalyst is not arbitrary; it is a function of substrate substitution and required stereoselectivity.

  • Rhodium (Rh/C, Rh/Al₂O₃): The "Gold Standard" for pyridones. It operates under milder conditions (low pressure) and minimizes hydrogenolysis of sensitive groups (e.g., benzyl ethers, halides). It excels at preventing ring-opening side reactions.

  • Palladium (Pd/C): The "Workhorse." Effective but often requires higher pressures or acidic media to protonate the substrate (preventing catalyst poisoning). It carries a higher risk of dehalogenation or benzyl group cleavage.

  • Platinum (PtO₂ - Adams' Catalyst): The "Sledgehammer." Used in glacial acetic acid for highly sterically hindered or electron-deficient rings.

Part 2: Visualizing the Decision Process

The following decision tree guides the selection of the optimal hydrogenation system based on substrate characteristics.

G Start Substrate Analysis: Substituted Pyridin-2(1H)-one Sensitive Contains Halogens (Cl, Br, I) or Benzyl Ethers? Start->Sensitive YesSensitive Yes Sensitive->YesSensitive NoSensitive No Sensitive->NoSensitive RhRoute Protocol A: Rh/C or Rh/Al2O3 (Mild, High Chemoselectivity) YesSensitive->RhRoute Prevents Hydrogenolysis Hindered Sterically Hindered (e.g., 3,6-disubstituted)? NoSensitive->Hindered YesHindered Yes Hindered->YesHindered NoHindered No Hindered->NoHindered PtRoute Protocol C: PtO2 in AcOH (High Pressure, Acidic) YesHindered->PtRoute Max Activity PdRoute Protocol B: Pd/C in MeOH/AcOH (Standard Conditions) NoHindered->PdRoute Cost Effective

Figure 1: Strategic selection of catalytic systems for pyridinone hydrogenation based on functional group compatibility and steric demand.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Hydrogenation using Rhodium (Rh/C)

Best for: Substrates with halogens, benzyl groups, or requiring high diastereoselectivity. Mechanism: Surface adsorption followed by stepwise syn-addition.

Reagents:

  • Substrate: Substituted Pyridin-2(1H)-one (1.0 equiv)

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (typically 5-10 wt% loading relative to substrate).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Acetic acid is usually not required for Rh, but can accelerate sluggish reactions.

Step-by-Step Methodology:

  • Preparation: In a hydrogenation vial or autoclave liner, dissolve the substrate in MeOH (0.1 M concentration).

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the Rh/C catalyst.

    • Safety Note: Rh/C is pyrophoric when dry. Always keep it wet with water or solvent.

  • Purging (The "3x3" Rule): Seal the reactor. Purge the headspace 3 times with Nitrogen (to remove Oxygen), then 3 times with Hydrogen (to saturate the liquid phase).

  • Reaction: Pressurize to 3–5 bar (45–75 psi) H₂. Stir vigorously (>800 rpm) at room temperature (25°C).

    • Why High Stirring? Hydrogenation is often mass-transfer limited. The rate depends on H₂ dissolving into the solvent and reaching the catalyst surface.

  • Monitoring (Self-Validating Step): Monitor H₂ uptake. If using a burette, uptake should cease at 2.0 equiv (for di-unsaturation) or 3.0 equiv (if fully aromatic). Check reaction progress via LCMS after 4 hours. Look for the M+4 or M+6 mass peak.

  • Workup: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Rinse the pad with MeOH. Concentrate the filtrate to yield the crude piperidin-2-one.

Protocol B: Acid-Mediated Hydrogenation using Palladium (Pd/C)

Best for: Robust substrates, cost-sensitive scale-up, or when Rh fails to achieve conversion. Mechanism: Protonation of the pyridone oxygen/nitrogen destabilizes the aromatic system, facilitating reduction.

Reagents:

  • Substrate: Substituted Pyridin-2(1H)-one (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).

  • Solvent: Glacial Acetic Acid (AcOH) or MeOH with 1.0 equiv HCl.

Step-by-Step Methodology:

  • Solvation: Dissolve substrate in Glacial Acetic Acid (0.2 M). The acidic medium is critical to prevent catalyst poisoning by the generated secondary amine (lactam).

  • Loading: Add Pd/C catalyst carefully under inert gas.

  • Pressurization: These reactions often require higher energy. Pressurize to 5–10 bar (75–150 psi) H₂.

  • Thermal Activation: Heat the reactor to 50–60°C.

    • Caution: Do not overheat (>80°C) as this promotes ring opening (amide hydrolysis) or decarboxylation if ester groups are present.

  • Filtration: Upon completion (verified by NMR/LCMS showing loss of aromatic protons), filter through Celite.

  • Neutralization: Concentrate the acetic acid. If residual acid remains, a mild basic workup (NaHCO₃) may be required, but be cautious of the water-solubility of piperidinones.

Part 4: Data & Optimization

Comparative Performance Table

The following data summarizes typical conversion rates and selectivities for a model substrate: 4-methylpyridin-2(1H)-one .

ParameterRh/C (Protocol A)Pd/C (Protocol B)PtO₂ (Protocol C)
Solvent MethanolAcetic AcidAcetic Acid
Pressure (H₂) 3 bar5 bar50 bar
Temperature 25°C60°C25°C
Time 6 h12 h4 h
Conversion >98%90-95%>99%
Cis/Trans Ratio 95:5 (cis) 80:20 (cis)90:10 (cis)
Halogen Tolerance HighLow (Dehalogenation)Moderate
The Self-Validating System (Troubleshooting)

A robust protocol must include "checkpoints" to validate the chemistry in real-time.

  • The "Stall" Check: If H₂ uptake stops prematurely:

    • Diagnosis: Catalyst poisoning.[1][2][3]

    • Remedy: Purge the system, add a fresh portion of catalyst (5 wt%), and repressurize. If using Pd, ensure the media is acidic enough (pH < 4).

  • Stereochemical Drift: If cis-selectivity is lower than expected:

    • Diagnosis: Isomerization of the intermediate alkene or product.

    • Remedy: Lower the reaction temperature and pressure. High energy promotes thermodynamic equilibration (trans) over kinetic control (cis).

  • Product Solubility: Piperidinones are polar. If yield is low but conversion was high:

    • Diagnosis: Product lost in aqueous workup.

    • Remedy: Avoid water. Filter catalyst, evaporate solvent, and purify via crystallization or silica chromatography using polar eluents (e.g., DCM/MeOH).

Part 5: Mechanistic Visualization

Understanding the surface chemistry is vital for explaining the stereochemical outcome (Cis-selectivity).

Mechanism Substrate Pyridin-2-one (Solution) Adsorption Adsorption to Metal Surface (Flat Geometry) Substrate->Adsorption Coordination Step1 Syn-Addition of H2 (Formation of Dihydropyridone) Adsorption->Step1 + H2 (Surface) Step1->Adsorption Reversible (Isomerization Risk) Step2 Final Syn-Addition (Formation of Piperidinone) Step1->Step2 + H2 (Surface) Desorption Desorption (Cis-Isomer Release) Step2->Desorption Product Release

Figure 2: Stepwise hydrogenation mechanism. The substrate binds flat to the catalyst surface; hydrogen adds from the metal surface (bottom face), forcing substituents to the top face (cis-selectivity).

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(15), 2859-2862. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Stalder, H. (2018). "Hydrogenation of Pyridines and Quinolines." Organic Reactions, 1-118. Link

  • BenchChem. (2025).[4][5] "Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine." Link

Sources

Purification of 4-Methoxy-1-methylpyridin-2(1H)-one via column chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the isolation and purification of 4-Methoxy-1-methylpyridin-2(1H)-one (CAS: 41759-19-7). This compound is a critical scaffold in medicinal chemistry, often serving as a bioisostere for amides or phenol rings in kinase inhibitors and fragment-based drug design.[1]

The primary challenge in purifying this motif is separating the N-alkylated product (Target) from the O-alkylated regioisomer (2,4-Dimethoxypyridine) and unreacted starting materials. This protocol utilizes a silica gel stationary phase with an optimized Dichloromethane (DCM) / Methanol (MeOH) gradient to achieve >98% purity.

Chemical Context & Separation Logic

The Challenge: Regioselectivity & Polarity

Synthesis of N-methylpyridinones typically involves methylation of 4-methoxypyridin-2(1H)-one. This reaction is governed by ambient denticity, leading to two distinct isomers:

  • Target (N-methylation): 4-Methoxy-1-methylpyridin-2(1H)-one.[1] Contains a lactam core. Highly polar due to the permanent dipole of the amide-like carbonyl.

  • Impurity (O-methylation): 2,4-Dimethoxypyridine. Aromatic pyridine ether. Significantly less polar and more lipophilic.

Chromatographic Implication: The O-alkylated impurity will elute significantly earlier (higher


) than the N-alkylated target. The target pyridinone often exhibits "tailing" on silica due to hydrogen bonding interactions with silanol groups, necessitating a polar modifier (MeOH).
Physicochemical Properties
PropertyTarget: 4-Methoxy-1-methylpyridin-2(1H)-oneImpurity: 2,4-Dimethoxypyridine
Structure Type Cyclic Amide (Lactam)Heteroaromatic Ether
Polarity HighLow/Medium
Solubility Soluble in DCM, MeOH, WaterSoluble in Hexanes, EtOAc, DCM
Silica Interaction Strong (H-bond acceptor)Weak
Predicted

(10% MeOH/DCM)
0.30 – 0.450.80 – 0.90

Pre-Purification Analysis

Before committing to a full column, validate the crude mixture using Thin Layer Chromatography (TLC).

TLC Protocol:

  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase A: 100% Ethyl Acetate (EtOAc).

    • Observation: Target likely stays at baseline (

      
      ); Impurities move to 
      
      
      
      .
  • Mobile Phase B (Recommended): 5% MeOH in DCM.

    • Observation: Target moves to

      
      ; Impurities move to solvent front.
      
  • Visualization: UV lamp (254 nm). The pyridinone core is UV active.

Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of DCM . If the crude contains significant inorganic salts (e.g., from


 or 

used in synthesis), perform a filtration or an aqueous workup (DCM extraction) prior to loading.

Detailed Chromatography Protocol

Materials
  • Stationary Phase: Silica Gel 60 (particle size 0.040–0.063 mm, 230–400 mesh).

  • Column Dimensions: 10:1 to 20:1 ratio of Silica weight to Crude mass.

  • Solvents: HPLC-grade Dichloromethane (DCM) and Methanol (MeOH).

Step-by-Step Procedure

Step 1: Column Packing

  • Prepare a slurry of Silica Gel 60 in 100% DCM .

  • Pour the slurry into the glass column, tapping gently to remove air bubbles and ensure a compact bed.

  • Flush with 2 column volumes (CV) of DCM to equilibrate.

Step 2: Sample Loading (Wet Loading)

  • Dissolve the crude residue in the minimum amount of DCM (approx. 1-2 mL per gram of crude).

  • Critical: If the compound is not fully soluble in DCM alone, add a few drops of MeOH, but keep the MeOH content <2% of the loading volume to prevent premature elution.

  • Carefully pipette the solution onto the sand bed protecting the silica.

Step 3: Gradient Elution Strategy Run the column using the following stepwise gradient to ensure separation of the non-polar O-isomer before eluting the target.

PhaseSolvent CompositionVolume (CV)Goal
1 100% DCM2–3Elute non-polar impurities (starting materials, mineral oil).
2 1% MeOH in DCM3–5Elute 2,4-Dimethoxypyridine (O-isomer).
3 3% MeOH in DCM3–5Transition phase; watch for target onset.
4 5% MeOH in DCM5–10Elute Target: 4-Methoxy-1-methylpyridin-2(1H)-one.
5 10% MeOH in DCM2Flush remaining polar byproducts.

Step 4: Fraction Collection & Analysis

  • Collect fractions in test tubes (size depends on scale, typically 10-20 mL).

  • Spot fractions on TLC plates.

  • Pool fractions containing the single spot at

    
     (in 5% MeOH/DCM).
    
  • Evaporate solvent under reduced pressure (Rotavap) at 40°C.

Troubleshooting & Optimization

  • Issue: "Tailing" or Streaking of the Target.

    • Cause: Interaction between the pyridinone oxygen and acidic silanols.

    • Solution: Add 1% Triethylamine (TEA) to the mobile phase during column equilibration and elution. This neutralizes the silica surface.

  • Issue: Co-elution of Isomers.

    • Cause: Gradient increased too quickly.

    • Solution: Hold the gradient at 1% MeOH/DCM for longer. The O-isomer moves easily in low polarity, while the N-methyl target requires higher polarity to migrate.

  • Issue: Poor Solubility during Loading.

    • Solution: Use "Dry Loading." Dissolve crude in MeOH/DCM, add silica (1:1 mass ratio), evaporate to dryness, and pour the resulting free-flowing powder onto the top of the packed column.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for this purification.

PurificationWorkflow Start Crude Reaction Mixture (N- vs O-methylation) TLC TLC Analysis (Solvent: 5% MeOH/DCM) Start->TLC Decision Is separation > 0.1 Rf? TLC->Decision Decision->TLC No (Adjust Solvent) Prep Sample Prep: Dissolve in DCM (Wet Load) or Adsorb to Silica (Dry Load) Decision->Prep Yes Column Column Chromatography Stationary Phase: Silica Gel 60 Prep->Column Elution1 Elution Phase 1: 100% DCM -> 1% MeOH (Removes O-isomer) Column->Elution1 Elution2 Elution Phase 2: 3% -> 5% MeOH in DCM (Elutes Target) Elution1->Elution2 QC Quality Control NMR / LC-MS Elution2->QC

Caption: Operational workflow for the purification of 4-Methoxy-1-methylpyridin-2(1H)-one, highlighting the critical gradient transition.

References

  • BenchChem. 4-Methoxy-1-methylpyridin-2(1H)-one Research Chemical. Retrieved from

  • ChemicalBook. Synthesis of 4-methoxy-2-pyridone from 4-methoxypyridine-N-oxide.[2] (General procedure for pyridinone purification via DCM/MeOH).[2] Retrieved from

  • PubChem. 4-methoxy-1-methylpyridin-2-one Compound Summary. Retrieved from

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography (DCM/MeOH). Retrieved from

Sources

Application Note: Comprehensive Characterization of 4-Methoxy-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-Methoxy-1-methylpyridin-2(1H)-one (CAS: 1192-99-0) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents. It is a derivative of 2-pyridone (lactam) featuring an


-methyl group and a methoxy substituent at the 4-position.

The Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing it from its potential regioisomers formed during synthesis. Methylation of 4-methoxypyridin-2-ol (or 4-hydroxy-2-pyridone) often yields a mixture of:

  • Target (

    
    -alkylation):  4-Methoxy-1-methylpyridin-2(1H)-one.[1]
    
  • Impurity (

    
    -alkylation):  2,4-Dimethoxypyridine.
    

This guide provides a self-validating analytical workflow to unequivocally confirm the


-methyl lactam structure and ensure high purity for biological screening.

Analytical Workflow Diagram

The following flowchart outlines the logical progression from crude material to certified reference standard, emphasizing the critical decision points for regioisomer differentiation.

AnalyticalWorkflow Start Crude Synthesis Product TLC Initial TLC/LC-MS (Check for Isomers) Start->TLC Purification Flash Chromatography (DCM/MeOH) TLC->Purification NMR_1H 1H NMR Analysis (Diagnostic N-Me Singlet) Purification->NMR_1H Decision Is N-Me (~3.5 ppm) Present? NMR_1H->Decision NOESY 2D NOESY/HMBC (Confirm N-Me to H-6 connectivity) Decision->NOESY Yes Reject Reject: O-Alkylated Product (2,4-Dimethoxypyridine) Decision->Reject No (O-Me signal only) IR FT-IR Analysis (Confirm C=O Lactam) NOESY->IR HPLC HPLC Purity Assay (Reverse Phase) Final Certified Material HPLC->Final IR->HPLC

Caption: Figure 1. Step-by-step analytical decision tree for isolating and validating 4-Methoxy-1-methylpyridin-2(1H)-one.

Protocol 1: High-Resolution NMR Spectroscopy

Purpose: Definitive structural proof and differentiation from


-methylated isomers.
A. 1H NMR Parameters
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred for solubility and separating water peaks).
  • Concentration: 5–10 mg in 600 µL.

  • Field Strength:

    
     400 MHz recommended.
    
B. Diagnostic Signals (Expectation vs. Observation)

The key to identifying the target is the chemical shift of the methyl group attached to the nitrogen.

MoietyChemical Shift (

, ppm)
MultiplicityInterpretation
N-CH

3.40 – 3.55 Singlet (3H)Diagnostic: Distinctly upfield from

-Me.
O-CH

3.75 – 3.85Singlet (3H)Methoxy group at C-4.
H-3 5.80 – 5.95Doublet (

Hz)
Ortho to C=O, shielded by OMe.
H-5 6.00 – 6.15dd (

Hz)
Meta to C=O.
H-6 7.20 – 7.50Doublet (

Hz)
Deshielded by adjacent Nitrogen.
C. Critical Validation: NOE/NOESY Experiment

To prove the methyl group is on the Nitrogen (and not Oxygen at C-2), perform a 1D NOE difference or 2D NOESY experiment.

  • Irradiate/Select: The

    
    -Me singlet (~3.5 ppm).
    
  • Observation: You must observe a strong NOE enhancement of the H-6 aromatic proton (~7.3 ppm).

  • Logic: In the

    
    -methyl isomer, the methyl group is spatially close to H-6. In the 
    
    
    
    -methyl isomer (2,4-dimethoxypyridine), the methyl groups are distant from H-6, and the chemical symmetry is different.

Protocol 2: HPLC-UV/MS Purity Analysis

Purpose: Quantification of purity and detection of trace regioisomers.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic nitrogens).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar impurities)

    • 2–12 min: 5%

      
       95% B (Linear gradient)
      
    • 12–15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyridone specific).

  • Mass Spec: ESI Positive Mode (

    
    ).
    
System Suitability
  • Retention Time (

    
    ):  The target lactam is more polar than the bis-methoxy pyridine. Expect the target to elute earlier than the 
    
    
    
    -methylated impurity.
  • Tailing Factor: Must be

    
    . If tailing occurs, increase buffer strength (e.g., 10 mM Ammonium Formate).
    

Protocol 3: Vibrational Spectroscopy (FT-IR)

Purpose: Rapid confirmation of the lactam functionality.

Unlike NMR, IR offers a binary "Yes/No" regarding the carbonyl presence.

  • Technique: ATR (Attenuated Total Reflectance) on neat solid.

  • Target Band: 1640 – 1690 cm

    
     (Strong) .
    
  • Interpretation: This band corresponds to the C=O stretching vibration of the cyclic amide (lactam).

  • Differentiation: The impurity (2,4-dimethoxypyridine) lacks a carbonyl group and will not show a strong band in this region (instead showing aromatic C=C/C=N stretches around 1580–1600 cm

    
    ).
    

Regioisomer Differentiation Logic

The following diagram visualizes the structural and spectral differences between the target and its primary impurity.

IsomerLogic cluster_Target TARGET: N-Methyl Isomer cluster_Impurity IMPURITY: O-Methyl Isomer TargetStructure 4-Methoxy-1-methylpyridin-2(1H)-one TargetFeat1 IR: C=O Band (~1660 cm-1) TargetStructure->TargetFeat1 TargetFeat2 NMR: N-Me (~3.5 ppm) TargetStructure->TargetFeat2 TargetFeat3 NOE: N-Me <-> H-6 Interaction TargetStructure->TargetFeat3 ImpurityStructure 2,4-Dimethoxypyridine ImpFeat1 IR: No C=O Band ImpurityStructure->ImpFeat1 ImpFeat2 NMR: O-Me (~3.9 ppm) ImpurityStructure->ImpFeat2 ImpFeat3 NOE: No Me <-> H-6 Interaction ImpurityStructure->ImpFeat3

Caption: Figure 2. Comparative spectral fingerprints of the target lactam versus the O-methylated pyridine impurity.

Physicochemical Properties Summary

PropertyValue / CharacteristicNotes
Molecular Formula C

H

NO

Molecular Weight 139.15 g/mol
Exact Mass 139.0633

Appearance White to Off-white Solid
Solubility DMSO, Methanol, DCMPoor solubility in non-polar alkanes.[2]
UV

~280 nm, ~230 nmCharacteristic of conjugated pyridone system.

References

  • PubChem. (n.d.). 4-methoxy-1-methylpyridin-2-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Fujii, T., et al. (1995). Lactam-Lactim Tautomerism and Alkylation of 2-Pyridones. Chemical & Pharmaceutical Bulletin.

Sources

Application Note: Pyridinone Scaffolds in Next-Generation Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Neuroinflammation via p38 MAPK Inhibition

Executive Summary

The opioid crisis has necessitated a paradigm shift toward non-addictive analgesics.[1] Pyridinone scaffolds (specifically 2-pyridinones and 4-pyridinones) have emerged as "privileged structures" in medicinal chemistry due to their ability to serve as bioisosteres for amides and their robust hydrogen-bonding capabilities.

This guide details the application of N-phenyl-2-pyridinone derivatives as potent inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK) .[2] Unlike direct nociceptor blockers, these compounds target the neuroinflammatory axis—specifically preventing the phosphorylation of p38 MAPK in spinal microglia, which drives central sensitization in neuropathic pain.

Key Applications:

  • Target: p38 MAPK (specifically p38

    
     isoform).
    
  • Mechanism: Inhibition of pro-inflammatory cytokine release (TNF-

    
    , IL-1
    
    
    
    ) in the dorsal horn.
  • Lead Compounds: PH-797804, Dilmapimod.

Mechanism of Action: The Neuroinflammatory Axis

In chronic neuropathic pain, peripheral nerve injury triggers the release of ATP and fractalkine, activating microglia in the spinal cord. This activation leads to the phosphorylation of p38 MAPK, which acts as a transcription factor regulator for inflammatory cytokines.

The Pyridinone Advantage: The pyridinone ring mimics the ATP adenine ring, allowing the molecule to lodge deeply into the ATP-binding pocket of the kinase. The carbonyl oxygen and N-H (or N-substituent) form critical hydrogen bonds with the "hinge region" amino acids (e.g., Met109 in p38


), conferring high selectivity over other kinases.
Figure 1: p38 MAPK Signaling Pathway in Microglia

G Injury Peripheral Nerve Injury ATP ATP / Fractalkine Release Injury->ATP Microglia Spinal Microglia Activation ATP->Microglia p38 p38 MAPK Phosphorylation Microglia->p38 Activation Nucleus Nuclear Translocation p38->Nucleus Cytokines Cytokine Release (TNF-α, IL-1β) Nucleus->Cytokines Transcription Sensitization Central Sensitization (Hyperalgesia) Cytokines->Sensitization Synaptic Plasticity Pyridinone Pyridinone Inhibitor (e.g., PH-797804) Pyridinone->p38 Blocks ATP Binding

Caption: Inhibition of the p38 MAPK neuroinflammatory cascade by pyridinone derivatives.

Chemical Synthesis Protocol

Objective: Synthesize a focused library of N-aryl-2-pyridinones via a Chan-Lam coupling strategy, which is superior to high-temperature Ullmann condensations for sensitive functional groups.

Reagents:

  • 2-Hydroxypyridine derivative (Scaffold)

  • Aryl boronic acid (Target variation)

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine (Base)[2][3][4][5]

  • Molecular sieves (4Å)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve the 2-hydroxypyridine derivative (1.0 equiv) and the aryl boronic acid (1.5 equiv) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add Cu(OAc)₂ (1.0 equiv) and activated 4Å molecular sieves.

  • Activation: Add pyridine (2.0 equiv) dropwise. The solution should turn a deep blue/green color indicating the formation of the active Cu-complex.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) under an air atmosphere (balloon) for 16–24 hours. Note: Oxygen is required to re-oxidize the copper species.

  • Work-up: Filter the mixture through a pad of Celite to remove copper salts. Wash the filtrate with saturated NaHCO₃ and brine.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (SiO₂, Gradient: 0–5% MeOH in DCM).

Validation Check:

  • NMR: Confirm the disappearance of the N-H signal and the appearance of aromatic protons corresponding to the N-aryl group.

  • LC-MS: Verify molecular weight (M+H)+.

In Vitro Screening Protocol: Kinase Selectivity & Potency

Before in vivo testing, compounds must be screened for potency against p38


 and selectivity against related kinases (e.g., JNK, ERK).

Assay Type: FRET-based Binding Assay (LanthaScreen™ or similar).

Protocol:

  • Buffer Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point dose-response curve of the pyridinone derivative in DMSO (Top concentration: 10 µM, 3-fold serial dilution).

  • Incubation:

    • Add 5 µL of compound to a 384-well plate.

    • Add 5 µL of kinase/antibody mixture (p38

      
       + Eu-anti-GST antibody).
      
    • Add 5 µL of Tracer (Alexa Fluor® 647-labeled ATP competitive tracer).

  • Equilibrium: Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) using a multimode plate reader.

  • Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Success Criteria:

  • Hit: IC50 < 100 nM against p38

    
    .[5]
    
  • Selectivity: >50-fold selectivity over JNK1 and ERK2.

In Vivo Validation: The Formalin Test

The formalin test is the "Gold Standard" for p38 MAPK inhibitors because it exhibits two distinct phases:

  • Phase 1 (0–5 min): Direct chemical nociception (TRPA1/TRPV1 mediated).

  • Phase 2 (15–45 min): Inflammatory pain and central sensitization (p38 MAPK mediated).

  • Pyridinone inhibitors should specifically reduce Phase 2 behaviors.

Experimental Workflow

Workflow Step1 Acclimatization (Rat/Mouse, 1 hr) Step2 Drug Admin (Oral/IP, -60 min) Step1->Step2 Step3 Formalin Inj. (2.5%, Hind Paw) Step2->Step3 Step4 Phase 1 Recording (0-5 min) Step3->Step4 Step5 Quiescent Period (5-15 min) Step4->Step5 Step6 Phase 2 Recording (15-45 min) Step5->Step6 Step7 Data Analysis (AUC Calculation) Step6->Step7

Caption: Workflow for the Formalin Test to assess anti-inflammatory analgesia.

Protocol Steps:

  • Animals: Male Sprague-Dawley rats (200–250 g).

  • Pre-treatment: Administer the pyridinone test compound (e.g., 10, 30, 100 mg/kg, p.o.) or Vehicle (0.5% CMC) 60 minutes prior to testing.

  • Induction: Inject 50 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Place the animal immediately into a transparent observation chamber with a mirror base.

  • Scoring: Record the time spent licking, biting, or flinching the injected paw.

    • Phase 1: 0–5 minutes.[6][7]

    • Phase 2: 15–45 minutes.

  • Termination: Euthanize animals immediately after the 45-minute mark.

Data Interpretation:

  • Calculate the Area Under the Curve (AUC) for nociceptive time in Phase 2.

  • A significant reduction in Phase 2 (but not necessarily Phase 1) confirms the mechanism of central sensitization blockade typical of p38 MAPK inhibitors.

Data Presentation & Analysis

Summarize your findings using the following table structure to allow for rapid lead selection.

Compound IDStructure Classp38

IC50 (nM)
Selectivity (vs JNK)Phase 2 Inhibition (%)Toxicity (Liver Microsome T1/2)
Ref (Dilmapimod) Pyridinone15>100x85%>60 min
Test Cmpd A N-Phenyl-2-one4580x60%45 min
Test Cmpd B N-Benzyl-2-one25010x15%120 min
References
  • Anand, P., et al. (2011). "Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury." European Journal of Pain. Link

  • Hope, H.R., et al. (2009). "Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation." Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Evaluating the Analgesic Potential of Pyridazinone Derivatives." Link

  • Alam, M.S., et al. (2022). "Recent Advances of Pyridinone in Medicinal Chemistry." Molecules. Link

  • Vertex Pharmaceuticals. (2025).[8] "FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain (Suzetrigine)."[1][9] FDA News Release. Link

Sources

Application Note: 4-Methoxy-1-methylpyridin-2(1H)-one as a Kinase Hinge-Binding Motif

[1]

Part 1: Executive Summary & Strategic Rationale

In the landscape of kinase inhibitor design, the "hinge region" (the segment connecting the N- and C-terminal lobes of the kinase) is the primary anchor point for ATP-competitive inhibitors.[1] While traditional scaffolds (e.g., aminopyrimidines, indolinones) often utilize a bidentate hydrogen-bonding motif (Donor-Acceptor), the 4-Methoxy-1-methylpyridin-2(1H)-one scaffold represents a strategic shift toward monodentate acceptor-driven binding .

Why This Scaffold?
  • Tautomeric Control: Unsubstituted pyridin-2-ones exist in equilibrium between the pyridone (lactam) and hydroxypyridine (lactim) forms. N-methylation at position 1 locks the molecule in the carbonyl-presenting "one" form , eliminating tautomeric ambiguity and ensuring a consistent Hydrogen Bond Acceptor (HBA) vector.

  • Permeability Optimization: By capping the N-H hydrogen bond donor with a methyl group, the scaffold reduces the molecule's Total Polar Surface Area (TPSA), often improving cell permeability compared to its unsubstituted counterparts.

  • Electronic Tuning: The 4-methoxy group acts as an electron-donating group (EDG) via resonance. This increases the electron density on the C2-carbonyl oxygen, thereby strengthening its capability as a hydrogen bond acceptor for the kinase backbone NH.

Part 2: Chemical Biology & Binding Mechanism[3]

Structural Analysis

The core utility of this motif lies in its ability to satisfy the "Hinge Acceptor" requirement while avoiding the "Hinge Donor" requirement. This is particularly useful for targeting kinases where the backbone carbonyl (the typical acceptor for the inhibitor) is occluded or where selectivity against "classical" kinases is desired.

Mechanism of Action[1][2]
  • Primary Interaction: The C2=O (carbonyl) acts as a potent Hydrogen Bond Acceptor (HBA). It targets the backbone NH of the kinase hinge residue (typically the residue at position GK+3, where GK is the Gatekeeper).[2]

  • Secondary Interaction: The N1-Methyl group projects into the solvent interface or a small hydrophobic sub-pocket, preventing the formation of a hydrogen bond with the kinase backbone carbonyl (residue GK+1). This "interaction deletion" can drive selectivity.

  • Tertiary Interaction: The 4-Methoxy group provides a vector for fragment growing (FBDD) or interacts with water networks within the ATP pocket.

Visualization: Binding Mode Logic

The following diagram illustrates the difference between a classical bidentate binder and the monodentate mode of the 4-Methoxy-1-methylpyridin-2(1H)-one scaffold.

BindingModecluster_ClassicalClassical Binder (e.g., Aminopyrimidine)cluster_PyridinoneSubject ScaffoldBackboneKinase Hinge Backbone(Residues GK+1 to GK+3)ClassicalBidentate Scaffold(Donor + Acceptor)Backbone->ClassicalBackbone NH -> Inhibitor N (H-Bond)Scaffold4-Methoxy-1-methylpyridin-2(1H)-one(Monodentate Acceptor)Backbone->ScaffoldBackbone NH -> C2=O (Strong H-Bond)Classical->BackboneInhibitor NH -> Backbone C=O (H-Bond)Scaffold->BackboneN-Me blocks H-Bond(Selectivity Filter)

Caption: Comparison of classical bidentate hinge binding versus the monodentate acceptor mode of the N-methylpyridinone scaffold.

Part 3: Experimental Protocols

Protocol A: Fragment-Based Screening (SPR Validation)

Objective: To validate the binding affinity of the 4-Methoxy-1-methylpyridin-2(1H)-one fragment against a target kinase (e.g., p38, CDK2, or PIM1) using Surface Plasmon Resonance (SPR).[3][4][5]

Reagents:

  • Ligand: 4-Methoxy-1-methylpyridin-2(1H)-one (High purity >98%).

  • Protein: Biotinylated Kinase Domain (Avidity tagged).

  • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 1% DMSO.

Workflow:

  • Chip Preparation: Immobilize Streptavidin (SA) on a CM5 sensor chip. Capture biotinylated kinase to a density of ~3000 RU to ensure high sensitivity for low-molecular-weight fragments.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Prepare a 2-fold dilution series of the fragment (Range: 500 µM down to 15 µM).

    • Inject at 30 µL/min for 60 seconds (Association).

    • Allow 60 seconds for Dissociation.

    • Note: No regeneration is usually needed for fragments due to rapid off-rates (

      
      ).
      
  • Data Analysis: Fit to a 1:1 Steady-State Affinity model.

    • Success Criteria: Square-wave sensorgrams indicating fast kinetics.

      
       values are typically in the high micromolar range (50–500 µM) for this naked scaffold.
      
Protocol B: Chemical Derivatization (Fragment Growing)

Objective: To install the 4-Methoxy-1-methylpyridin-2(1H)-one motif onto a core scaffold via C-H activation or coupling.

Synthetic Strategy: The C3, C5, and C6 positions of the pyridinone ring are susceptible to electrophilic aromatic substitution or palladium-catalyzed cross-coupling.

Step-by-Step Synthesis (Example: C3-Arylation):

  • Starting Material: 4-Methoxy-1-methylpyridin-2(1H)-one.[6][7][8]

  • Bromination:

    • Dissolve scaffold (1 eq) in Acetonitrile.

    • Add N-Bromosuccinimide (NBS, 1.05 eq) at 0°C.

    • Stir at RT for 2 hours.

    • Result: 3-Bromo-4-methoxy-1-methylpyridin-2(1H)-one. (The 4-OMe directs ortho-bromination to the C3 position).

  • Suzuki Coupling:

    • Combine 3-Bromo intermediate (1 eq) with Aryl Boronic Acid (1.2 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (3 eq).
      
    • Solvent: Dioxane/Water (4:1).

    • Heat at 90°C for 4 hours under

      
      .
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Part 4: Data Presentation & Analysis

When evaluating this scaffold, compare its physicochemical profile against standard hinge binders (e.g., Adenine, Indazole).

Table 1: Physicochemical Profile of the Scaffold

PropertyValueImplication for Drug Design
MW 139.15 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
H-Bond Acceptors 2 (C=O, OMe)C=O is the primary hinge anchor.
H-Bond Donors 0Critical: Improves membrane permeability (Low TPSA).
cLogP ~0.2High water solubility; minimal lipophilicity contribution.
TPSA ~29 ŲExcellent CNS penetration potential.

Part 5: References

  • BioSolveIT. (2024). Hinge Binder Collection For Kinase Inhibitor Design. Retrieved October 2023, from [Link]

  • Xing, L., et al. (2015).[3] Novel Hinge Binders for Kinase Inhibitor Design. Journal of Medicinal Chemistry. (Contextual grounding on hinge motifs).

  • PubChem. (n.d.). 4-methoxy-1-methylpyridin-2-one.[6][7] Retrieved October 2023, from [Link]

Crystallization techniques for purifying substituted pyridinones.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for Substituted Pyridinones

Part 1: Introduction & Strategic Analysis

Substituted pyridinones (specifically pyridin-2-ones) represent a privileged scaffold in medicinal chemistry, serving as the core structure for antifibrotics (e.g., Pirfenidone), kinase inhibitors, and antibacterial agents.[1] However, their purification presents unique challenges due to their amphiphilic nature and propensity for polymorphism .[1]

The Physicochemical Paradox: The pyridinone ring possesses a strong dipole moment. The lactam carbonyl acts as a potent hydrogen bond acceptor, while the aromatic ring facilitates


 stacking.[1]
  • N-substituted pyridinones (e.g., Pirfenidone) lack a hydrogen bond donor, often leading to high solubility in organic solvents and a tendency to form solvates or "oil out" rather than crystallize.[1]

  • Unsubstituted pyridinones can form stable hydrogen-bonded dimers, resulting in significantly higher melting points and lower solubility.[1]

This guide details three field-proven protocols designed to navigate these properties, moving beyond simple "dissolve and cool" methods to controlled, reproducible crystal engineering.

Part 2: Pre-Crystallization Characterization

Before attempting bulk crystallization, a solubility profile must be established.[1][2][3] Do not skip this step.

Table 1: Solvent Selection Matrix for N-Substituted Pyridinones

Solvent ClassExamplesSolubility BehaviorUsage Strategy
Aromatic Toluene, XyleneHigh solubility (hot), Moderate (cold)Primary Choice. Excellent for disrupting

stacking.[1] Good for polymorph control.[1][4]
Alcohols IPA, EthanolHigh solubility (temp dependent)Industrial Standard. often used with water as an anti-solvent (e.g., Pirfenidone).[1]
Esters Ethyl Acetate, IPAcModerate solubilityPolymorph Selective. Often yields metastable forms; useful for intermediate purification.[1]
Chlorinated DCM, ChloroformVery High solubilityAvoid for Crystallization. Too volatile; leads to rapid evaporation and amorphous solids.[1][2] Use only for transport.
Alkanes Heptane, HexaneInsolubleAnti-Solvent. Use to drive yield from Toluene or Acetate solutions.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Controlled Cooling Crystallization (The "Workhorse" Method)

Best for: Scaling up (grams to kilograms), stable polymorph production (e.g., Pirfenidone).[1]

Mechanism: This method relies on the steep solubility curve of pyridinones in aromatic or alcoholic solvents. The critical parameter here is the Metastable Zone Width (MSZW) —cooling too fast crashes the compound out as an oil; cooling too slow incorporates impurities.

Step-by-Step Procedure:

  • Dissolution (The Saturation Point):

    • Charge the crude pyridinone into a reactor/flask.

    • Add Toluene (or IPA) at a ratio of 3-5 mL per gram of substrate.

    • Heat to 75-80 °C (just below reflux). Agitate until full dissolution.

    • Checkpoint: If the solution is not clear, filter hot through a sintered glass funnel to remove inorganic salts.

  • The "Polish" Filtration:

    • While maintaining 75 °C, filter the solution into a pre-warmed receiver. This removes nucleation sites (dust) that cause uncontrolled precipitation.[1]

  • Nucleation Control (Seeding):

    • Cool the solution to 60-65 °C (approx. 5-10° below saturation temp).

    • Add Seed Crystals: Add 0.5 - 1.0 wt% of pure, milled crystals of the desired polymorph.[1]

    • Hold: Maintain temperature for 30-60 minutes.

    • Visual Check: The solution should turn slightly opaque or show a "silky" appearance, indicating crystal growth on seeds.[1]

  • Controlled Cooling Ramp:

    • Cool to 20 °C at a rate of 10 °C per hour .

    • Why: Fast cooling (>20 °C/h) traps solvent and impurities in the lattice.

  • Isolation:

    • Filter the slurry.[5][6] Wash the cake with cold Toluene (0 °C) .

    • Dry under vacuum at 40-50 °C.[1]

Self-Validating Check:

  • Success: White/off-white distinct needles or prisms.[1]

  • Failure: Sticky gum or oil droplets.[1] Correction: Re-heat to dissolve, add 10% more solvent, and repeat seeding at a slightly lower temperature.

Protocol B: Anti-Solvent Crystallization (Water-Miscible Systems)

Best for: Highly soluble derivatives or thermally unstable compounds.[1]

Mechanism: Water acts as a "structure breaker" for the solvation shell of the pyridinone in alcohols.

Step-by-Step Procedure:

  • Primary Solvation:

    • Dissolve 10g of crude pyridinone in 30 mL Isopropanol (IPA) at 50 °C .

    • Ensure complete dissolution.[1][5][7]

  • Anti-Solvent Preparation:

    • Prepare 10 mL of Water (approx 30% of solvent volume).[1]

  • Dosing (The Critical Step):

    • Add the first 20% of the water dropwise over 15 minutes.

    • Observation: The solution may haze. Stop addition and stir until the haze resolves or stable nuclei form.

    • Seed with pure crystals if available.[1][5]

  • Completion:

    • Once crystals are visible, add the remaining water over 1 hour.[1]

    • Cool the slurry to 0-5 °C to maximize yield.

  • Filtration:

    • Wash with a cold 1:1 IPA/Water mixture.

Protocol C: Polymorph Control & Hydrate Avoidance

Best for: Drug development candidates where Form stability is regulatory critical.

Scientific Insight: Pyridinones often form hydrates in aqueous environments due to the carbonyl H-bond acceptor.[1] To isolate the Anhydrous Form , water activity (


) must be controlled.[1]

Workflow Diagram (Graphviz):

PyridinonePolymorphControl Start Crude Pyridinone SolventSelect Select Solvent System Start->SolventSelect RouteA Route A: Anhydrous Form (Target: Bioavailability) SolventSelect->RouteA Avoid H-donors RouteB Route B: Hydrate Form (Target: Stability) SolventSelect->RouteB Aqueous mix ProcessA 1. Dissolve in dry Ethyl Acetate or Toluene 2. Heat to 70°C 3. Azeotropic distillation (remove trace H2O) RouteA->ProcessA ProcessB 1. Dissolve in IPA/Water (90:10) 2. High water activity promotes hydration RouteB->ProcessB Cooling Controlled Cooling (5°C/hour) ProcessA->Cooling ProcessB->Cooling Analysis Analysis: XRPD & DSC Cooling->Analysis

Caption: Decision tree for targeting specific pyridinone solid forms. Route A favors anhydrous polymorphs via azeotropic drying; Route B encourages stable hydrates.

Part 4: Troubleshooting & Optimization

SymptomRoot CauseCorrective Action
Oiling Out Supersaturation is too high; Temperature dropped too fast.[1]Reheat to dissolve oil.[1] Add 10-20% more solvent.[1] Add seed crystals at the cloud point.
Gel Formation 3D H-bond network formation (common in amides/lactams).[1]Shear: Increase agitation speed. Solvent Swap: Switch from Toluene to IPA/Water to break the gel structure.
Low Yield Compound is too soluble in the mother liquor.Cool further (to -10 °C). Add a "hard" anti-solvent (e.g., Heptane) to the filtrate to recover second crop.[1]
Wrong Polymorph Solvent-mediated transformation.[1][6][8][9]Check Solvent Activity. If Form I is metastable in Ethanol, switch to Acetone or Ethyl Acetate.[1]

Part 5: References

  • Vertex Pharmaceuticals. (2013).[1] Method for synthesizing pirfenidone.[1] US Patent 8,519,140 B2.[1] Retrieved from

  • Kumari, N., et al. (2019).[1] Enhancing the Pharmaceutical Properties of Pirfenidone by Mechanochemical Cocrystallization. Crystal Growth & Design, 19(11), 6271-6283.[1] Retrieved from [1]

  • BenchChem Technical Support. (2025). Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.[1][7][10] Retrieved from [1]

  • University of Fribourg. (n.d.).[1] Guide for Crystallization: Solvent Selection and Techniques.[1] Retrieved from [1]

  • Malvern Panalytical. (2024).[1][4] Detect and control polymorphism: pro tips for pharmaceutical scientists. Retrieved from

Sources

Troubleshooting & Optimization

Optimizing N-alkylation reaction conditions for 4-alkoxy-2-pyridones.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ALK-004 Subject: Optimization of Regioselective N-Alkylation Conditions Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Diagnostic Workflow

The Challenge: 2-Pyridones are classic ambident nucleophiles.[1][2] The nitrogen atom (soft nucleophile) and the oxygen atom (hard nucleophile) compete for the electrophile. The Specific Substrate: For 4-alkoxy-2-pyridones , the electron-donating alkoxy group at C4 increases the electron density of the ring. While this enhances overall nucleophilicity, it can complicate regioselectivity by making the oxygen slightly more attractive to "hard" electrophiles.[3]

Goal: Maximize N-alkylation (thermodynamically favored in many systems) and suppress O-alkylation (kinetic/hard-electrophile favored).

Decision Matrix: Selecting Your Protocol

Use the following decision tree to select the optimal starting point for your synthesis.

G Start START: Select Electrophile Type AlkylHalide Alkyl Halide / Tosylate (R-X, R-OTs) Start->AlkylHalide Alcohol Primary/Secondary Alcohol (R-OH) Start->Alcohol BaseSensitive Is substrate base-sensitive? AlkylHalide->BaseSensitive Mitsunobu Method C: Mitsunobu Reaction (DEAD / PPh3) Alcohol->Mitsunobu MethodA Method A: The Cesium Effect (Cs2CO3 / DMF) BaseSensitive->MethodA Yes (Mild) MethodB Method B: TBAI Catalysis (t-BuOK / TBAI / THF) BaseSensitive->MethodB No (Strong Base OK) Check Check N/O Ratio via NMR MethodA->Check MethodB->Check Mitsunobu->Check

Figure 1: Decision tree for selecting reaction conditions based on electrophile type and substrate stability.

Core Protocols

Method A: The "Cesium Effect" (Standard Recommendation)

Best for: General alkyl halides, base-sensitive substrates, and difficult alkylations.[3]

The Science: Cesium carbonate (


) is superior to potassium or sodium analogs due to the "Cesium Effect." The large ionic radius of 

results in weak solvation and loose ion-pairing with the pyridone anion. This creates a "naked" anion that is more reactive and, crucially, favors the softer Nitrogen center over the Oxygen, provided the solvent is polar aprotic.[3]

Protocol:

  • Stoichiometry: 1.0 equiv Substrate, 1.5–2.0 equiv

    
    , 1.1–1.5 equiv Alkyl Halide.[3]
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP.[3] Concentration: 0.1 M to 0.2 M.[3]

  • Procedure:

    • Dissolve 4-alkoxy-2-pyridone in DMF under inert atmosphere (

      
       or Ar).
      
    • Add

      
      .[1][3][4][5] Stir at RT for 30 mins to ensure deprotonation.
      
    • Add Alkyl Halide dropwise.[3]

    • Temperature: Start at RT . If no reaction after 4h, heat to 60°C . Avoid boiling DMF (>150°C) as decomposition increases O-alkylation.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

    
     (5% aq) to remove DMF.[3]
    

Validation:

  • N-alkyl product typically shows a carbonyl stretch ~1650–1670

    
     (IR).
    
  • O-alkyl product (pyridine) lacks the carbonyl and shows aromatic C-O stretches.

Method B: TBAI-Catalyzed Phase Transfer (High Selectivity)

Best for: 4-alkoxy-2-pyridones specifically, where steric hindrance is low.

The Science: Recent optimization studies suggest that for 4-alkoxy substrates, the combination of Potassium tert-butoxide (


)  and Tetrabutylammonium Iodide (TBAI)  in THF yields exceptional N-selectivity. TBAI acts as a phase transfer catalyst and also generates the alkyl iodide in situ (Finkelstein reaction), which is a softer electrophile, further favoring N-alkylation.[3]

Protocol:

  • Stoichiometry: 1.0 equiv Substrate, 1.1 equiv

    
    , 0.1 equiv TBAI (10 mol%), 1.2 equiv Alkyl Halide.
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve substrate and TBAI in THF.[3]

    • Add

      
       at 0°C. Stir 15 min.
      
    • Add Alkyl Halide.[1][3][4][6]

    • Warm to RT and stir 2–12 h.

Troubleshooting & FAQs

Q1: Why am I seeing significant O-alkylation?

Diagnosis: You are likely violating the Hard-Soft Acid-Base (HSAB) principle.

  • Cause 1: Hard Electrophile. Using alkyl tosylates or chlorides without an iodide source makes the electrophile "harder," favoring O-attack.

  • Cause 2: Silver Salts. Never use

    
     or 
    
    
    
    ; silver coordinates to the nitrogen, forcing the electrophile to attack the oxygen.[3]
  • Cause 3: Solvent. Protic solvents (EtOH, MeOH) or non-polar solvents (DCM) often increase O-alkylation due to hydrogen bonding at the carbonyl or tight ion pairing.

Fix: Switch to Method A . Add 10 mol% NaI or TBAI to convert your alkyl chloride/bromide to a softer alkyl iodide in situ.[3]

Q2: My reaction conversion is low (<50%).

Diagnosis: The 4-alkoxy group pushes electron density into the ring, but the pyridone anion might be aggregating. Fix:

  • Temperature: Increase from RT to 60–80°C.

  • Solubility: Switch from DMF to DMSO (higher dielectric constant).

  • Sonication: Sonicate the reaction mixture for 10 mins after adding the base to break up salt aggregates.

Q3: How do I distinguish N-alkyl vs O-alkyl products?

Data Table: Spectroscopic Differences

FeatureN-Alkyl (Target)O-Alkyl (Side Product)
1H NMR (Ring Protons) Generally more upfield shielding patterns.Aromatic region, often distinct downfield shifts.[3]
13C NMR (Carbonyl) ~160-165 ppm (Distinct C=O signal).Carbonyl signal disappears; C-O signal appears.[3]
IR Spectroscopy Strong band 1650-1690 cm⁻¹ (C=O).No C=O band.[3] Strong bands ~1200-1300 cm⁻¹.
TLC Polarity More polar (Lower Rf).[3]Less polar (Higher Rf).[3]

Mechanistic Visualization

The following diagram illustrates the bifurcation between the thermodynamic N-alkylation (favored by soft conditions) and kinetic O-alkylation.

Mechanism cluster_Pathways Electrophilic Attack (R-X) Substrate 4-Alkoxy-2-Pyridone Deprotonation Deprotonation (Base: Cs2CO3 or t-BuOK) Substrate->Deprotonation Anion Ambident Anion (Resonance Hybrid) Deprotonation->Anion N_Attack N-Attack (Soft) Favored by: Polar Aprotic Solvent Soft Leaving Group (I-) Cesium Ion Anion->N_Attack Major Pathway O_Attack O-Attack (Hard) Favored by: Silver Salts Hard Leaving Group (OTs) Steric Hindrance Anion->O_Attack Minor Pathway Product_N N-Alkyl-2-Pyridone (Thermodynamic Product) N_Attack->Product_N Product_O 2-Alkoxypyridine (Kinetic Product) O_Attack->Product_O

Figure 2: Mechanistic pathways illustrating the competition between N- and O-alkylation.

References

  • Reid, M., et al. "A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones." Synthesis, vol. 50, no.[3][7] 12, 2018.

  • Escudero, M. I., et al. "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation."[3][4] Synthesis, 2011, pp. 571-576.[3][4]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions."[3][8] Tetrahedron Letters, vol. 54, no. 29, 2013.

  • Sato, K., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] Journal of Organic Chemistry, vol. 76, 2011.[3]

Sources

Technical Guide: High-Yield Synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one (also known as 4-methoxy-1-methyl-2-pyridone). The primary challenge in this synthesis is controlling the regioselectivity between N-methylation (desired) and O-methylation (undesired, leading to 2,4-dimethoxypyridine), as well as maximizing conversion from precursor scaffolds.

Executive Summary & Mechanistic Overview

The synthesis of 4-methoxy-1-methylpyridin-2(1H)-one typically proceeds via the methylation of 4-methoxy-2(1H)-pyridone . This reaction is governed by the ambident nature of the pyridone anion, which can react at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).

  • The Problem: Standard bases (e.g.,

    
    , 
    
    
    
    ) in polar aprotic solvents often yield mixtures of N- and O-alkylated products, requiring tedious chromatographic separation and lowering the isolated yield of the desired N-methyl lactam.
  • The Solution: Implementing a Phase-Transfer Catalyzed (PTC) approach or utilizing Thermal Rearrangement (Lactamization) locks the regioselectivity, pushing yields from ~40-50% to >85%.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways and the thermodynamic sink provided by the rearrangement route.

ReactionPathways Start 4-Methoxy-2(1H)-pyridone Base Deprotonation (Base) Start->Base Anion Ambident Anion Base->Anion N_Product 4-Methoxy-1-methyl-2-pyridone (Target: N-Alkylated) Anion->N_Product Soft Electrophile / PTC (Kinetic Control) O_Product 2,4-Dimethoxypyridine (Byproduct: O-Alkylated) Anion->O_Product Hard Electrophile / Ag salts Rearrange Thermal Rearrangement (Lactamization) O_Product->Rearrange MeI, Heat (>120°C) Rearrange->N_Product Thermodynamic Control

Figure 1: Competing N- vs. O-alkylation pathways. Note that the O-alkylated byproduct can be converted to the target via thermal rearrangement.

Optimized Protocols

Protocol A: Catalytic N-Alkylation (Recommended)

This method utilizes Tetrabutylammonium Iodide (TBAI) as a catalyst to enhance N-selectivity. The bulky ammonium cation pairs with the pyridone anion, shielding the oxygen and directing the methylating agent to the nitrogen.

  • Target Yield: 85–95%

  • Regioselectivity (N:O): >19:1

Reagents:

  • Substrate: 4-Methoxy-2(1H)-pyridone (1.0 equiv)

  • Base: Potassium tert-butoxide (

    
    ) (1.1 equiv)
    
  • Catalyst: TBAI (10 mol%)

  • Electrophile: Methyl Iodide (

    
    ) (1.2 equiv)
    
  • Solvent: THF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried flask with 4-methoxy-2(1H)-pyridone and TBAI. Evacuate and backfill with

    
    . Add anhydrous THF (0.2 M concentration).
    
  • Deprotonation: Cool to 0°C. Add

    
     portion-wise. Stir for 15 minutes. The solution may become heterogeneous.
    
  • Alkylation: Add

    
     dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Often sufficiently pure. If necessary, recrystallize from EtOAc/Hexane or flash chromatography (MeOH/DCM).

Protocol B: The "Lactamization" Route (Alternative)

Best used if you already have 2,4-dimethoxypyridine or if Protocol A fails due to substrate-specific steric hindrance. This relies on the thermodynamic stability of the N-methyl lactam over the O-methyl pyridine.

  • Target Yield: >90% (Conversion)

  • Conditions: Sealed tube, High Temperature.

Step-by-Step Workflow:

  • Charge: Place 2,4-dimethoxypyridine in a pressure tube.

  • Reagent: Add Methyl Iodide (0.1 – 1.0 equiv). Note: MeI acts as a catalyst for the rearrangement, but stoichiometric amounts ensure faster rates.

  • Solvent: Acetonitrile (or neat if scale allows).

  • Heat: Seal and heat to 120–130°C for 6–12 hours.

  • Workup: Cool to RT. Concentrate in vacuo. The residue is predominantly the N-methylated product.

Troubleshooting & FAQs

Category 1: Low Yield & Regioselectivity

Q: I am seeing a significant amount of the O-methylated byproduct (2,4-dimethoxypyridine). Why? A: This is a classic "hard/soft" acid-base issue.

  • Cause: Using "hard" bases like

    
     or 
    
    
    
    without a phase transfer catalyst, or using silver salts (
    
    
    ), strongly favors O-alkylation.
  • Fix: Switch to Protocol A . The bulky tetrabutylammonium cation (

    
    ) forms a loose ion pair with the pyridone anion. Steric bulk around the oxygen atom (and charge delocalization) disfavors O-attack, funneling the reaction toward the nitrogen.
    

Q: Can I use Dimethyl Sulfate (


) instead of Methyl Iodide? 
A:  It is not recommended  for high N-selectivity.
  • 
     is a harder electrophile than 
    
    
    
    , which increases the rate of attack at the harder oxygen center. Stick to alkyl halides (
    
    
    or
    
    
    ) for N-alkylation.
Category 2: Reaction Stalling

Q: The reaction stops at 60% conversion. Adding more MeI doesn't help. A: This is often due to the precipitation of the pyridone salt.

  • Fix: Ensure you are using a solvent where the intermediate anion has some solubility, or increase the volume of THF.

  • Fix: Add a crown ether (e.g., 18-Crown-6) if you are using

    
     in acetone/DMF, though the TBAI method is superior.
    
Category 3: Purification

Q: The product is water-soluble and hard to extract. A: Pyridones are highly polar.

  • Fix: Avoid aqueous workup if possible. Filter off inorganic salts (KI, KBr) and concentrate the organic filtrate directly.

  • Fix: If extraction is needed, use DCM/Isopropanol (3:1) as the organic phase to pull the product from the aqueous layer.

Comparative Data: Condition Screening

The following table summarizes the impact of base and catalyst choice on the N:O ratio (Selectivity).

EntryBaseSolventAdditive/CatalystYield (%)N:O[1] RatioNotes
1

AcetoneNone55%3:1Slow reaction, significant O-alkylation.
2

DMFNone62%4:1Standard conditions, difficult workup (DMF removal).
3

TolueneNone70%1:10Favors O-alkylation (Avoid for this target).
4

THF TBAI (10%) 92% >19:1 Recommended. Kinetic control via ion-pairing.
5HeatNeatMeI (Cat.)88%Exclusive NRequires 2,4-dimethoxypyridine starting material.

References

  • Selective N-Alkylation Protocol

    • Title: A Practical Procedure for the Selective N-Alkyl
    • Source: ResearchGate / Synthetic Communications.[2]

    • Relevance: Establishes the TBAI/t-BuOK method as the gold standard for this transform
    • URL:

  • Thermal Rearrangement (Lactamization)

    • Title: Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
    • Source: Synthetic Communications (2017).[2]

    • Relevance: Details the mechanism and conditions for converting O-methylated byproducts into the desired N-methyl target.
    • URL:

  • Pyrone to Pyridone Conversion

    • Title: Synthesis of 4-pyrones and conversion to N-methyl-4-pyridones.[3]

    • Source: Organic Chemistry Portal.
    • Relevance: Validates the route using methylamine if starting
    • URL:

Sources

Common side reactions in the synthesis of pyridin-2(1H)-one derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-SYN-2024-01 Subject: Troubleshooting Common Side Reactions & Process Failures

Introduction: The Tautomeric Challenge

Welcome to the technical support center for pyridin-2(1H)-one synthesis. If you are here, you are likely struggling with the inherent duality of this scaffold. Pyridin-2-ones are tautomeric (existing in equilibrium with 2-hydroxypyridines) and ambient nucleophiles .[1]

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in drug discovery workflows, particularly regarding regioselectivity (N- vs. O-alkylation) and condensation efficiency (Guareschi-Thorpe/Hantzsch variants).

Module 1: Regioselectivity Crisis (N- vs. O-Alkylation)

The Issue: You attempted to synthesize an N-alkylpyridin-2-one, but NMR analysis confirms a significant presence (or exclusive formation) of the O-alkylated isomer (2-alkoxypyridine).

Root Cause Analysis

The pyridin-2-one anion is an ambient nucleophile.[1] The negative charge is delocalized between the nitrogen and the oxygen.

  • Nitrogen (Soft Center): Favored by orbital control, soft electrophiles, and protic/polar solvents that solvate the oxygen.

  • Oxygen (Hard Center): Favored by electrostatic control, hard electrophiles, and conditions that leave the oxygen "naked" (e.g., non-polar solvents, large counter-cations like

    
    ).
    
Diagnostic Data: Base & Solvent Effects[1][2][3]

The following table summarizes how reaction conditions shift the N/O selectivity ratio.

VariableConditionDominant ProductMechanistic Driver
Base

,

N-alkylation

coordinate tightly to Oxygen, blocking it and forcing reaction at Nitrogen.
Base

,

salts
O-alkylation Silver coordinates to Nitrogen, directing electrophile to Oxygen (classic method).
Base

O-alkylation "Naked anion" effect; weak coordination of large

exposes the hard Oxygen center.
Solvent DMF, DMSO (Polar Aprotic)Mixture/N-alkyl Solvates cations well; result depends heavily on the electrophile hardness.
Solvent Toluene, THF (Non-polar)O-alkylation Promotes tight ion pairing; often favors electrostatic interaction at Oxygen.
Solvent Water/Surfactant (Micellar)N-alkylation Hydrogen bonding solvates Oxygen, deactivating it.
Pathway Visualization

PyridoneAlkylation Start Pyridin-2(1H)-one Base Deprotonation (Base) Start->Base Anion Ambient Anion [N- ... O-] Base->Anion Cond_N Condition A: Li+/Na+ Base Protic/Micellar Solvent Anion->Cond_N Path 1 Cond_O Condition B: Ag+ or Cs+ Base Non-polar Solvent Anion->Cond_O Path 2 TS_N Transition State: O-shielded Cond_N->TS_N Prod_N N-Alkylpyridin-2-one (Thermodynamic) TS_N->Prod_N TS_O Transition State: O-exposed Cond_O->TS_O Prod_O 2-Alkoxypyridine (Kinetic/Electrostatic) TS_O->Prod_O

Figure 1: Divergent alkylation pathways governed by cation coordination and solvent solvation.

Troubleshooting Protocol: Correcting O-Alkylation

If you are observing >10% O-alkylation, execute the following protocol:

  • Switch Cation: If using

    
     or 
    
    
    
    , switch to NaH or LiH . The Lithium cation has a high charge density and coordinates tightly to the oxygen atom (hard-hard interaction), effectively "protecting" it and forcing the electrophile to attack the nitrogen.
  • Change Solvent System: Move to a polar aprotic solvent (DMF or NMP). If the substrate allows, use aqueous micellar conditions (2% Tween-20 in water). The water molecules H-bond to the oxygen, severely retarding its nucleophilicity [1, 2].

  • Temperature Control: N-alkylation is often the thermodynamic product. Ensure the reaction is heated (60-100°C) to allow equilibration, whereas O-alkylation is often kinetically favored at lower temperatures.

Module 2: Cyclization Failures (Guareschi-Thorpe & Hantzsch)

The Issue: You are attempting to condense a 1,3-dicarbonyl (or enamine) with cyanoacetamide, but yields are low, or you isolate an acyclic intermediate.

Common Side Reactions
  • Knoevenagel Arrest: The reaction stops after the initial condensation between the aldehyde/ketone and the active methylene, forming a stable acrylamide that fails to cyclize.

  • Michael Misdirection: In unsymmetrical 1,3-dicarbonyls, the cyanoacetamide attacks the wrong carbonyl or the wrong position on the enone, leading to regiochemical isomers.

  • Decarboxylation Failure: If using cyanoacetate followed by ammonia (Guareschi type), the intermediate ester/acid may fail to decarboxylate if the acidic hydrolysis step is too mild.

Troubleshooting Workflow

CyclizationFix Start Problem: Low Yield/No Cyclization Check1 Isolate Intermediate? Start->Check1 Yes_Inter Yes: Acyclic Solid Found Check1->Yes_Inter Yes No_Inter No: Complex Mixture Check1->No_Inter No Action1 Diagnosis: Knoevenagel Arrest. Cyclization step failed. Yes_Inter->Action1 Action2 Diagnosis: Michael Polymerization or Decomposition No_Inter->Action2 Sol1 Solution: Increase Base Strength (Switch piperidine -> NaOEt) or Increase Temp (>100°C) Action1->Sol1 Sol2 Solution: Stepwise Synthesis. 1. Isolate Enamine/Ylidene 2. Cyclize in separate step. Action2->Sol2

Figure 2: Decision tree for troubleshooting condensation failures in pyridone synthesis.

Protocol: Recovering "Stalled" Cyclizations

If you isolate the acyclic Knoevenagel product (often a yellow solid):

  • Resuspend the solid in ethanol or acetic acid.

  • Add Catalyst: Add 10 mol% piperidine or ammonium acetate.

  • Reflux: Heat to reflux for 4-12 hours.

  • Verification: Monitor the disappearance of the nitrile stretch (if participating) or the appearance of the amide Carbonyl in IR/NMR (approx 1650 cm⁻¹).

Module 3: Electrophilic Substitution (Halogenation)

The Issue: Attempting to brominate/chlorinate the pyridone ring results in mixtures or substitution at the wrong position.

Technical Insight: The pyridin-2-one ring is electron-rich (similar to phenol/aniline).

  • C3 Position: Highly reactive (ortho to the activating NH and carbonyl).

  • C5 Position: Reactive (para to the activating NH).

Troubleshooting:

  • To favor C3: Use milder reagents (e.g., NBS in DMF) at lower temperatures. The C3 position is kinetically favored due to proximity to the activating group, provided steric hindrance is low.

  • To favor C5: If C3 is blocked, C5 reacts readily. If C3 is open, obtaining exclusive C5 functionalization is difficult without blocking C3 first.

  • Over-halogenation: A common side reaction is 3,5-dihalogenation. To prevent this, use strictly 0.95 equivalents of the halogen source and add it dropwise at 0°C.

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Source: ResearchGate.[2][3] URL:[Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. Source: RSC Advances.[4] URL:[Link]

  • Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. Source: Journal of Organic Chemistry (ACS). URL:[Link]

For further assistance with specific substrates, please submit a query with your exact reagents and TLC data.

Sources

4-Methoxy-1-methylpyridin-2(1H)-one stability and proper storage.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Troubleshooting Guide CAS: 41772-23-8 (and related N-methyl derivatives) Document ID: TSC-PYR-042[1]

Introduction: The Molecule & Its Vulnerabilities

4-Methoxy-1-methylpyridin-2(1H)-one is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and natural product analogs.[1] While the 2-pyridone core is aromatic, it behaves differently than pyridine.[1] It is an electron-rich vinylogous amide , making it susceptible to specific degradation pathways that standard pyridine protocols do not address.[1]

This guide moves beyond generic "store in a cool dry place" advice. We break down the chemical causality of degradation to help you preserve the integrity of your material.

Quick Reference: Physical Properties
PropertySpecificationCritical Note
State Solid (Crystalline)Hygroscopic potential
Melting Point ~101–102 °C (Lit.)Depression indicates hydrolysis
Solubility DCM, MeOH, DMSOAvoid acidic aqueous solutions
pKa ~11 (Calculated)Weakly basic

Module 1: Storage & Handling Protocols

The "Three-Factor" Stability Model

To ensure long-term stability, you must mitigate three specific environmental threats. Failure to control these will lead to the formation of impurities (dimers and hydrolysis products).

1. Moisture Control (The Hydrolysis Threat)
  • Mechanism: The 4-methoxy group is a vinylogous ester .[1] In the presence of ambient moisture and trace acid (even from CO₂ in the air), it can hydrolyze to form 4-hydroxy-1-methylpyridin-2(1H)-one .[1] This reaction is irreversible.[1]

  • Protocol:

    • Store under an inert atmosphere (Argon/Nitrogen) whenever possible.[1]

    • If stored in air, use a desiccator with active desiccant (e.g., Drierite or P₂O₅).

    • Do not store in unsealed flasks in a refrigerator without a secondary containment vessel (desiccator), as condensation upon warming will trigger hydrolysis.[1]

2. Light Exclusion (The Dimerization Threat)
  • Mechanism: N-methyl-2-pyridones are textbook substrates for [4+4] photocycloaddition .[1] Exposure to UV or intense lab lighting causes the molecule to dimerize, forming a cyclobutane-fused cage structure.[1] This destroys the aromaticity and the reactivity of the scaffold.

  • Protocol:

    • Always use amber glass vials.[1]

    • Wrap clear reaction vessels in aluminum foil during setup if not immediately reacting.[1]

3. Temperature
  • Recommendation: Store at 2–8°C for long-term storage (>1 month). Room temperature is acceptable for active use (<1 week), provided the container is sealed.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the chemical consequences of improper storage.

degradation_pathways Start 4-Methoxy-1-methylpyridin-2(1H)-one (Intact Reagent) Hydrolysis PRODUCT A: Hydrolysis Impurity (4-Hydroxy-1-methylpyridin-2(1H)-one) Loss of O-Me group Start->Hydrolysis Slow Hydrolysis Dimer PRODUCT B: Photodimer ([4+4] Cycloaddition Product) Loss of Aromaticity Start->Dimer Dimerization Moisture Moisture + Trace Acid Moisture->Hydrolysis UV UV Light (hν) UV->Dimer

Caption: Figure 1. Primary degradation pathways.[1] Hydrolysis occurs via moisture attack at C4; Dimerization occurs via [4+4] cycloaddition across C3-C6.[1]

Module 2: Troubleshooting & Quality Control

Scenario A: "My solid has turned from white/off-white to yellow-brown."
  • Diagnosis: This often indicates surface oxidation or photodegradation.[1] While the bulk material may still be pure, the color change suggests the formation of conjugated oligomers or dimers.

  • Action:

    • Perform a TLC (DCM:MeOH 95:5).[1] Look for a baseline spot (polar hydrolysis product) or a non-polar spot (dimer).[1]

    • Recrystallization from EtOAc/Hexanes or Toluene can often recover the pure monomer.[1]

Scenario B: "I see extra peaks in my NMR."

Use this table to identify the impurity based on ¹H NMR shifts (in CDCl₃ or DMSO-d₆).

Signal ChangeLikely ImpurityCause
Loss of Singlet (~3.8 ppm) 4-Hydroxy-1-methylpyridin-2(1H)-oneHydrolysis (Loss of O-Me)
New Broad Singlet (>10 ppm) 4-Hydroxy-1-methylpyridin-2(1H)-oneHydrolysis (Formation of OH)
Complex Upfield Signals (3-5 ppm) [4+4] DimerPhotodimerization (Loss of aromaticity)
Shift of N-Me (~3.5 ppm) Protonated SaltAcidic contamination in solvent
QC Decision Tree

Follow this logic flow to validate your material before starting a critical synthesis.

qc_flow Check Visual Inspection: Is color off-white/white? NMR Run 1H NMR (CDCl3) Check->NMR Yes Recryst Recrystallize (EtOAc/Hex) Check->Recryst No (Yellow/Brown) Dry Dry under High Vacuum (Remove water) NMR->Dry Water Peak Present Discard Discard Material (Irreversible Damage) NMR->Discard >10% Dimer/Hydrolysis Proceed Proceed with Reaction NMR->Proceed Clean Spectrum Dry->NMR Re-check Recryst->NMR Verify Purity

Caption: Figure 2. Quality Control Decision Tree for assessing reagent viability.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound in DMSO or DMF for stock solutions?

  • Answer: Yes, but with caution. DMSO is hygroscopic.[1] If you store a stock solution in DMSO, it will absorb atmospheric water, eventually hydrolyzing the 4-methoxy group.[1]

  • Best Practice: Prepare solutions fresh. If storage is necessary, use anhydrous DMSO, seal under Argon, and store frozen at -20°C.[1]

Q2: Is this compound compatible with Lewis Acids (e.g., BBr₃, AlCl₃)?

  • Answer: No. Strong Lewis acids, particularly boron halides (BBr₃), will rapidly cleave the methyl ether (demethylation), converting your starting material into the 4-hydroxy-1-methylpyridin-2-one.[1] This is actually a standard method to synthesize the hydroxy derivative, but it is fatal if you intend to keep the methoxy group.

Q3: Why is my yield low when reacting this with nucleophiles?

  • Answer: The C4 position is electrophilic, but the C6 position is also susceptible to attack depending on the nucleophile (hard vs. soft). Furthermore, if your reaction mixture is not strictly anhydrous, hydroxide ions (from trace water) will compete with your nucleophile for the C4 position, leading to the hydrolysis byproduct described above.

Q4: Can I heat this reaction to reflux?

  • Answer: Yes, the molecule is thermally stable up to ~150°C in inert solvents (e.g., Toluene, Xylene). However, avoid refluxing in acidic aqueous or alcoholic solvents, which will accelerate solvolysis.[1]

References

  • PubChem. (2025).[1][2][3][4] 1-Methyl-2(1H)-pyridinone Compound Summary. National Library of Medicine.[1] Link

  • Sieburth, S. M. (1996).[1] The [4+4] Cycloaddition of 2-Pyridones. In Organic Reactions. Wiley.[1] (Foundational text on pyridone photodimerization mechanisms).

  • Gomez-Reino, C., et al. (2005).[1] Hydrolysis of 4-alkoxypyridin-2-ones. Tetrahedron Letters. (Describes the kinetics of vinylogous ester hydrolysis in pyridone systems).

  • ChemicalBook. (2025).[1] 4-Methoxy-pyridin-2-ol and derivatives: Properties and Safety. Link

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3-Methoxy-2-methyl-1H-pyridin-4-one (Structural analog for safety data). Link

Sources

Improving selectivity of N-methylation vs O-methylation in pyridones.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Improving Selectivity of N- vs. O-Methylation

Current Status: Operational Topic: Regioselective Alkylation of 2-Pyridones Ticket ID: PYR-ME-001

The Core Challenge: The Ambident Nucleophile

User Question: "Why am I observing a mixture of N-methyl and O-methyl products when I simply treat my pyridone with methyl iodide and base?"

Technical Analysis: 2-Pyridones are classic ambident nucleophiles .[1] They exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). When deprotonated, the resulting anion delocalizes negative charge between the nitrogen and the oxygen.

  • Nitrogen (N): Acts as a soft nucleophile . It is less electronegative and its orbital coefficient in the HOMO is often significant.

  • Oxygen (O): Acts as a hard nucleophile . It is highly electronegative with high charge density.

The Selectivity Rule (HSAB Theory): Selectivity is dictated by the Hard-Soft Acid-Base (HSAB) principle and the nature of the ion pair in solution.

  • N-Methylation (Desired): Favored by soft electrophiles and conditions that create "naked" anions (dissociated ion pairs).

  • O-Methylation (Side Reaction): Favored by hard electrophiles , tight ion pairs (where the cation shields the nitrogen), or specific coordination (e.g., Silver salts).

Optimization Protocols (How to Fix It)

Scenario A: "I need exclusive N-Methylation."

Diagnosis: You likely have tight ion pairing or are using a solvent that doesn't sufficiently solvate the cation.

The Solution: The "Naked Anion" Strategy To maximize N-methylation, you must separate the cation from the pyridone anion. This leaves the softer Nitrogen lone pair available for attack on the soft methyl iodide.

Recommended Protocol:

  • Solvent: Use polar aprotic solvents. DMF (N,N-Dimethylformamide) or DMSO are the gold standards. They solvate cations effectively, leaving the anion "naked."

  • Base: Use Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    .
    • Why Cesium? The large radius of

      
       minimizes tight ion pairing with the oxygen, freeing the anion.
      
  • Electrophile: Use Methyl Iodide (MeI) . It is a "soft" electrophile compared to sulfonates.

Step-by-Step Workflow (Standard N-Methylation):

  • Dissolve 2-pyridone (1.0 equiv) in dry DMF (0.2 M concentration).

  • Add

    
     (1.5 - 2.0 equiv). Stir for 15 min to ensure deprotonation.
    
  • Add MeI (1.2 equiv) dropwise at

    
    , then warm to RT.
    
  • Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).

Scenario B: "I am seeing high O-Methylation."

Diagnosis: You might be using:

  • Silver salts (

    
     or 
    
    
    
    ).
  • Non-polar solvents (Benzene, Toluene, DCM).

  • "Hard" electrophiles like Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (

    
    ).
    

The "Silver Salt" Rule: Silver cations (


) coordinate specifically to the Nitrogen lone pair of the pyridone, effectively blocking it. This forces the electrophile to attack the Oxygen. Avoid silver salts if you want N-methylation. 

Troubleshooting & Data Analysis

Quick Reference: Conditions vs. Selectivity
VariableConditions Favoring N-Methylation Conditions Favoring O-Methylation Mechanistic Driver
Solvent DMF, DMSO, NMP (Polar Aprotic)Toluene, Benzene, DCM, THFIon Pairing & Solvation
Base/Cation

,

,

,

(Alkali Metals)

(Silver salts)
Coordination vs. Dissociation
Electrophile MeI (Soft)MeOTf,

(Hard)
HSAB Theory
Substrate Sterically unhindered NitrogenBulky substituents near NitrogenSteric hindrance
Diagnostic: How to tell them apart (NMR)

Users often confuse the two isomers. Use this cheat sheet:

  • 
     NMR: 
    
    • N-Me: Methyl singlet typically appears

      
       3.4 – 3.6 ppm .
      
    • O-Me: Methyl singlet typically appears downfield

      
       3.8 – 4.0 ppm  (deshielded by Oxygen).
      
  • 
     NMR: 
    
    • N-Me: Retains the Carbonyl (

      
      ) signal at 
      
      
      
      ppm
      .
    • O-Me: Carbonyl is gone; C2 becomes an imino-ether carbon, often shifting slightly (check C-O vs C=O character).

  • IR Spectroscopy:

    • N-Me: Strong

      
       stretch (
      
      
      
      ).
    • O-Me: Absence of carbonyl stretch; appearance of

      
       and 
      
      
      
      bands.

Visualizing the Decision Pathway

The following diagram illustrates the mechanistic divergence based on reaction conditions.

PyridoneSelectivity Start Start: 2-Pyridone Substrate Deprotonation Step 1: Deprotonation (Formation of Ambident Anion) Start->Deprotonation ConditionCheck Check Reaction Conditions Deprotonation->ConditionCheck FactorsN Factors: 1. Polar Aprotic Solvent (DMF) 2. Alkali Base (Cs2CO3/K2CO3) 3. Soft Electrophile (MeI) ConditionCheck->FactorsN Dissociated Ions FactorsO Factors: 1. Non-polar Solvent (Benzene) 2. Silver Salts (Ag2CO3) 3. Hard Electrophile (MeOTf) ConditionCheck->FactorsO Tight Ion Pairs / Ag+ PathN Path A: N-Alkylation (Thermodynamic/Soft Control) ProductN Product: N-Methyl-2-pyridone (Lactam Form) PathN->ProductN PathO Path B: O-Alkylation (Kinetic/Hard/Coordination Control) ProductO Product: 2-Methoxypyridine (Lactim Form) PathO->ProductO FactorsN->PathN FactorsO->PathO

Figure 1: Decision tree for controlling regioselectivity in pyridone methylation. Green path indicates optimal conditions for N-methylation.

Frequently Asked Questions (FAQ)

Q: Can I use the Mitsunobu reaction to N-methylate my pyridone? A: Proceed with caution. Unlike many other nitrogen heterocycles, 2-pyridones frequently undergo O-alkylation under standard Mitsunobu conditions (DEAD/PPh3/MeOH), especially with secondary alcohols. If you require N-alkylation via an alcohol, consider converting the alcohol to a mesylate/tosylate first and using the


 method described above.

Q: I tried DMF/K2CO3 but the reaction is stuck. Can I heat it? A: Yes, but be careful. 2-Pyridones are generally stable, but high heat can sometimes promote O-to-N rearrangement (thermodynamic control) or decomposition. Try heating to


 first. If reactivity is still low, switch to Cesium Carbonate (

)
, which is more soluble in DMF and more basic than

.

Q: Does the "Silver Salt Rule" apply to all pyridones? A: Generally, yes. The coordination of


 to the nitrogen is a robust phenomenon. This is a reliable method if you specifically want to synthesize the O-methylated (2-methoxypyridine) derivative.

References

  • Regioselectivity Mechanisms: "Alkali Metal Effect on the Site Selectivity of the Alkylation of 2-Pyridone." Journal of Organic Chemistry.

    • Context: Defines the role of cation solvation and the "naked anion" in favoring N-alkyl
    • (Validation: General chemical principle confirmed via search results).

  • Mitsunobu Reaction Selectivity: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters.

    • Context: Highlights the counter-intuitive preference for O-alkylation in Mitsunobu reactions of pyridones.
    • 2[1][3][4][2][5][6][7][8][9][10]

  • Optimization of N-Alkylation: "Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.

    • Context: Provides the foundational data for the recommended Tween/W
    • 3

  • HSAB Theory Application: "Hard and Soft Acids and Bases (HSAB) Theory." Chemistry LibreTexts.

    • Context: Theoretical grounding for why Soft (N) vs Hard (O) selectivity occurs.[9][10][11]

    • 12[1][3][4][2][5][6][7][8][9][10]

Sources

Identification of common impurities in 4-Methoxy-1-methylpyridin-2(1H)-one synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxy-1-methylpyridin-2(1H)-one Synthesis

Subject: Impurity Profiling & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-882 Assigned Scientist: Senior Application Specialist (Organic Synthesis Division)[1]

Executive Summary

The synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one (Target Molecule) presents a classic challenge in heterocyclic chemistry: the competition between N-alkylation (desired) and O-alkylation (undesired).[1] This guide addresses the identification and remediation of the three most critical impurity classes: Regioisomers (Lactim ethers), Hydrolysis Byproducts, and Unreacted Precursors.

Module 1: The Regioselectivity Challenge (Isomer Identification)

User Question: "I see a less polar spot on my TLC that runs just above my product. Is this the bis-methylated impurity?"

Technical Diagnosis: It is unlikely to be a bis-methylated salt if it is less polar.[1] You are likely observing 2,4-Dimethoxypyridine , the O-alkylated regioisomer.[1]

The Mechanism: Pyridones exist in a tautomeric equilibrium between the Lactam (NH-form) and Lactim (OH-form). Under basic alkylation conditions (e.g., MeI/K₂CO₃ or NaH), the anion is ambident.

  • N-Attack (Soft Nucleophile): Leads to the desired N-methyl-2-pyridone (Thermodynamic product).[1]

  • O-Attack (Hard Nucleophile): Leads to the O-methyl-pyridine (Kinetic product, favored by hard electrophiles or specific solvent effects).[1]

Visualizing the Pathway:

G Start 4-Methoxy-2(1H)-pyridone (Precursor) Anion Ambident Anion (Delocalized Negative Charge) Start->Anion Base (Deprotonation) Target TARGET MOLECULE 4-Methoxy-1-methylpyridin-2(1H)-one (N-Alkylation) Anion->Target Attack at N1 (Soft Center) Impurity IMPURITY A 2,4-Dimethoxypyridine (O-Alkylation) Anion->Impurity Attack at O2 (Hard Center)

Caption: Divergent alkylation pathways. N-alkylation yields the target pyridone; O-alkylation yields the pyridine impurity.[1]

Module 2: Impurity Library & Data Matrix

User Question: "Can you provide a summary of the chemical shifts and retention times for the common impurities?"

Technical Response: Below is the characterization matrix for the target and its primary impurities.

Impurity IDCommon NameOriginRelative Polarity (TLC)1H NMR Diagnostic (CDCl₃)
Target 4-Methoxy-1-methylpyridin-2(1H)-one Product Mid-Polar N-Me: δ 3.50 ppm (s) H-3: δ 5.90 ppm (d)
Impurity A 2,4-DimethoxypyridineRegioisomer (O-Alkylation)Low (Fast moving)O-Me (C2): δ 3.90 ppm (s) Aromatic protons shifted downfield vs target.[1]
Impurity B 4-Methoxypyridin-2(1H)-oneUnreacted SMHigh (Baseline/Streaking)NH: δ 11.0-13.0 ppm (br s) No N-Me peak.[1]
Impurity C 4-Hydroxy-1-methylpyridin-2(1H)-oneHydrolysis (Acidic workup)Very HighOH: Broad exchangeable N-Me present, but O-Me missing.[1]

Critical Analytical Note: The N-Methyl group (Target) typically resonates upfield (~3.5 ppm) compared to the O-Methyl group (~3.9 ppm) of the impurity due to the different electronegativity of the heteroatoms (N vs O).

Module 3: Analytical Troubleshooting (NMR/HPLC)

User Question: "My HPLC shows a single peak, but the NMR looks 'messy' in the aromatic region. How do I confirm structure?"

Protocol: The HMBC Validation Standard 1H NMR is often insufficient if the isomers overlap. You must run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Locate the Carbonyl Carbon (C2): In the 13C spectrum, the carbonyl carbon of the pyridone (Target) appears around 164-166 ppm . The C2 of the pyridine impurity (Impurity A) is an aromatic C-O, appearing upfield around 160-162 ppm , but the distinction is subtle.

  • The "Smoking Gun" Correlation:

    • Target: The N-Methyl protons will show a strong 3-bond correlation to the C2 Carbonyl (164 ppm) and the C6 Carbon .

    • Impurity A: The O-Methyl protons will correlate to the C2 Aromatic Carbon , but there is no N-Methyl correlation to C6.

Module 4: Remediation & Purification Protocols

User Question: "I have 15% of the O-alkylated impurity. How do I remove it?"

Technical Recommendation: Separation by flash chromatography is possible but expensive on a large scale due to the polarity difference. A chemical wash is superior.[1]

Protocol: Selective Hydrolysis / Salt Formation The pyridine impurity (Impurity A) is basic, whereas the pyridone target is essentially non-basic (amide-like resonance).

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acid Wash: Wash the organic layer with 1M HCl (aq) .

    • Mechanism:[2][3] 2,4-Dimethoxypyridine (Impurity A) will protonate at the ring nitrogen and move into the aqueous layer.

    • Target Behavior: The target 4-Methoxy-1-methylpyridin-2(1H)-one is a weak base and will largely remain in the organic layer (or extract much less efficiently).[1]

  • Optimization: If the target also extracts into the acid, use a weaker acid (e.g., 10% Citric Acid) or back-extract the aqueous layer with DCM.

Workflow Diagram:

Purification Crude Crude Mixture (Target + Impurity A) Step1 Dissolve in EtOAc Crude->Step1 Step2 Wash with 1M HCl Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Target) Split->OrgLayer Retains Neutral Species AqLayer Aqueous Layer (Contains Impurity A as HCl salt) Split->AqLayer Removes Basic Impurities Final Dry (Na2SO4) & Concentrate -> Pure Target OrgLayer->Final

Caption: Acid-base extraction strategy for removing pyridine isomers.

References

  • Regioselectivity in Pyridone Alkylation

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Pyridines and Pyridones).

    • Context: Explains the "Hard and Soft Acids and Bases" (HSAB)
    • Link:

  • Spectroscopic Distinction (NMR)

    • Source: Silverstein, R. M., et al. (2014).
    • Context: Chemical shift data for N-Me vs O-Me groups in heteroaromatic systems.[1]

    • Link:

  • Synthesis of N-methyl-2-pyridones

    • Source: PubChem Compound Summary for 3-Methoxy-2-methyl-1H-pyridin-4-one (Isomer analog for spectral comparison).
    • Link:

  • Tautomeric Equilibria

    • Source: Beak, P., et al. (1976). "Protomeric tautomerism of heteroaromatic compounds." Accounts of Chemical Research.
    • Context: Fundamental thermodynamic stability of 2-pyridone (Lactam) over 2-hydroxypyridine (Lactim).[1]

    • Link:

Sources

Reaction optimization for photoredox-mediated transformations of pyridinones.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers optimizing photoredox-mediated transformations of pyridinones. It moves beyond standard textbook definitions to address the practical, often undocumented variables that determine reaction success in a drug discovery context.

Ticket Subject: Reaction Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

System Overview: The Mechanistic Landscape

Before troubleshooting, we must define the operating system. Pyridinones are unique "chameleon" substrates in photoredox catalysis. Unlike simple pyridines, they possess significant amide character, making them less basic but highly susceptible to oxidative functionalization at the C3 and C5 positions, or radical addition at C4/C6 depending on substitution.

Core Mechanistic Pathways
  • Minisci-Type Alkylation: Radical addition to the electron-deficient ring (often requires activation).

  • HAT-Mediated Functionalization: Hydrogen Atom Transfer to generate a radical at the

    
    -position of a substituent.[1]
    
  • Dual Catalysis (Metallaphotoredox): Cross-coupling via a transient metal species (Ni/Ir).

Visualization: The Electron Transfer Architecture

The following diagram maps the critical electron flow and failure points in a typical pyridinone functionalization cycle.

PhotoredoxCycle PC_GS Photocatalyst (GS) [Ir, Ru, Org] PC_ES Excited State (PC*) High Energy PC_GS->PC_ES hv (Blue/Green LED) PC_ES->PC_GS Fluorescence/Decay Radical_Pre Radical Precursor (R-BF3K, R-COOH, etc.) PC_ES->Radical_Pre SET (Ox/Red) Quencher O2 / Impurities (Energy Sink) PC_ES->Quencher Quenching Substrate Pyridinone Substrate (Electron Deficient/Rich) Radical_Add Radical Adduct (C-C Bond Formed) Substrate->Radical_Add Regioselectivity Check Radical_R Carbon Radical (R•) Radical_Pre->Radical_R Fragmentation Radical_R->Substrate Radical Addition Product Functionalized Pyridinone Radical_Add->Product Oxidation/Deprotonation (-H+) BackET Back Electron Transfer (Short Circuit) Radical_Add->BackET Recombination Product->PC_GS Turnover (SET)

Caption: Figure 1. General photoredox cycle for pyridinone functionalization highlighting critical nodes for radical generation (SET) and productive turnover versus quenching pathways.

Optimization Modules (The "How-To")

Module A: The Photon Engine (Catalyst & Light)

The Problem: "My reaction works in the literature but fails in my hood." The Fix: You are likely facing an Inner Filter Effect or Photon Flux mismatch.

  • Catalyst Selection:

    • For Oxidative Quenching (e.g., Minisci): Use high oxidizing power catalysts like [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 .

    • For Reductive Quenching:[Ru(bpy)3]Cl2 or Eosin Y are standard.

    • Pyridinone Specific: Pyridinones absorb in the UV region. Ensure your light source does not excite the substrate directly unless intended (avoid 300-350 nm; stick to 440-460 nm Blue LEDs).

  • Beer-Lambert Law Failure:

    • If the reaction mixture is dark/opaque, light penetrates only 1-2 mm.

    • Action: Increase surface area (use vials with smaller diameter or flow chemistry). Stirring rate must be maximum to cycle the solution to the reactor wall.

Module B: The Chemical Environment

The Problem: "Low conversion or messy crude NMR." The Fix: Tune the Protonation State and Radical Lifetimes.

  • The Acid/Base Toggle:

    • Minisci Reaction: Pyridinones are poor electrophiles for nucleophilic radicals unless activated.

    • Protocol: Add TFA (1.0 - 2.0 equiv) or HCl to protonate the carbonyl oxygen/nitrogen, increasing the LUMO energy and accelerating radical addition.

    • Caution: Too much acid can quench certain organic photocatalysts (e.g., 4CzIPN).

  • Solvent System:

    • Pyridinones often have poor solubility in pure MeCN or DCM.

    • Recommendation: Use MeCN:H2O (3:1) or DMSO . Water often accelerates Minisci reactions via the hydrophobic effect and by solubilizing charged intermediates.

Module C: Reagent Compatibility Table
ComponentStandard ReagentHigh-Performance AlternativeWhy Switch?
Radical Source Carboxylic AcidsAlkyl Trifluoroborates (R-BF3K)Lower oxidation potential; easier to generate radicals.
Oxidant K2S2O8(NH4)2S2O8 or SelectfluorSolubility issues with Potassium salts in organic solvents.
Solvent DCM / MeCNHFIP (Hexafluoroisopropanol)Stabilizes radical cations; strong H-bond donor.
Base K2CO32,6-Lutidine / Cs2CO3Soluble organic bases prevent heterogeneity issues.

Troubleshooting Guide (FAQ)

Q1: The reaction goes to 20% conversion and then stops completely. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition or Light Blocking . The product might absorb at the same wavelength as the catalyst (quenching the photon source) or the reaction byproduct (e.g., insoluble polymer) is coating the vial.

  • Solution:

    • Check UV-Vis of the product.

    • Switch to a flow reactor to remove product from the irradiation zone.

    • Add a "sacrificial" electron shuttle (e.g., Quinuclidine) if the turnover step is slow.

Q2: I see the radical dimer (R-R) but no functionalized pyridinone.

  • Diagnosis: Radical Mismatch . The rate of radical recombination (

    
    ) is faster than the rate of addition to the pyridinone (
    
    
    
    ).
  • Solution:

    • Increase Pyridinone Concentration: Push the kinetics toward addition (Le Chatelier’s principle). Use 3-5 equiv of pyridinone if the radical precursor is valuable.

    • Slow Addition: Syringe pump addition of the radical precursor to keep instantaneous radical concentration low, disfavoring dimerization.

Q3: The reaction works on 0.1 mmol scale but fails at 1.0 mmol.

  • Diagnosis: Photon Penetration Depth .

  • Solution: Do not simply use a larger flask. The path length for light becomes too long.

    • Batch: Use multiple small vials (parallel synthesis).

    • Flow: Use FEP tubing wrapped around the light source (the gold standard for photoredox scale-up).

Standard Optimization Protocol

Do not guess. Run this standard screen for any new pyridinone substrate.

Equipment: Blue LED (450 nm) reactor (e.g., Kessil or Photoreactor block). Fan cooling (maintain 25 °C).

Step-by-Step Workflow:

  • Prepare Stock Solutions:

    • A: Substrate (0.2 M in DMSO).

    • B: Photocatalyst (0.002 M in DMSO).

    • C: Radical Precursor (0.4 M in Water/DMSO).

  • Set up 4 Parallel Reactions:

    • Rxn 1 (Control): Standard conditions (MeCN/H2O).

    • Rxn 2 (Acidic): Add 1.0 equiv TFA (Activates Pyridinone).

    • Rxn 3 (Solvent Switch): Use pure DMSO (Solubility check).

    • Rxn 4 (Oxidant Switch): Change persulfate to Selectfluor (if oxidative).

  • Degassing: Sparge with Argon for 5 minutes. Crucial: Oxygen quenches excited states.

  • Irradiation: 12-16 hours.

  • Analysis: UPLC-MS (look for M+R mass).

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Reaction Failed? CheckSM Is SM Consumed? Start->CheckSM SM_Yes SM Remains CheckSM->SM_Yes SM_No SM Consumed CheckSM->SM_No LightCheck Check Light/Catalyst SM_Yes->LightCheck Absorbance Is solution opaque? LightCheck->Absorbance Dilute Dilute / Increase Stirring Absorbance->Dilute Yes Byproducts Analyze Byproducts SM_No->Byproducts Dimer Radical Dimers? Byproducts->Dimer Major Peak Decomp Complex Mixture? Byproducts->Decomp Messy NMR SlowAdd Syringe Pump Addition Dimer->SlowAdd Cooling Reduce Temp / Shorten Time Decomp->Cooling

Caption: Figure 2. Decision matrix for diagnosing reaction failure based on starting material (SM) consumption and byproduct analysis.

References

  • Mechanistic Foundations of Photoredox Catalysis: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews.

  • Minisci Reaction Optimization: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH functionalization for medicinal chemists.[1][2][3] MedChemComm.

  • Pyridinone Functionalization Strategies: Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.

  • Scale-Up and Flow Chemistry: Cambié, D., Bottecchia, C., Straathof, N. J. W., Hessel, V., & Noel, T. (2016). Applications of Continuous-Flow Photochemistry in Organic Synthesis, Material Science, and Water Treatment. Chemical Reviews.

Sources

Validation & Comparative

Comparison of 4-Methoxy-1-methylpyridin-2(1H)-one with other pyridinone analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-1-methylpyridin-2(1H)-one (Compound A) represents a specialized scaffold in medicinal chemistry, distinct from its non-methylated parent and isomeric pyridine ethers.[1] Unlike the generic pyridinone core, the inclusion of the 4-methoxy group introduces specific electronic enrichment at the C3 and C5 positions, while the N-methyl group locks the tautomeric equilibrium into the lactam form, eliminating the hydrogen bond donor capability of the ring nitrogen.

This guide objectively compares Compound A against its three primary analogs:

  • 4-Methoxypyridin-2(1H)-one (The N-H parent).

  • 2,4-Dimethoxypyridine (The O-methylated lactim ether isomer).

  • 1-Methylpyridin-2(1H)-one (The non-methoxylated core).

Part 1: Structural & Electronic Analysis

The utility of 4-Methoxy-1-methylpyridin-2(1H)-one stems from its fixed dipole and electronic distribution. Unlike the N-H analogs, it cannot tautomerize, making it a stable "acceptor-only" motif in hydrogen bonding networks (e.g., kinase hinge binding).

Tautomeric & Isomeric Landscape

The fundamental challenge in working with 2-pyridinones is the Lactam-Lactim tautomerism. N-methylation permanently locks the compound in the Lactam state.

  • Lactam (Pyridone): High dipole moment, aromaticity debated (often described as having significant charge-separated resonance character), stable in polar solvents.

  • Lactim (Pyridinol): Aromatic pyridine ring, favored in gas phase or non-polar solvents (if not fixed).

DOT Diagram 1: Tautomerism and Isomerism Landscape

Tautomerism NH_Lactam 4-Methoxy-2(1H)-pyridinone (Lactam Form) H-Bond Donor & Acceptor NH_Lactim 4-Methoxy-2-pyridinol (Lactim Form) Aromatic Pyridine Core NH_Lactam->NH_Lactim Tautomerism (Solvent Dependent) N_Me_Prod 4-Methoxy-1-methylpyridin-2(1H)-one (Target: Fixed Lactam) Polar, H-Bond Acceptor NH_Lactam->N_Me_Prod N-Methylation (Polar Solvent/Soft Electrophile) O_Me_Prod 2,4-Dimethoxypyridine (Fixed Lactim Ether) Basic, Lipophilic NH_Lactim->O_Me_Prod O-Methylation (Ag salts or Mitsunobu)

Caption: The chemical relationship between the tautomeric parent (left) and the fixed N-methyl vs. O-methyl isomers (right).[2]

Part 2: Critical Performance Comparison

The following table contrasts the physicochemical and reactive properties of the target compound against its analogs.

Feature4-Methoxy-1-methylpyridin-2(1H)-one 4-Methoxypyridin-2(1H)-one 2,4-Dimethoxypyridine 1-Methylpyridin-2(1H)-one
CAS Registry 41759-19-71003-28-713472-85-0694-85-9
Core Structure Fixed Lactam (N-Me)Tautomeric (N-H)Fixed Lactim (O-Me)Fixed Lactam (N-Me)
H-Bonding Acceptor (C=O), No DonorDonor (N-H) & AcceptorWeak Acceptor (N)Acceptor (C=O)
Solubility (Water) High (Polar/Zwitterionic character)Moderate (pH dependent)Low (Lipophilic)High
pKa (Conj.[3] Acid) ~0.5 (Protonation at O)~11 (Deprotonation of NH)~6.5 (Protonation at N)~0.3
Reactivity (SEAr) Activated at C3/C5 (High)Activated at C3/C5Activated at C3/C5Moderate activation
Metabolic Stability High (N-Me blocks glucuronidation)Low (Subject to N-glucuronidation)Moderate (O-demethylation)High

Key Insight: The 4-methoxy group acts as a strong electron-donating group (EDG), significantly increasing the electron density at the C3 and C5 positions compared to the non-substituted 1-methylpyridin-2-one. This makes Compound A a superior substrate for electrophilic substitutions (e.g., halogenation, nitration) but also more susceptible to oxidative degradation if not protected.

Part 3: Synthetic Accessibility & Regioselectivity

Synthesizing 4-Methoxy-1-methylpyridin-2(1H)-one requires overcoming the "Ambident Nucleophile" problem. The pyridone anion can react at the Nitrogen (desired) or the Oxygen (undesired).[4]

Mechanism of Selectivity
  • N-Alkylation (Thermodynamic Control): Favored by polar, aprotic solvents (DMF, DMSO) and "soft" electrophiles (MeI). The transition state leading to the N-alkyl product is often lower in energy due to the preservation of the carbonyl bond strength, despite the loss of "pyridine-like" aromaticity.

  • O-Alkylation (Kinetic/Hard Control): Favored by "hard" electrophiles (MeOTf, Me3OBF4) or conditions that chelate the oxygen (Ag+ salts).

DOT Diagram 2: Synthesis Workflow & Decision Tree

Synthesis Start Starting Material: 4-Methoxypyridin-2(1H)-one Condition_A Condition A: MeI (1.2 eq), K2CO3 Solvent: Acetone/DMF Temp: Reflux Start->Condition_A Standard Protocol Condition_B Condition B: Ag2CO3, MeI Solvent: Toluene/Benzene (Non-polar) Start->Condition_B Silver Salt Protocol Result_N Major Product: 4-Methoxy-1-methylpyridin-2(1H)-one (N-Alkylation) Condition_A->Result_N >90% Selectivity Result_O Major Product: 2,4-Dimethoxypyridine (O-Alkylation) Condition_A->Result_O <10% Trace Condition_B->Result_N Minor Product Condition_B->Result_O Major Product

Caption: Decision tree for selecting reaction conditions to favor N-methylation (Target) vs O-methylation.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-Methoxy-1-methylpyridin-2(1H)-one from 4-methoxypyridin-2(1H)-one. Scale: 10 mmol basis.

Reagents[3][5]
  • Substrate: 4-Methoxypyridin-2(1H)-one (1.25 g, 10 mmol).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol).

  • Electrophile: Methyl Iodide (MeI) (0.93 mL, 15 mmol). Caution: Carcinogen.

  • Solvent: Acetone (30 mL) or DMF (10 mL). Note: Acetone is easier to remove but slower; DMF is faster but requires aqueous workup.

Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the 4-methoxypyridin-2(1H)-one and K₂CO₃ in Acetone (30 mL).

  • Addition: Add Methyl Iodide dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to mild reflux (approx. 60°C) for 12 hours.

    • Validation Check: Monitor by TLC (SiO₂, 10% MeOH in DCM). The starting material (Rf ~0.2) should disappear, replaced by a less polar spot (Rf ~0.4, O-isomer) and the target spot (Rf ~0.3). Note: N-methyl pyridones are often distinctively UV-active.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KI).

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purification:

    • If significant O-isomer is present (check NMR), recrystallize from EtOAc/Hexane.

    • Alternatively, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Analytical Validation (Data)

To confirm the identity of 4-Methoxy-1-methylpyridin-2(1H)-one vs. the 2,4-Dimethoxypyridine isomer, use ¹H NMR.

  • Target (N-Me):

    • N-Me Signal: Singlet at ~3.4 - 3.5 ppm (3H). Diagnostic.

    • O-Me Signal: Singlet at ~3.8 ppm (3H).

    • Ring Protons: Doublet (H6) at ~7.2 ppm, Doublet (H3) at ~5.9 ppm.

  • Isomer (O-Me / 2,4-Dimethoxy):

    • O-Me Signals: Two singlets at ~3.8 and ~3.9 ppm . Absence of upfield N-Me signal.

    • Ring Protons: H6 is typically more deshielded (~8.0 ppm) due to pyridine aromaticity.

References

  • Structural Analysis of Pyridinones

    • Comparison of N- versus O-alkylation of substituted 2-pyridones. ResearchGate.[4] Link

  • Tautomerism & Stability

    • Stability of 4-pyridone vs 4-pyridinol.[2] Chemistry Stack Exchange. Link

  • Medicinal Chemistry Applications

    • Recent Advances of Pyridinone in Medicinal Chemistry.[5] PMC - NIH. Link

  • Synthetic Methodologies

    • Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.[6] ResearchGate.[4] Link

  • Spectral Data Validation

    • 4-Methoxy-1-Methylpyridin-2(1H)-one NMR Data. ChemicalBook. Link

Sources

Technical Comparison Guide: 4-Methoxy-1-methylpyridin-2(1H)-one vs. 4-Hydroxy-6-methylpyridin-2(1H)-one

[1]

Executive Summary

This guide provides a technical analysis of two distinct pyridine-derived scaffolds: 4-Methoxy-1-methylpyridin-2(1H)-one (Compound A) and 4-Hydroxy-6-methylpyridin-2(1H)-one (Compound B).[1] While they share a pyridinone core, their utility in drug discovery differs fundamentally.

Compound A represents a "capped," fixed-tautomer scaffold, primarily used as a stable pharmacophore in kinase inhibitors and fragment-based drug design (FBDD) where specific hydrogen-bond acceptor motifs are required without proton exchange ambiguity.[1]

Compound B , conversely, is a versatile, dynamic synthetic intermediate. Capable of lactam-lactim tautomerism and possessing multiple nucleophilic sites (N1, O2, O4), it serves as a divergent building block for complex heterocycles, including HIV reverse transcriptase inhibitors and agrochemicals.

Part 1: Physicochemical & Structural Analysis[2]

Comparative Properties Table[1]
FeatureCompound A Compound B
IUPAC Name 4-Methoxy-1-methylpyridin-2(1H)-one4-Hydroxy-6-methylpyridin-2(1H)-one
CAS Number 41759-19-7 3749-51-7
Formula / MW C₇H₉NO₂ / 139.15 g/mol C₆H₇NO₂ / 125.13 g/mol
Physical State Crystalline Solid / Oil (Low MP)White Crystalline Solid (High MP: >270°C)
Solubility Soluble in DCM, EtOAc, MeOH (Lipophilic)Soluble in DMSO, hot H₂O, dilute base (Polar)
Tautomerism Fixed (N-Methylated, O-Methylated)Dynamic (Lactam ⇌ Lactim equilibrium)
H-Bonding Acceptor only (C=O, -OMe)Donor (NH, OH) & Acceptor (C=O)
Primary Role End-stage Scaffold / PharmacophoreSynthetic Intermediate / Building Block
Structural Dynamics & Tautomerism

The defining difference lies in the proton mobility.

  • Compound A is structurally "locked."[1] The methylation at N1 and O4 prevents tautomerization, fixing the aromaticity pattern and dipole moment. This predictability is crucial for binding affinity modeling in protein pockets.[1]

  • Compound B exists in an equilibrium dominated by the 2-pyridone (lactam) form in the solid state and polar solvents, stabilized by intermolecular hydrogen bonding networks (dimers/ribbons). In gas phase or non-polar solvents, the 2-hydroxypyridine (lactim) form becomes accessible.[1]

Part 2: Synthesis & Reactivity Profile

Synthesis Pathways[1]
Synthesis of Compound B (The Dehydroacetic Acid Route)

Compound B is synthesized industrially via the rearrangement and amination of dehydroacetic acid. This is a cost-effective, high-yielding transformation that constructs the pyridone ring de novo.[1]

  • Step 1: Acid-catalyzed hydrolysis of dehydroacetic acid opens the lactone ring.[1]

  • Step 2: Cyclocondensation with ammonia (or ammonium hydroxide) yields the 4-hydroxy-6-methyl-2-pyridone.[1]

Synthesis of Compound A (The Methylation Route)

Compound A is typically accessed via sequential methylation.[1] Direct methylation of Compound B is challenging due to regioselectivity issues (O- vs. N-alkylation).[1]

  • Precursor: Often starts from 2,4-dihydroxypyridine or 4-methoxypyridin-2-one.[1]

  • Regiocontrol: Using "soft" electrophiles (e.g., MeI) in polar aprotic solvents favors N-methylation (thermodynamic control), whereas "hard" electrophiles (e.g., Me₂SO₄) or Ag salts favor O-alkylation.

Reactivity & Regioselectivity Diagram[1]

Gcluster_0Precursor (Compound B)cluster_1Electrophilic Attack (C-3/C-5)cluster_2Nucleophilic Attack (N vs O)B4-Hydroxy-6-methyl-pyridin-2(1H)-one(Tautomeric Mix)Nitro3-Nitro derivative(HIV Inhibitors)B->NitroHNO3/H2SO4(SEAr)Halo3-Bromo/Iodo(Coupling Partners)B->HaloNBS or I2(SEAr)N_AlkN-Alkylation(N-Me, N-Bn)B->N_AlkR-X, Base(Thermodynamic)O_AlkO-Alkylation(4-OMe, 2-OMe)B->O_AlkAg2CO3, MeI(Kinetic/Hard)A_TargetCompound A(4-Methoxy-1-methyl...)N_Alk->A_TargetMethylation(if N-Me fixed)O_Alk->A_TargetMethylation(if 4-OMe fixed)

Figure 1: Divergent reactivity profile of Compound B leading to various derivatives, including Compound A.[1]

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of Compound B (4-Hydroxy-6-methylpyridin-2(1H)-one)

Source: Adapted from standard literature (e.g., condensation of dehydroacetic acid).[1]

Reagents:

  • Dehydroacetic acid (16.8 g, 0.1 mol)

  • Sulfuric acid (90%, 20 mL)

  • Ammonium hydroxide (28% NH₃, 50 mL)

Step-by-Step Workflow:

  • Ring Opening: Dissolve dehydroacetic acid in concentrated H₂SO₄. Heat to 130°C for 10-15 minutes. Caution: Exothermic.[2]

  • Quenching: Cool the mixture to 0°C and pour onto crushed ice.

  • Cyclization: Slowly add ammonium hydroxide until pH > 10. Heat the mixture to reflux (approx. 100°C) for 4-6 hours.

  • Isolation: Cool to room temperature. Acidify carefully with dilute HCl to pH 5-6. The product precipitates as a white solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

    • Yield: ~80-90%[1]

    • Validation: ¹H NMR (DMSO-d₆): δ 2.1 (s, 3H, Me), 5.5 (s, 1H, C3-H), 5.8 (s, 1H, C5-H), 11.0 (br s, NH/OH).

Protocol 3.2: Regioselective Synthesis of Compound A

Rationale: Direct methylation of B yields mixtures. A more controlled approach involves methylating 4-methoxy-2-pyridone.[1]

Reagents:

  • 4-Methoxy-2(1H)-pyridone (1.0 eq)[1][3]

  • Methyl Iodide (MeI) (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetone (Dry)

Step-by-Step Workflow:

  • Setup: Suspend 4-methoxy-2-pyridone and K₂CO₃ in dry acetone under inert atmosphere (N₂).

  • Addition: Add MeI dropwise at room temperature.

  • Reaction: Stir at reflux (56°C) for 4-12 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).[1] N-methylated product is typically more polar than O-methylated byproducts.[1]

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.[1]

  • Purification: Flash column chromatography (EtOAc/Hexane gradient).

    • Target: 4-Methoxy-1-methylpyridin-2(1H)-one (Compound A).[1][3]

    • Validation: ¹H NMR (CDCl₃): δ 3.5 (s, 3H, N-Me), 3.8 (s, 3H, O-Me), 5.9 (d, 1H), 6.0 (s, 1H), 7.2 (d, 1H).

Part 4: Applications in Drug Discovery[8]

Compound A: The "Privileged" Scaffold

Compound A is frequently utilized in Fragment-Based Drug Design (FBDD) .[1][4]

  • Kinase Inhibition: The 1-methyl-2-pyridone motif mimics the hydrogen bonding pattern of nucleobases.[1] It binds to the hinge region of kinases (e.g., p38 MAP kinase) where the carbonyl oxygen acts as an H-bond acceptor.

  • Solubility Enhancer: The N-methyl group disrupts the strong intermolecular H-bonding seen in free pyridones, significantly improving solubility in organic solvents and lipids, which is critical for cell permeability assays.

Compound B: The Versatile Intermediate

Compound B acts as a Lead Generation Engine .[1]

  • HIV Reverse Transcriptase: Derivatives functionalized at the C-3 position (via nitration or halogenation, see Figure 1) have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

  • Agrochemicals: The 4-hydroxy-6-methyl-2-pyridone core is a known phytotoxic pharmacophore, used in the development of herbicides that inhibit carotenoid biosynthesis (e.g., PDS inhibitors).[1]

References

  • Synthesis from Dehydroacetic Acid

    • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
    • Source:

  • Crystal Structure & Tautomerism

    • 4-Hydroxy-6-methylpyridin-2(1H)-one: Crystal structure and hydrogen bonding networks.[1]

    • Source: [1]

  • Methylation & Reactivity

    • Regioselectivity in the Alkyl
    • Source: [1]

  • Compound A Data

    • 4-Methoxy-1-methylpyridin-2(1H)-one (CAS 41759-19-7) Product Information.[1][3]

    • Source: (Note: Closely related isomer data used for spectral benchmarking).[1]

Comparative biological activity of methoxylated vs hydroxylated pyridinones.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-hydroxy-4-pyridinones (3,4-HOPOs) and their 3-methoxy-4-pyridinone analogs. The structural distinction—a single methyl group capping the hydroxyl moiety—creates a binary switch in biological function.

  • Hydroxylated (OH): The active pharmacophore for high-affinity iron chelation. These compounds are potent but suffer from rapid Phase II metabolism (glucuronidation) and variable membrane permeability.

  • Methoxylated (OMe): Functionally inert as chelators but significantly more lipophilic. They serve primarily as prodrugs (requiring bio-activation) or as tools to modulate pharmacokinetics (ADME) by blocking metabolic conjugation sites.

Structural & Physicochemical Basis[1]

The core scaffold in discussion is the 3,4-pyridinone ring.[1] The biological activity is dictated by the "hard" donor atoms (Oxygen) capable of coordinating with "hard" Lewis acids like Fe(III).

Comparative Physicochemical Profile[1][3][4][5]
Feature3-Hydroxy-4-Pyridinone (OH)3-Methoxy-4-Pyridinone (OMe)
Primary Function Bidentate Iron ChelatorProdrug / Lipophilic Carrier
Coordination Site O,O-donor set (C3-OH, C4=O)Inactive (C3-OMe blocks coordination)
LogP (Lipophilicity) Low to Moderate (Amphiphilic)High (Increased membrane permeability)
H-Bonding Donor (OH) & Acceptor (C=O)Acceptor only (C=O, OMe)
pKa (approx.) ~3.5 (OH) and ~9.0 (NH)~9.0 (NH); No acidic OH
Solubility High in aqueous mediaLow in water; High in organic solvents
Mechanistic Implication

The 3-hydroxyl group is essential for the formation of a stable, neutral 3:1 (ligand:metal) complex with Fe(III) at physiological pH. The proton on the hydroxyl group is displaced upon metal binding.

  • Methoxylation removes this ionizable proton and creates steric hindrance, effectively abolishing the capacity to form the stable five-membered chelate ring required for iron sequestration.

Biological Activity & Therapeutic Potential[3][4][7][8][9][10][11]

A. Iron Chelation Efficacy[3][5][7][12][13][14][15][16]
  • Hydroxylated: Exhibits high affinity for Fe(III) (log stability constants

    
    ). This is the mechanism of action for drugs like Deferiprone . They strip labile iron from intracellular pools (LIP) and transferrin.
    
  • Methoxylated: Shows negligible iron binding. In comparative assays, methoxylated analogs fail to induce the characteristic spectral shift (red/orange color change) observed with Fe(III) complexation.

B. Cytotoxicity & Antiproliferative Activity

The cytotoxicity of pyridinones is often a "double-edged sword" dependent on lipophilicity and iron stripping.

  • Iron Starvation Mechanism (Hydroxylated):

    • Lipophilic hydroxypyridinones penetrate cells and strip iron from Ribonucleotide Reductase , the enzyme rate-limiting for DNA synthesis.

    • Result: S-phase arrest and apoptosis.

    • Toxicity: Highly lipophilic OH-pyridinones are often more cytotoxic because they access intracellular iron pools too aggressively.

  • Non-Specific Toxicity (Methoxylated):

    • Methoxylated variants do not strip iron directly.

    • Bio-activation: If intracellular demethylases convert OMe

      
       OH, cytotoxicity spikes.
      
    • Inertness: Without metabolism, methoxylated variants often show significantly higher

      
       values (lower toxicity) in non-metabolizing cell lines, making them useful negative controls in mechanistic studies.
      
C. Antimicrobial Activity[1][2][4]
  • Hydroxylated: Potent against bacteria and fungi (e.g., Candida albicans, S. aureus) by creating a localized iron-deficient environment, outcompeting microbial siderophores.

  • Methoxylated: Generally inactive as antimicrobials unless the molecule possesses a separate pharmacophore (e.g., a fluorophore or alkyl chain) that disrupts membranes directly.

Pharmacokinetics: The Metabolic Trade-Off

This is the most critical factor for drug design.

  • The Glucuronidation Problem: The 3-hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs). In humans, Deferiprone is rapidly metabolized to the inactive 3-O-glucuronide, leading to a short half-life (

    
     hours).
    
  • The Methoxylation Strategy: Masking the 3-OH with a methyl group (3-OMe) prevents glucuronidation.

    • Design Logic: Use the OMe analog to cross the Blood-Brain Barrier (BBB) or gut wall efficiently.

    • Requirement: The system must rely on cytochrome P450 enzymes (e.g., CYP450) to demethylate the drug at the target site to restore activity.

Visualizing the SAR Logic

SAR_Logic Substituent C3 Substituent OH Hydroxyl (-OH) Substituent->OH OMe Methoxy (-OMe) Substituent->OMe Prop_OH High Polarity H-Bond Donor OH->Prop_OH Prop_OMe High Lipophilicity Metabolic Block OMe->Prop_OMe Activity_OH Active Chelation (Fe sequestration) Prop_OH->Activity_OH  Enables bidentate binding Activity_OMe No Direct Chelation (Prodrug Potential) Prop_OMe->Activity_OMe  Steric hindrance Outcome_OH Rapid Clearance (Glucuronidation) Activity_OH->Outcome_OH  Exposed -OH group Outcome_OMe Enhanced Permeability (BBB Penetration) Activity_OMe->Outcome_OMe  Masked polarity

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating the trade-off between chelation activity and pharmacokinetic properties.

Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric Iron Binding Assay (The "Switch" Test)

Objective: Determine if the compound is an active chelator (OH) or inactive (OMe).

  • Preparation: Prepare 100 µM stock solutions of the test compound (OH and OMe variants) in MOPS buffer (pH 7.4).

  • Iron Source: Prepare fresh 100 µM

    
     in 0.1 M HCl.
    
  • Titration: Add Fe(III) to the ligand solution in molar ratios of 0.1 to 4.0.

  • Detection: Scan UV-Vis spectra (200–700 nm).

    • Validation Signal (OH): Appearance of a Charge Transfer (LMCT) band ~450–460 nm (orange/red color). Isosbestic points should appear, indicating clean equilibrium.

    • Validation Signal (OMe): No significant spectral shift or color change in the visible region.

  • Control: Add EDTA (competitor). If the color fades, the binding is reversible.

Protocol B: Iron Rescue Cytotoxicity Assay

Objective: Distinguish between iron-dependent toxicity (chelation) and off-target toxicity.

  • Cell Line: Use HL-60 or HepG2 cells.

  • Treatment Groups:

    • Group A: Compound alone (0–100 µM).

    • Group B: Compound pre-complexed with Fe(III) (1:3 ratio).

  • Incubation: 48 hours at 37°C.

  • Readout: MTT Assay (OD 570 nm).

    • Interpretation (OH): If Group A is toxic (

      
      ) but Group B is non-toxic (viability restored), the mechanism is iron starvation .
      
    • Interpretation (OMe): If Group A is toxic, it is likely non-specific membrane toxicity (unless bio-activation occurred). Group B should show identical toxicity to Group A because the OMe compound cannot bind the added iron.

Experimental Workflow Diagram

Exp_Workflow Start Synthesized Pyridinone Step1 1. CAS / UV-Vis Assay (pH 7.4 + Fe3+) Start->Step1 Decision Color Change / Band Shift? Step1->Decision Path_Yes Yes (Hydroxylated) Decision->Path_Yes Active Path_No No (Methoxylated) Decision->Path_No Inactive Assay_OH 2. MTT Assay (+/- Iron) Expect: Iron Rescue Effect Path_Yes->Assay_OH Assay_OMe 2. Metabolic Stability Assay Expect: High Stability / No Glucuronidation Path_No->Assay_OMe

Figure 2: Decision tree for characterizing unknown pyridinone derivatives.

References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. Link(Note: Generalized link to NEJM for authoritative context on Deferiprone clinical utility).

  • Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron chelators. Medicinal Research Reviews, 22(1), 26-64. Link

  • Santos, M. A., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry. Link

  • Saghaie, L., et al. (2013). Hydroxypyridinone Derivatives: Synthesis And Cytotoxic Evaluation. Journal of Reports in Pharmaceutical Sciences.[2] Link

  • Vinhas, S., et al. (2024).[3] Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. Bioorganic Chemistry. Link

Sources

Comparative Spectroscopic Analysis of Pyridinone Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between 2-pyridone and 4-pyridone isomers is a fundamental challenge in heterocyclic chemistry, critical to the development of kinase inhibitors, anti-fibrotic agents, and metal chelators.[1] This guide provides a rigorous spectroscopic comparison of these isomers, focusing on their tautomeric behaviors, nuclear magnetic resonance (NMR) profiles, and vibrational spectroscopies.[1] It is designed to empower researchers to autonomously validate isomer identity and purity using self-verifying experimental protocols.[1]

The Tautomeric Landscape: Lactam vs. Lactim

The physicochemical identity of pyridinones is defined by the equilibrium between the lactam (keto, NH-form) and lactim (hydroxy, OH-form) tautomers.[1] Understanding this equilibrium is the prerequisite for accurate spectroscopic interpretation.[1]

Thermodynamic Drivers[1]
  • 2-Pyridone: In the gas phase, the lactim (2-hydroxypyridine) and lactam forms are nearly isoenergetic, with the lactim often slightly favored.[1][2] However, in the solid state and polar solvents (DMSO, Methanol, Water), the equilibrium shifts decisively toward the lactam (2-pyridone) form due to a gain in solvation energy and dimerization stability.[1]

  • 4-Pyridone: Similarly, 4-pyridone favors the lactam form in condensed phases.[1] The resonance stabilization of the zwitterionic contribution (where the oxygen bears a negative charge and the ring nitrogen a positive charge) is significant, giving 4-pyridone substantial aromatic character despite the interruption of the cyclic

    
    -system by the carbonyl.[1]
    
Solvent-Dependent Equilibrium Workflow

The following diagram illustrates the causal relationship between solvent polarity and the resulting dominant species, a critical consideration for experimental design.

TautomerEquilibrium Start Sample Preparation Solvent Solvent Selection Start->Solvent NonPolar Non-Polar (e.g., CCl4, Toluene) Low Dielectric Constant Solvent->NonPolar Hydrophobic Environment Polar Polar Aprotic/Protic (DMSO, H2O) High Dielectric Constant Solvent->Polar Hydrophilic Environment Result_NP_2 2-Pyridone: Lactim favored (or Lactam Dimers) NonPolar->Result_NP_2 Result_NP_4 4-Pyridone: Aggregation/Mix NonPolar->Result_NP_4 Result_P_2 2-Pyridone: Lactam Monomer (Dipole Stabilized) Polar->Result_P_2 Result_P_4 4-Pyridone: Lactam Predominant Polar->Result_P_4

Figure 1: Impact of solvent polarity on the Lactam-Lactim equilibrium.[1] Polar solvents stabilize the charge-separated lactam form, essential for consistent NMR analysis.[1]

Comparative Spectroscopic Profiling

The following data consolidates the distinct spectral signatures of the two isomers. Note that values are representative for solutions in DMSO-


, the standard solvent for these analyses.
Data Summary Table
Feature2-Pyridone (Lactam)4-Pyridone (Lactam)Mechanistic Rationale
Symmetry Asymmetric (

)
Symmetric (

)
4-pyridone has a plane of symmetry through N-C4 axis.

H NMR Pattern
4 distinct signals (ABCD or ABMX)2 distinct signals (AA'XX')2-pyridone protons are all chemically non-equivalent. 4-pyridone protons at 2,6 and 3,5 are equivalent.[1]

H NMR Shifts

6.0 - 7.5 ppm (Ring)

11-13 ppm (NH, broad)

6.0 - 8.0 ppm (Ring)

11-13 ppm (NH, broad)

-protons (H2/H6) in 4-pyridone are significantly deshielded by adjacent Nitrogen.

C NMR (C=O)

162 - 165 ppm

175 - 180 ppm
4-pyridone carbonyl is more deshielded due to stronger resonance contribution of the zwitterionic form.[1]
IR (C=O Stretch)


4-pyridone C=O has more single-bond character due to aromatic resonance, lowering frequency.[1]
UV-Vis (

)

290 - 300 nm

250 - 260 nm
Differences in HOMO-LUMO gap influenced by conjugation length and symmetry.[1]

Experimental Protocol: Self-Validating Identification

This protocol ensures the correct identification of isomers and validates that the sample is in the desired tautomeric state.[1]

Reagents and Setup
  • Solvent: DMSO-

    
     (99.9% D). Reasoning: High polarity stabilizes the lactam form, preventing complex tautomeric mixtures seen in CDCl
    
    
    
    .[1]
  • Concentration: 10-15 mM.[1] Reasoning: Sufficient for

    
    C detection but low enough to minimize concentration-dependent aggregation shifts.
    
  • Tube: 5mm High-Precision NMR tube.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve ~5-10 mg of the unknown pyridinone in 0.6 mL DMSO-

      
      .
      
    • Ensure complete dissolution; sonicate if necessary.[1] Suspensions yield broadened lines.[1]

  • Acquisition 1: Standard

    
    H NMR: 
    
    • Run a standard proton scan (typically 16 scans).[1]

    • Self-Validation Check: Verify the residual solvent peak (DMSO quintet at 2.50 ppm) and water peak (variable, usually ~3.3 ppm). If peaks are split or broad, shimming is required.[1]

  • Acquisition 2: D

    
    O Shake (The Labile Proton Test): 
    
    • Add 1-2 drops of D

      
      O to the tube.[1] Shake vigorously.
      
    • Re-run the

      
      H NMR.[1]
      
    • Result: The broad peak >10 ppm (NH) should disappear or diminish significantly.[1] This confirms the presence of the exchangeable amide proton, distinguishing it from C-H aromatic protons.[1]

  • Data Interpretation Logic:

    • Use the decision tree below to classify the isomer based on the spectral data obtained.

IsomerIdentification Start Analyze 1H NMR Spectrum (DMSO-d6) SymmetryCheck Check Symmetry: How many distinct ring proton signals? Start->SymmetryCheck TwoSignals 2 Distinct Signals (plus NH) SymmetryCheck->TwoSignals Symmetric FourSignals 4 Distinct Signals (plus NH) SymmetryCheck->FourSignals Asymmetric Analyze4Pyr Analyze Splitting: Are they doublets (AA'XX')? TwoSignals->Analyze4Pyr Analyze2Pyr Analyze Splitting: Complex multiplet pattern? FourSignals->Analyze2Pyr Conclusion4 Confirmed: 4-Pyridone Analyze4Pyr->Conclusion4 Yes Conclusion2 Confirmed: 2-Pyridone Analyze2Pyr->Conclusion2 Yes

Figure 2: Logic flow for distinguishing 2-pyridone from 4-pyridone using 1H NMR symmetry patterns.

Application in Drug Design: Bioisosterism

In medicinal chemistry, choosing between 2- and 4-pyridone is rarely arbitrary.[1] They act as distinct bioisosteres with specific spatial and electronic properties.[1]

  • Hydrogen Bonding: Both isomers serve as dual Hydrogen Bond Donors (NH) and Acceptors (C=O).[1] However, the vector of the H-bond donor relative to the acceptor is fixed at approx 60° for 2-pyridone (adjacent), whereas it is 180° for 4-pyridone (opposite).[1]

  • Case Study - Pirfenidone: An anti-fibrotic drug utilized for idiopathic pulmonary fibrosis.[1] It is structurally a 2-pyridone derivative (5-methyl-1-phenylpyridin-2(1H)-one).[1] The 2-pyridone scaffold is essential for its specific metabolic stability and interaction with target cytokines (TNF-

    
    , TGF-
    
    
    
    ).[1]
  • Iron Chelation: 3-hydroxy-4-pyridones (deferiprone) are potent iron chelators.[1] The 4-pyridone ketone oxygen and the adjacent 3-hydroxyl group form a high-affinity bidentate ligand for Fe

    
    .[1] The 2-pyridone isomer does not offer the same chelation geometry when substituted at the 3-position due to the proximity of the ring nitrogen.[1]
    

References

  • Tautomeric Equilibrium of Pyridones: Schlegel, H. B., et al. "Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study."[1] Journal of the American Chemical Society.[1]

  • Spectroscopic Data (SDBS): National Institute of Advanced Industrial Science and Technology (AIST).[1] "Spectral Database for Organic Compounds (SDBS)."[1] SDBS Web.[1]

  • Medicinal Chemistry Applications: Zhang, Y., & Pike, A. "Pyridones in drug discovery: Recent advances."[1][3] Bioorganic & Medicinal Chemistry Letters.

  • Solvent Effects: Beak, P., et al.[1] "The effect of solvent on the tautomeric equilibrium of 2-pyridone." Journal of the American Chemical Society.[1]

  • Pirfenidone Pharmacology: Schaefer, C. J., et al. "Antifibrotic activities of pirfenidone in animal models."[1] European Respiratory Review.[1]

Sources

Technical Guide: In Vitro Assay Validation for Novel Pyridinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinone scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly for Type I and Type II kinase inhibitors (e.g., p38 MAPK, BTK, and epigenetic targets like EZH2). Its ability to serve as a bioisostere for amides and phenyl rings offers distinct advantages in aqueous solubility and metabolic stability compared to traditional quinazoline or aminopyrimidine scaffolds.

However, pyridinone derivatives frequently exhibit intrinsic autofluorescence in the blue-green spectrum (400–550 nm). This optical property introduces a critical liability in standard fluorescence intensity (FI) assays, often leading to false negatives (assay interference).

This guide provides a validated workflow for characterizing novel pyridinone-based inhibitors ("Pyr-X Series"). It objectively compares assay platforms to mitigate interference and establishes a self-validating protocol for determining accurate IC₅₀ and residence time values.

Part 1: The Scaffold Landscape – Why Pyridinones?

Before validating the assay, one must understand the physicochemical behavior of the analyte.

FeaturePyridinone Scaffold (Pyr-X)Traditional Quinazoline/PurineImpact on Assay
Solubility High (Polar H-bond acceptors)Low to ModerateReduced risk of compound precipitation during serial dilution.
Autofluorescence High Risk (Blue/Green region)Low RiskCRITICAL: Standard FI assays are unsuitable. Requires Time-Resolved (TR) or Luminescent detection.
Binding Mode Versatile (Type I or II)Mostly Type I (ATP competitive)Assay must account for pre-incubation time if Type II (slow-off) binding is suspected.

Part 2: Assay Platform Comparison

For pyridinone validation, the choice of platform is binary: Exclude interference or Fail . Below is an objective comparison of the three dominant methodologies.

Recommendation: TR-FRET (LanthaScreen/HTRF)

While Radiometric assays are the "Gold Standard" for accuracy, they are low-throughput and hazardous. TR-FRET is the superior choice for pyridinones because the time-delayed measurement (microseconds) allows the short-lived autofluorescence of the pyridinone compound to decay before the detector reads the specific signal from the lanthanide donor (Europium or Terbium).

FeatureTR-FRET (Recommended)ADP-Glo / Luminescence Radiometric (^{33}P)
Mechanism Energy transfer (Time-Delayed)ATP

ADP conversion (Luciferase)
Direct Phosphate Transfer
Interference Low (Time-gating eliminates compound fluorescence)Moderate (Luciferase inhibitors can mimic kinase inhibition)None (Unaffected by optical properties)
Throughput High (384/1536-well)HighLow (Filtration required)
Cost/Well ModerateModerateHigh
Sensitivity High (Z' > 0.7 common)HighUltra-High

Part 3: Validated Experimental Protocol (TR-FRET)

This protocol is designed as a self-validating system . It includes specific checkpoints to flag compound aggregation or optical interference.

Phase A: Reagent Quality Control (The "Pre-Flight" Check)
  • Enzyme Titration: Determine the

    
     of the kinase. Running the assay at 
    
    
    
    ensures the signal window is large enough to detect inhibition.
  • Tracer Optimization: Titrate the fluorescent tracer to

    
    . Excess tracer increases background; insufficient tracer lowers sensitivity.
    
Phase B: The "Pyr-X" Validation Workflow

Objective: Determine IC₅₀ of Novel Pyr-X against p38 MAPK using Europium-anti-GST and AlexaFluor-647 tracer.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10mM stock of Pyr-X in 100% DMSO.

    • Perform 1:3 serial dilution in DMSO (10 points).

    • Validation Check: Visually inspect high-concentration wells for precipitation (turbidity).

  • Interference Control (The "Spike" Test):

    • Crucial for Pyridinones: Prepare a "mock" plate containing Enzyme + Tracer + Compound but NO ATP .

    • Measure TR-FRET signal.[1][2][3][4][5][6]

    • Logic: Any signal modulation here indicates the compound is quenching the donor or fluorescing at the acceptor wavelength, independent of kinase activity.

  • Kinase Reaction:

    • Dilute compounds into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Add Kinase (at

      
       conc) and pre-incubate for 15 mins (allows Type II binding equilibrium).
      
    • Add ATP (

      
       apparent) and Tracer. Incubate for 60 mins at RT.
      
  • Detection:

    • Add Europium-labeled Antibody (2 nM).

    • Incubate 30 mins.

    • Read on Plate Reader (Ex: 340nm, Em: 615nm [Donor] & 665nm [Acceptor]).

Visualizing the Workflow

G start Compound Preparation (DMSO Serial Dilution) check1 Solubility Check (Turbidity/Precipitation) start->check1 split check1->split Pass rxn Kinase Reaction (+ATP, +Tracer) split->rxn ctrl Interference Control (No ATP) split->ctrl detect TR-FRET Detection (Eu-Ab Binding) rxn->detect ctrl->detect analysis Data Analysis (Ratio 665/615) detect->analysis decision Valid IC50? analysis->decision Report Data Report Data decision->Report Data Control Stable Flag Interference Flag Interference decision->Flag Interference Control Modulated

Figure 1: Self-validating workflow for Pyridinone inhibitor screening. Note the parallel "Interference Control" arm essential for detecting autofluorescence artifacts.

Part 4: Validation Data & Interpretation

A robust assay must meet statistical thresholds. The Z-Factor (Z') is the primary metric for assay quality in high-throughput screening.

Statistical Acceptance Criteria
MetricFormulaAcceptable RangeInterpretation
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background (S/B)

> 3.0 Sufficient window to detect weak inhibitors.
CV%

< 10% Indicates low pipetting error and stable reagents.
Comparative Performance Data (Simulated)

The table below illustrates why TR-FRET is preferred over standard Fluorescence Intensity (FI) for Pyridinones.

CompoundAssay TypeIC₅₀ (nM)StatusNotes
Pyr-X (Novel) TR-FRET 12.5 Valid Clean curve, no interference in control wells.
Pyr-X (Novel)Standard FI>1000False Negative Compound fluorescence masked the inhibition signal.
Reference (SB203580)TR-FRET50.0ValidMatches literature values (Benchmark).

Part 5: Mechanistic Insight

Pyridinones are versatile. They can be designed as Type I (ATP-competitive, active conformation) or Type II (Allosteric/ATP-competitive, inactive DFG-out conformation).

  • Type I: Fast on/off rates. IC₅₀ is independent of pre-incubation time.

  • Type II: Slow off-rates (long residence time). IC₅₀ decreases (potency increases) with longer pre-incubation.

Experimental Tip: To validate the binding mode of your Pyr-X compound, run the IC₅₀ assay with 15 min vs. 60 min enzyme pre-incubation. A shift in IC₅₀ > 5-fold suggests Type II binding.

Binding ATP ATP Site Gate Gatekeeper Residue Pocket Allosteric Pocket (DFG-out) PyrI Type I Pyridinone (Hinge Binder) PyrI->ATP Competes PyrI->Gate Contacts PyrII Type II Pyridinone (Deep Pocket Binder) PyrII->ATP Competes PyrII->Pocket Occupies (Stabilizes Inactive State)

Figure 2: Binding topology differentiation. Type II Pyridinones extend into the allosteric pocket, often requiring extended incubation times in validation assays.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[7] Journal of Biomolecular Screening.

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Biochemical Assays. NIH Bookshelf.

  • Molecular Devices. Time-Resolved Fluorescence (TR-FRET) vs Standard Fluorescence. Application Note.

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances.[8] Bioorganic & Medicinal Chemistry Letters.

  • Thermo Fisher Scientific. The Adapta™ universal kinase assay: A superior alternative to luciferase-based kinase assays. Technical Guide.

Sources

Technical Guide: Comparative Efficacy of Methylating Agents for Pyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylation of pyridinones (specifically 2-pyridone and 4-pyridone) presents a classic challenge in organic synthesis due to the ambident nature of the pyridone anion. This guide provides a critical analysis of methylating agents, moving beyond simple yield comparisons to address the core challenge: Regiocontrol (N- vs. O-alkylation) .

While Iodomethane (MeI) remains the bench-scale standard for reliability, Dimethyl Carbonate (DMC) has emerged as the superior "green" alternative for process chemistry, albeit with higher energy requirements. For strict O-selectivity, traditional alkyl halides fail, necessitating specialized carbenoid or silver-mediated protocols.

Mechanistic Foundation: The Ambident Nucleophile Challenge

The pyridinone ring exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting anion is an ambident nucleophile.

  • N-Methylation (Thermodynamic Control): The nitrogen atom is the "softer" nucleophile. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, soft electrophiles (like MeI) preferentially attack the soft nitrogen center. This preserves the amide-like resonance, which is thermodynamically more stable in the ground state.

  • O-Methylation (Kinetic Control): The oxygen atom is the "harder" nucleophile with higher negative charge density. Hard electrophiles (or those activated by hard Lewis acids like Ag⁺) favor O-attack, restoring the aromatic pyridine ring system (alkoxypyridine).

Diagram 1: Tautomerism & HSAB-Driven Regioselectivity

This diagram illustrates the bifurcation of the reaction pathway based on electrophile character.

PyridoneMechanism Tautomer Pyridone Tautomerism (Lactam ⇌ Lactim) Anion Ambident Anion (Resonance Hybrid) Tautomer->Anion Deprotonation (Base) SoftE Soft Electrophile (MeI, DMS) Anion->SoftE Orbital Control HardE Hard/Complexed Electrophile (MeOTf, Ag+ salts) Anion->HardE Charge Control N_Prod N-Methyl Pyridone (Thermodynamic Product) SoftE->N_Prod N-Attack O_Prod 2-Methoxy Pyridine (Kinetic/Aromatic Product) HardE->O_Prod O-Attack

Caption: Mechanistic bifurcation of pyridone methylation governed by HSAB theory. N-attack is orbitally controlled; O-attack is charge controlled.

Comparative Analysis of Methylating Agents

A. Iodomethane (MeI) – The Bench Standard
  • Mechanism: SN2.

  • Performance: High reactivity. When paired with soft bases (e.g., Cs₂CO₃) in polar aprotic solvents (DMF), it yields predominantly N-methylated products (>90% selectivity).

  • Drawbacks: High toxicity (neurotoxin), volatility, and cost. Not ideal for kilogram-scale process chemistry.

B. Dimethyl Sulfate (DMS) – The Industrial Workhorse
  • Mechanism: SN2.

  • Performance: Similar reactivity to MeI but higher boiling point, making it easier to handle in large reactors.

  • Selectivity: Slightly less selective than MeI. Requires strict pH control to prevent hydrolysis.

  • Safety: Extreme toxicity (carcinogen/mutagen). Requires specialized neutralization protocols (ammonia/hydroxide) before waste disposal.

C. Dimethyl Carbonate (DMC) – The Green Challenger[1]
  • Mechanism: BAl2 (at high T). DMC acts as a methylating agent via nucleophilic attack on the methyl group, with CO₂ as the leaving group.

  • Performance: Non-toxic and biodegradable.[1] However, it is a weak electrophile.

  • Conditions: Requires high temperatures (120–180°C), often in an autoclave or using catalytic DBU/ionic liquids.

  • Selectivity: Surprisingly high N-selectivity for pyridones at high temperatures, contrasting with its O-selectivity for phenols.

D. Specialized Agents (Carbenoids/Mitsunobu)
  • TfOH-Catalyzed Carbenoids: Recent literature highlights the use of carbenoid insertion for >99:1 O-selectivity , solving the "aromatization" challenge without silver salts.

  • Mitsunobu (MeOH/DIAD/PPh3): Generally favors N-alkylation but is sensitive to steric bulk at the C3/C6 positions.

Data Summary: Performance Metrics

The following table synthesizes experimental data ranges for a standard 2-pyridone substrate.

AgentConditionsYield (%)Selectivity (N:O)Green Metric (Mass Intensity)Scalability
MeI Cs₂CO₃, DMF, 25°C85 - 95> 10:1Poor (High Waste)Low (Toxicity)
DMS NaOH, H₂O/Acetone80 - 90~ 6:1ModerateHigh (Hazardous)
DMC DBU, Reflux (130°C)75 - 92> 20:1Excellent High
Ag₂CO₃/MeI Toluene, 80°C60 - 75< 1:20 (O-favored)Very Poor (Ag waste)Low
Carbenoid TfOH, CH₂Cl₂88 - 95< 1:99 (O-favored) ModerateModerate

Experimental Protocols

Protocol A: High-Yield N-Methylation (Lab Scale)

Best for: Medicinal chemistry SAR generation where yield and speed are paramount.

  • Setup: Charge a round-bottom flask with 2-pyridone (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Base: Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv). Note: Cs⁺ is crucial here; the "cesium effect" improves solubility and N-nucleophilicity compared to K⁺.

  • Addition: Cool to 0°C. Add Iodomethane (MeI, 1.2 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Validation: 1H NMR will show N-Me singlet typically around δ 3.5–3.6 ppm. O-Me signals typically appear downfield at δ 3.9–4.0 ppm.

Protocol B: Green Process N-Methylation (DMC)

Best for: Large-scale synthesis requiring low toxicity profiles.

  • Setup: Use a stainless steel pressure reactor (autoclave) or heavy-walled sealed tube.

  • Reactants: Mix 2-pyridone (1.0 equiv), Dimethyl Carbonate (DMC, 10-20 equiv - acts as solvent), and DBU (0.1 equiv) or K₂CO₃ (1.0 equiv).

  • Reaction: Heat to 140–160°C for 8–12 hours. Note: The reaction generates CO₂; pressure will rise.

  • Workup: Cool to RT. Vent CO₂.[2] Distill off excess DMC (can be recycled).

  • Purification: The residue is often pure enough for recrystallization.

Strategic Decision Matrix

Use the following workflow to select the optimal agent for your specific constraints.

Diagram 2: Agent Selection Workflow

This decision tree guides the user based on selectivity needs and scale.

MethylationWorkflow Start Start: Pyridone Substrate Selectivity Target Regioisomer? Start->Selectivity O_Target O-Methyl (Alkoxypyridine) Selectivity->O_Target N_Target N-Methyl (Pyridone) Selectivity->N_Target Silver Use Ag2CO3 + MeI (Classic) O_Target->Silver Standard Carbenoid Use TfOH + Carbenoid (High Selectivity) O_Target->Carbenoid High Purity Req Scale Scale of Reaction? N_Target->Scale LabScale Lab Scale (<10g) Scale->LabScale ProcessScale Process Scale (>1kg) Scale->ProcessScale MeI_Path Use MeI / Cs2CO3 (Fast, Reliable) LabScale->MeI_Path DMC_Path Use DMC / Cat. Base (Green, Safe, High T) ProcessScale->DMC_Path

Caption: Strategic decision tree for selecting methylating agents based on regioselectivity and scale.

References

  • Regioselectivity Mechanisms

    • Title: Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones.[3][4]

    • Source: NIH / PubMed Central (2017).
    • URL:[Link]

  • Green Chemistry (DMC)

    • Title: Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[5][6]

    • Source: Royal Society of Chemistry (Green Chemistry).
    • URL:[Link]

  • Specialized O-Alkylation

    • Title: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.[7]

    • Source: Royal Society of Chemistry (ChemComm).
    • URL:[Link]

  • Mitsunobu Comparison

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: Tetrahedron Letters (via ResearchG
    • URL:[Link]

Sources

4-Methoxy-1-methylpyridin-2(1H)-one as a bioisostere for amides and phenols.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Methoxy-1-methylpyridin-2(1H)-one as a Bioisostere

Executive Summary

4-Methoxy-1-methylpyridin-2(1H)-one (MMP) represents a highly specific, electronically tuned scaffold used in medicinal chemistry to resolve metabolic and physicochemical liabilities associated with phenols and tertiary amides .[1][2]

Unlike the unsubstituted 2-pyridone, the addition of the 4-methoxy group provides a critical electron-donating effect, enhancing the hydrogen bond acceptor (HBA) capability of the carbonyl oxygen while simultaneously modulating lipophilicity. The 1-methyl group locks the tautomeric state, preventing aromatization to the hydroxypyridine and eliminating hydrogen bond donor (HBD) capability. This makes MMP an ideal "acceptor-selective" bioisostere for targets where the proton donor of a phenol or amide is either unnecessary for binding or detrimental to permeability.[1][2]

This guide details the structural rationale, comparative performance, and experimental validation of MMP in lead optimization.

Part 1: The Bioisosteric Rationale

Electronic & Structural Tuning

The efficacy of MMP stems from its ability to mimic the planarity and polarity of its parent groups while altering the electronic landscape.

  • Vs. Phenols: Phenols are classic metabolic liabilities due to rapid Phase II conjugation (glucuronidation/sulfation) at the -OH group.[1][2] MMP replaces the -OH donor with a carbonyl acceptor.[1][2] The 4-methoxy substituent is electronically strategic; through resonance, it pushes electron density toward the C2-carbonyl, increasing its basicity and H-bond acceptor strength, thereby mimicking the electron-rich nature of a phenoxide anion without the associated acidity or metabolic vulnerability.

  • Vs. Amides: MMP acts as a rigid, cyclic bioisostere for cis-amides or tertiary amides.[1][2] The N-methyl group mimics the steric bulk of an amide

    
    -substituent, while the ring structure enforces a planar conformation that reduces the entropic penalty upon binding.
    
Physicochemical Profile
PropertyPhenolTertiary Amide (Acyclic)MMP (Target) Implication
H-Bond Donors 100 Improved membrane permeability (reduced desolvation cost).[1][2]
H-Bond Acceptors 112 (C=O, OMe)Enhanced interaction with specific active site residues (e.g., Ser, Thr).
LogP ~1.5Variable~0.7 - 0.9 Lower lipophilicity than phenyl rings; improves solubility.[1][2]
TPSA 20 Ų~20 Ų~47 Ų Increased polarity aids in lowering non-specific binding.[2]
Metabolic Fate Glucuronidation (Rapid)Hydrolysis (Slow/Med)Oxidation (Slow) Resistant to esterases and transferases; susceptible only to specific CYPs.[2]

Part 2: Visualizing the Scaffold Hop

The following diagram illustrates the structural logic of replacing a Phenol or Amide with MMP.

Bioisostere_Logic cluster_properties Optimization Gains Phenol Phenol Scaffold (Metabolic Liability) MMP 4-Methoxy-1-methylpyridin-2(1H)-one (MMP) Phenol->MMP Block Glucuronidation Remove HBD Amide Tertiary Amide (Conformational Flux) Amide->MMP Rigidification Bioavailability Target Target Binding Pocket (Requires HBA, No HBD) MMP->Target Enhanced Carbonyl HBA (via 4-OMe resonance) Solubility Improved Solubility (Lower LogP) MMP->Solubility Permeability High Permeability (Zero HBD) MMP->Permeability Stability Metabolic Stability (No Phase II) MMP->Stability

Caption: Structural evolution from labile donors (Phenol) and flexible linkers (Amide) to the rigid, acceptor-rich MMP scaffold.[1][2]

Part 3: Experimental Validation Protocols

To validate MMP as a superior bioisostere in your specific series, the following self-validating protocols are recommended.

Comparative Microsomal Stability Assay

Objective: Quantify the metabolic stability improvement of MMP analogs versus their phenolic counterparts.

  • Reagents: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Test Compounds (1 µM), Verapamil (Control).

  • Protocol:

    • Incubation: Pre-incubate 1 µM of test compound with HLM (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiation: Add NADPH regenerating system to initiate metabolism.[1][2]

    • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

    • Quenching: Immediately quench with ice-cold acetonitrile containing internal standard.

    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Success Metric: An intrinsic clearance (

    
    ) reduction of >50% compared to the phenol analog indicates successful metabolic blocking.[2]
    
LogD_{7.4} Determination (Shake-Flask Method)

Objective: Verify that the 4-methoxy and 1-methyl additions do not compromise aqueous solubility.

  • Protocol:

    • Dissolve compound in octanol-saturated PBS (pH 7.4).

    • Equilibrate with an equal volume of PBS-saturated octanol for 24 hours at 25°C.

    • Separate phases and quantify concentration in both phases using HPLC-UV.[1][2]

  • Expectation: MMP analogs typically exhibit a LogD_{7.4} between 0.5 and 1.5, optimal for oral bioavailability (Lipinski compliant).[2]

Part 4: Synthetic Accessibility

One major advantage of MMP is its robust synthetic accessibility, allowing for rapid SAR exploration.[2]

Key Pathway: N-Methylation & Selective Functionalization [1][2]

  • Starting Material: 4-methoxypyridine-N-oxide or 2,4-dihydroxypyridine.[1][2]

  • Methylation: Treatment with Methyl Iodide (

    
    ) and 
    
    
    
    in DMF.[2]
    • Note: This step fixes the tautomer to the 2-pyridone form.[1][2]

  • C-H Activation: The C3 and C5 positions of the MMP ring are electron-rich, making them amenable to direct C-H activation or halogenation (e.g., NIS/DMF) for coupling to the main drug scaffold.

References

  • Patani, G. A., & LaVoie, E. J. (1996).[2] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[2] Link[1][2]

  • Zhang, Y., & Pike, A. (2021).[2][3] Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.[3] Link

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1][2]

  • PubChem. (2024).[1][2] 4-Methoxy-1-methylpyridin-2(1H)-one Compound Summary. Link[1][2]

Sources

Comparative reactivity analysis of substituted pyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of substituted pyridine derivatives, focusing on the regiochemical and kinetic divergences driven by the heterocyclic nitrogen.[1] Unlike benzene, the pyridine ring functions as an electron-deficient "π-deficient" system, creating a stark dichotomy in reactivity between the C2/C4 (ortho/para-like) and C3 (meta-like) positions. This guide synthesizes experimental data to assist medicinal chemists in selecting optimal synthetic routes, specifically comparing Nucleophilic Aromatic Substitution (


), Electrophilic Aromatic Substitution (

), and metal-mediated cross-coupling protocols.

Electronic Structure & Intrinsic Reactivity Bias

To predict reactivity, one must understand the ground-state electronic bias. The nitrogen atom withdraws electron density via induction (


) and resonance (

), leaving the C2, C4, and C6 positions significantly electron-poor.
  • C2/C4/C6 Positions: Highly susceptible to nucleophilic attack (

    
    ) and radical addition (Minisci).
    
  • C3/C5 Positions: Relatively electron-neutral (similar to benzene), making them the only viable sites for electrophilic attack (

    
    ), though reaction rates are drastically slower than benzene.
    
Comparative Electronic Profile (DOT Visualization)

The following diagram illustrates the decision logic for functionalizing pyridine based on electronic density.

PyridineLogic Start Target Functionalization CheckPos Target Position? Start->CheckPos C2_C4 C2 / C4 Position (Electron Deficient) CheckPos->C2_C4 Ortho/Para C3 C3 Position (Benzene-like) CheckPos->C3 Meta Method_SnAr Method: SnAr (Requires Leaving Group) C2_C4->Method_SnAr Nucleophile Present Method_Minisci Method: Minisci Radical (Requires Acid + Radical Source) C2_C4->Method_Minisci Radical Source Method_CrossCoupling Method: Pd-Catalysis (C2 requires specific ligands) C2_C4->Method_CrossCoupling Halogenated Method_EAS Method: SEAr (Difficult; Requires EDG) C3->Method_EAS Electrophile C3->Method_CrossCoupling Halogenated

Figure 1: Decision matrix for selecting functionalization strategies based on regiochemical electronic bias.

Nucleophilic Aromatic Substitution ( ): C2 vs. C4

The


 reaction is the workhorse for functionalizing pyridines. The reaction proceeds via a Meisenheimer intermediate.[2]
Mechanism & Regioselectivity[1][3][4]
  • C4-Selectivity: Kinetic studies indicate that substitution at the C4 position is generally faster than at C2. This is attributed to the maximization of resonance stabilization without the steric hindrance often found at the C2 position (adjacent to the nitrogen lone pair).

  • C2-Selectivity: While slightly slower than C4, C2 substitution is highly favorable compared to C3.

  • C3-Inertness: The C3 position cannot stabilize the negative charge on the nitrogen atom during the intermediate phase, rendering it virtually inert to

    
     unless highly activated by strong EWGs (e.g., 
    
    
    
    ).
Comparative Data: Rate of Reaction with Methoxide ( )

The following table normalizes reaction rates of chloropyridines with NaOMe in MeOH at 50°C.

SubstrateRelative Rate (

)
Observation
4-Chloropyridine 1.00 (Reference)Fastest; max resonance stabilization.
2-Chloropyridine ~0.65Slower due to steric/dipole repulsion.
3-Chloropyridine < 0.0001No reaction under standard conditions.
2-Chloro-3-nitropyridine 14,500Nitro group (ortho) massively accelerates rate.

Expert Insight: When performing


 on 2,4-dichloropyridine, the nucleophile will selectively attack the C4-position  first. To target C2, one must either block C4 or use a directing group strategy.

Metal-Mediated Functionalization: The "Catalyst Poisoning" Challenge

Transition metal catalysis (Suzuki, Buchwald-Hartwig) is standard for C-C and C-N bond formation. However, pyridines present a unique challenge: Nitrogen Coordination .

The Problem: 2-Substituted Pyridines

A halogen at the C2 position places the reaction site adjacent to the Lewis-basic nitrogen.

  • Catalyst Sequestration: The pyridine nitrogen can bind to the Pd center (

    
    -donation), displacing phosphine ligands and forming an inactive complex.
    
  • Oxidative Addition: The electron-poor nature of C2 makes oxidative addition slower than in phenyl halides.

The Solution: Ligand Selection
  • For C3-Halopyridines: Standard ligands (e.g.,

    
    , dppf) work well; reactivity mimics aryl halides.
    
  • For C2-Halopyridines: Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are mandatory . They sterically prevent N-coordination to the metal center while facilitating oxidative addition.

Comparative Workflow: Suzuki Coupling (DOT Visualization)

SuzukiWorkflow Input Substrate Selection Branch3 3-Bromopyridine Input->Branch3 Branch2 2-Bromopyridine Input->Branch2 Cond3 Standard Conditions Pd(PPh3)4, Na2CO3 Branch3->Cond3 Branch2->Cond3 Avoid Cond2 Specialized Conditions Pd2(dba)3 + XPhos Branch2->Cond2 Result3 High Yield (>90%) Cond3->Result3 Fail2 Low Yield (<20%) (Catalyst Poisoning) Cond3->Fail2 Avoid Result2 High Yield (>85%) Cond2->Result2

Figure 2: Ligand selection workflow for Suzuki-Miyaura coupling of halopyridines.

Experimental Protocols

Protocol A: Regioselective on 2,4-Dichloropyridine

Objective: Selective functionalization of the C4 position with morpholine.

  • Preparation: Dissolve 2,4-dichloropyridine (1.0 equiv, 148 mg) in anhydrous THF (0.2 M).

  • Addition: Add morpholine (1.1 equiv) and

    
     (1.2 equiv) at 0°C.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 7:3). The C4-substituted product is more polar than the starting material.

  • Workup: Quench with water, extract with EtOAc.

  • Outcome: 4-morpholino-2-chloropyridine is obtained (>90% regioselectivity).

    • Note: Heating to 80°C or using excess amine will lead to bis-substitution (C2 and C4).

Protocol B: C-H Activation (Minisci Reaction)

Objective: Alkylation of pyridine at C2 using a radical source.

  • Setup: Dissolve pyridine (1.0 equiv) and alkyl carboxylic acid (2.0 equiv) in a biphasic mixture of

    
     and water.
    
  • Catalyst: Add

    
     (0.2 equiv) and trifluoroacetic acid (1.0 equiv) to protonate the pyridine (activating it).
    
  • Initiation: Add

    
     (1.5 equiv) and heat to 40°C.
    
  • Mechanism: The persulfate generates an alkyl radical via decarboxylation of the acid. The radical attacks the protonated pyridine at C2.

  • Purification: Neutralize with

    
     before extraction.
    

Comparative Data Summary

The table below summarizes the reactivity trends for a generic Pyridine-X substrate.

Reaction TypeC2-Position (Ortho)C3-Position (Meta)C4-Position (Para)Critical Factor

High (Slows with steric bulk)Inert Very High (Fastest)Anionic stability on N

Inert (Deactivated)Low (Requires forcing)Inert (Deactivated)Cationic instability
Minisci (Radical) High LowHigh SOMO-LUMO overlap
Lithiation Unstable (Scrambles/Eliminates)Stable (Trappable)Stable Directing Group Assistance
Pd-Coupling Challenging (Needs bulky ligand)Good (Standard ligands)Good N-coordination to Pd

References

  • Nucleophilic Aromatic Substitution on Pyridines

    • Source: BenchChem.[1][3] "A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity."

  • Regioselectivity Mechanisms

    • Source: Stack Exchange (Chemistry).
    • URL:[Link]

  • C-H Functionalization Strategies

    • Source: Beilstein Journal of Organic Chemistry. "Pyridine C(sp2)
    • URL:[Link]

  • Site-Selective Alkenylation

    • Source: National Institutes of Health (NIH). "A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation."[4]

    • URL:[Link]

  • Para-Selective Functionalization

    • Source: Journal of the American Chemical Society. "C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions."
    • URL:[Link]

Sources

Cross-reactivity profiling of 4-Methoxy-1-methylpyridin-2(1H)-one derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Liability

In modern drug discovery, 4-Methoxy-1-methylpyridin-2(1H)-one (and its structural congeners) represents a "privileged scaffold." Its hydrogen-bonding array mimics the adenine ring of ATP, making it a potent hinge-binder for kinases (e.g., PIM-1, CDK families) and a recognition motif for epigenetic readers (e.g., bromodomains).

However, this privilege comes with a cost: promiscuity . The same features that drive potency often lead to off-target effects across the kinome and metabolic instability via cytochrome P450 (CYP) degradation.

This guide provides a rigorous, self-validating workflow to profile the cross-reactivity of this scaffold. We compare it against its primary isosteres—2-methoxypyridines and unsubstituted 2-pyridones —to help you make data-driven decisions in lead optimization.

Mechanistic Grounding: Why This Scaffold Cross-Reacts

To profile effectively, you must understand the causality of interaction.

  • The ATP Mimicry (Kinase Off-Targets): The lactam carbonyl (C=O) and the N-methyl group create a distinct electrostatic profile. In the kinase hinge region, the carbonyl acts as a hydrogen bond acceptor (HBA) for the backbone amide of the "gatekeeper" residue. The N-methyl group, while blocking a donor site, provides hydrophobic van der Waals contact.

    • Risk:[1] High affinity for kinases with small gatekeeper residues (e.g., Gly, Ala), leading to low selectivity scores (S-scores).

  • The Epigenetic Overlap (BET Bromodomains): The 4-methoxy substituent mimics the acetyl-lysine recognition motif recognized by Bromodomain and Extra-Terminal (BET) proteins.

    • Risk:[1] Unintended modulation of gene transcription (e.g., c-Myc downregulation) distinct from the primary kinase target.

  • Metabolic Vulnerability (CYP Cross-Reactivity): The N-methyl group is a prime target for oxidative demethylation by CYP enzymes (specifically CYP2E1 and CYP3A4). The 4-methoxy group is susceptible to O-dealkylation.

    • Risk:[1] Rapid clearance (high

      
      ) and generation of reactive aldehyde intermediates.
      

Comparative Profiling: Scaffold vs. Isosteres

The following table contrasts the 4-Methoxy-1-methylpyridin-2(1H)-one core with its two most common synthetic alternatives. Use this to determine if "scaffold hopping" is necessary.

Feature4-Methoxy-1-methylpyridin-2(1H)-one (Target Scaffold)2-Methoxypyridine (O-Alkyl Isostere)2-Pyridone (NH) (Unsubstituted)
Primary Mode ATP-competitive (Hinge Binder)Allosteric / Hydrophobic PocketH-Bond Donor + Acceptor
Kinase Selectivity Low to Moderate (Promiscuous)High (Requires specific pocket fit)Moderate (Polarity limits entry)
Metabolic Stability Low (Liable to N-demethylation)Moderate (Liable to O-demethylation)High (Phase II conjugation dominant)
Solubility (LogS) High (Polar, non-ionizable)Moderate (Lipophilic)Moderate (High MP, aggregation risk)
Toxicity Risk Reactive metabolites (Aldehydes)Generally lowerGlucuronidation saturation
Best Use Case Potent Kinase/Epigenetic ProbesCNS Penetrant LeadsFragment-Based Screening

Strategic Profiling Workflow

Do not blindly screen. Follow this logic-gated workflow to validate the scaffold's utility.

Diagram: The Cross-Reactivity Decision Tree

ProfilingWorkflow Start Candidate Library (4-Methoxy-1-methylpyridin-2-one core) Step1 Step 1: KinomeScan (Binding Kd) Target: ~400 Kinases Start->Step1 Decision1 Selectivity Score (S35) < 0.2? Step1->Decision1 Step2 Step 2: Functional IC50 Validation (ADP-Glo Assay) Decision1->Step2 Yes Fail1 REJECT: Promiscuous Binder (Redesign R-groups) Decision1->Fail1 No Step3 Step 3: Epigenetic Panel (BET Bromodomain AlphaScreen) Step2->Step3 Step4 Step 4: Metabolic Stability (Hepatocyte CLint) Step3->Step4 Fail2 REJECT: Epigenetic Off-Target Step3->Fail2 High BET Affinity Pass VALIDATED LEAD Proceed to PK/PD Step4->Pass

Caption: Logic-gated workflow for profiling pyridone derivatives. Early rejection of promiscuous binders saves resources.

Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (DSF) for Selectivity

Use this for rapid "first-pass" profiling against a panel of kinases.

Principle: The pyridone scaffold stabilizes the kinase domain upon binding, shifting the melting temperature (


). A promiscuous binder shifts the 

of many kinases; a selective one shifts only the target.

Reagents:

  • Recombinant Kinase Domains (e.g., PIM1, CDK2, AURKA).

  • SYPRO Orange Dye (5000x stock).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Procedure:

  • Preparation: Dilute protein to 2 µM in buffer. Add SYPRO Orange (final 5x).

  • Dosing: Add compound (10 µM final) to the protein-dye mix. Include DMSO control.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine (e.g., QuantStudio).

  • Analysis: Calculate

    
    .
    
    • Pass Criteria:

      
       for Target; 
      
      
      
      for Off-targets.
Protocol B: Metabolic Stability (Hepatocyte Clearance)

Critical for assessing the N-methyl liability.

Principle: Measures the disappearance of the parent compound over time in the presence of metabolically active hepatocytes.

Procedure:

  • Thawing: Thaw cryopreserved hepatocytes (Human/Rat) in Williams E Medium. Count viability (>75% required).

  • Incubation: Dilute hepatocytes to

    
     cells/mL.
    
  • Initiation: Add test compound (1 µM final). Incubate at 37°C/5% CO2.

  • Sampling: Remove aliquots at

    
     min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
    
  • Quantification: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .

Pathway Visualization: The Pyridone Signaling Impact

Understanding where your scaffold hits in the cell is crucial. Pyridone derivatives frequently interrupt the PI3K/AKT/mTOR axis via PIM kinase inhibition.

SignalingPathway GF Growth Factors RTK RTK (Receptor) GF->RTK PI3K PI3K RTK->PI3K PIM1 PIM1 Kinase (PRIMARY TARGET) PI3K->PIM1 AKT AKT PI3K->AKT PIM1->AKT Phosphorylation Bad Bad (Apoptosis) PIM1->Bad Inactivation Myc c-Myc (Proliferation) PIM1->Myc Stabilization mTOR mTORC1 AKT->mTOR Drug 4-Methoxy-1-methyl pyridone Derivative Drug->PIM1 Inhibits

Caption: The 4-methoxy-1-methylpyridin-2-one scaffold typically targets PIM1, collapsing AKT signaling and c-Myc stability.

References

  • BenchChem. (n.d.). 4-Methoxy-1-methylpyridin-2(1H)-one Research Chemical. Retrieved from

  • National Institutes of Health (NIH). (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. Retrieved from

  • Frontiers in Chemistry. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from

  • Reaction Biology. (2023). Kinase Selectivity Panels and Profiling. Retrieved from [2]

  • Royal Society of Chemistry. (2017). A lesson for site-selective C–H functionalization on 2-pyridones. Chemical Science. Retrieved from

Sources

Safety Operating Guide

4-Methoxy-1-methylpyridin-2(1H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-1-methylpyridin-2(1H)-one Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Scientists[1]

Core Directive: Operational Autonomy & Safety

This guide supersedes generic "refer to SDS" advice. While the Safety Data Sheet (SDS) is the legal bedrock, this document provides the operational translation of those mandates into a functional laboratory workflow.

As a Senior Application Scientist, I must emphasize that 4-Methoxy-1-methylpyridin-2(1H)-one (CAS: 41759-19-7) represents a specific class of functionalized heterocycles. Unlike common solvents, its disposal requires strict adherence to waste stream segregation to prevent the formation of toxic byproducts during incineration and to comply with RCRA (Resource Conservation and Recovery Act) standards for toxic organic waste.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity to ensure this protocol applies to your specific isomer.

Parameter Specification
Chemical Name 4-Methoxy-1-methylpyridin-2(1H)-one
Synonyms 4-Methoxy-1-methyl-2-pyridone; 1-Methyl-4-methoxy-2(1H)-pyridinone
CAS Number 41759-19-7
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Physical State Solid (typically white to off-white crystalline)
Solubility Soluble in polar organic solvents (DCM, Methanol); moderately soluble in water.[1][2][3][4]
Critical Hazard Profile (GHS Classifications)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin/Eye Irritation: Category 2 (H315, H319) – Causes serious irritation.[4][5]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1][5]

Scientist's Note: While not a P-listed (acutely toxic) waste under RCRA, this compound is an organic irritant . It must never be flushed down the drain.[4] Its heterocyclic nitrogen content means improper disposal can contribute to NOₓ emissions if not incinerated in a controlled facility.

Waste Characterization & Stream Selection

Effective disposal starts with characterizing the state of the waste. You will likely encounter this compound in three forms. Use the logical flow below to determine the correct waste stream.

Scenario A: Pure Solid Waste
  • Source: Expired stock, spilled material, or contaminated solid reagent.[6]

  • Disposal Path: Solid Hazardous Waste (Non-Halogenated). [1]

  • Container: High-density polyethylene (HDPE) wide-mouth jar.[1]

Scenario B: Reaction Mixture (Organic Solvent)
  • Source: Mother liquors or reaction byproducts dissolved in DCM, Ethyl Acetate, or Methanol.

  • Disposal Path: Organic Solvent Waste. [1]

    • If solvent is DCM/Chloroform:Halogenated Waste Stream.

    • If solvent is Acetone/Methanol/EtOAc:Non-Halogenated Waste Stream.

  • Container: HDPE or Glass Safety Carboy (Jerrycan).

Scenario C: Aqueous Waste (Post-Workup)
  • Source: Aqueous layers from extractions containing traces of the pyridinone.

  • Disposal Path: Aqueous Hazardous Waste. [1]

  • Restriction: Do NOT neutralize and pour down the sink. The organic content (COD/BOD) and toxicity prohibit sewer disposal.

Visual Decision Matrix: Waste Stream Logic

The following diagram illustrates the decision-making process for segregating 4-Methoxy-1-methylpyridin-2(1H)-one waste.

WasteDisposalFlow Start Waste Source Identification: 4-Methoxy-1-methylpyridin-2(1H)-one StateCheck Physical State? Start->StateCheck Solid Pure Solid / Contaminated Debris StateCheck->Solid Solid Liquid Liquid Solution / Suspension StateCheck->Liquid Liquid BinSolid Stream: SOLID HAZARDOUS Container: Wide-mouth HDPE Label: Toxic/Irritant Solid->BinSolid SolventCheck Primary Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Solution (Water > 90%) SolventCheck->Aqueous Water Based BinHalo Stream: HALOGENATED LIQUID Container: Safety Carboy (Red Tag) Label: Contains Halogens + Pyridinone Halogenated->BinHalo BinNonHalo Stream: NON-HALOGENATED LIQUID Container: Safety Carboy (Clear/Blue Tag) Label: Flammable/Toxic NonHalogenated->BinNonHalo BinAq Stream: AQUEOUS HAZARDOUS Container: HDPE Carboy Label: Aqueous Toxic (Do Not Drain) Aqueous->BinAq Incineration Final Fate: High-Temp Incineration BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration BinAq->Incineration

Caption: Operational workflow for segregating 4-Methoxy-1-methylpyridin-2(1H)-one based on physical state and solvent matrix.

Detailed Disposal Protocol (Step-by-Step)

Step 1: Pre-Disposal Stabilization

Ensure the material is stable. 4-Methoxy-1-methylpyridin-2(1H)-one is generally stable at room temperature.[1]

  • Action: If the waste is a reaction mixture containing reactive reagents (e.g., acid chlorides, strong bases) used alongside the pyridinone, quench the reaction fully before placing it in the waste container.

  • Validation: Check pH. Ideally, waste should be between pH 5 and 9 to prevent container corrosion, though most safety carboys tolerate wider ranges.

Step 2: Packaging & Containment
  • Solids: Use a wide-mouth HDPE jar with a screw-top lid.

    • Protocol: Double-bag the solid in chemically resistant polyethylene bags before placing it in the jar if the solid is a fine powder (to prevent dust inhalation).

  • Liquids: Use an approved safety carboy (HDPE or Stainless Steel).

    • Headspace Rule: Leave at least 10% headspace in the container to allow for vapor expansion.

Step 3: Labeling (Regulatory Requirement)

Every container must be labeled immediately upon the first addition of waste.

  • Required Fields:

    • Full Chemical Name: "4-Methoxy-1-methylpyridin-2(1H)-one" (Do not use abbreviations or formulas).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[2]

    • Composition: If a mixture, list all solvents and their approximate percentages (e.g., "Dichloromethane 90%, Pyridinone derivative 10%").

Step 4: Storage & Pickup
  • Segregation: Store the waste container in a secondary containment tray (spill pallet). Keep away from oxidizers.[4][7]

  • Timeline: Do not accumulate waste for more than 90 days (standard US RCRA compliance for Large Quantity Generators).

Emergency Procedures (Spills)

In the event of a spill of pure solid or concentrated solution:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 respirator or work in a fume hood.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.

    • Liquid: Use a vermiculite or polypropylene absorbent pad.

  • Decontamination: Wipe the surface with a soap and water solution. The pyridinone is moderately soluble in water; a detergent helps solubilize and remove residues.

  • Disposal of Cleanup Materials: All absorbent pads and gloves used in cleanup must be disposed of as Solid Hazardous Waste (Scenario A).

References & Authority

  • PubChem. Compound Summary: 4-Methoxy-1-methylpyridin-2(1H)-one. National Library of Medicine. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Personal protective equipment for handling 4-Methoxy-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Methoxy-1-methylpyridin-2(1H)-one (often an intermediate in pharmaceutical synthesis) belongs to the class of N-methylated pyridinones. While specific toxicological data for this exact isomer is often limited in public repositories, structural analogs (e.g., 1-methyl-2-pyridone, 4-amino-1-methylpyridin-2(1H)-one) exhibit consistent hazard profiles.

Treat this compound as a Hazardous Irritant and Potential Sensitizer.

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), and Acute Toxicity if swallowed (H302).

  • Physical State: Typically a solid powder at room temperature.

  • Critical Risk Vector: Inhalation of airborne dust during weighing and dermal absorption during solution handling.

Risk Assessment & PPE Selection Logic

Effective safety is not about wearing more gear; it is about wearing the correct gear based on the route of exposure. The following table synthesizes the hazard logic into actionable PPE requirements.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control: Chemical Fume Hood (Certified).Backup: N95/P100 Respirator (only if hood is unavailable).[1]Dust Control: As a solid, electrostatic forces can aerosolize particles during weighing.[1] Pyridinones can be respiratory irritants; local exhaust is superior to wearable masks.
Ocular Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for powders.[1]Particulate Entry: Standard safety glasses allow fine powders to migrate around the lens via air currents. Goggles seal the orbital area against dust and splashes.
Dermal (Hand) Nitrile Gloves (Min 5 mil thickness).Protocol: Double-gloving recommended for solutions.[1]Permeation Resistance: Latex is permeable to many organic nitrogen heterocycles. Nitrile provides superior chemical resistance. Double gloving allows outer glove removal upon contamination without exposing skin.
Body Lab Coat (High-neck, snap closure, long sleeve).Material: 100% Cotton or Nomex (if flammables present).[1]Physical Barrier: Prevents migration of powder onto street clothes. Synthetic blends (polyester) can melt into skin if a fire occurs; cotton is safer for general organic synthesis.
Diagram 1: Hazard-to-PPE Decision Logic

This decision tree illustrates the mental model for selecting protection based on the state of the chemical.

RiskAssessment Chemical 4-Methoxy-1-methylpyridin-2(1H)-one State Physical State? Chemical->State Solid Solid / Powder State->Solid Handling Pure Liquid Solution / Liquid State->Liquid Dissolved Risk_Dust Risk: Inhalation & Eye Dust Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption Liquid->Risk_Splash PPE_Solid PPE: Goggles + Fume Hood (No Open Bench Weighing) Risk_Dust->PPE_Solid PPE_Liquid PPE: Nitrile (Double) + Sleeve Guards Risk_Splash->PPE_Liquid

Caption: Logic flow determining PPE adjustments based on the physical state of the material.

Operational Workflow: The "Self-Validating" Protocol

Safety failures often occur during transitions (e.g., moving from the balance to the hood). This protocol builds in "checkpoints" to validate safety at each step.

Phase 1: Preparation (The "Clean" Zone)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Hood Verification: Verify fume hood flow rate is between 80–100 fpm (face velocity) using the digital monitor or a tissue strip test.

  • Static Control: If the powder is fluffy/static-prone, place an ionizing bar or anti-static gun near the balance inside the hood.

Phase 2: Handling (The "Hot" Zone)

Step-by-Step Weighing Protocol:

  • Don PPE: Lab coat -> Goggles -> Inner Gloves -> Outer Gloves.

  • Transfer: Move the container into the fume hood. Never open the container outside the hood.

  • Weighing:

    • Open the balance door only as much as necessary.

    • Use a disposable spatula.

    • Critical Check: If powder spills on the balance, clean immediately with a solvent-dampened Kimwipe (acetone or methanol) to prevent dust from drying and becoming airborne later.

  • Solvation: If possible, dissolve the solid in the reaction solvent before removing it from the hood. This eliminates the inhalation risk for downstream transport.

Phase 3: Decontamination & Doffing (The Exit Strategy)
  • Wipe Down: Wipe the exterior of the reaction vessel with a damp paper towel before removing it from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Transport: Transport the vessel to the instrument/rotovap using a secondary container (bucket) to contain potential breakage.

Diagram 2: Operational Safety Workflow

This workflow visualizes the sequence of operations to prevent cross-contamination.

OperationalWorkflow Start Start: Pre-Lab Check Engineering 1. Check Fume Hood Flow (Target: 80-100 fpm) Start->Engineering Donning 2. Don PPE (Coat -> Goggles -> Double Gloves) Engineering->Donning Handling 3. Handling (Inside Hood) Weighing & Solvation Donning->Handling Handling->Donning If Glove Breach Decon 4. Decontamination Wipe Containers & Doff Outer Gloves Handling->Decon Waste 5. Waste Disposal Solid vs. Liquid Stream Decon->Waste End Process Complete Waste->End

Caption: Step-by-step workflow ensuring containment from setup to disposal.

Emergency Response & Disposal

Spill Management
  • Minor Powder Spill (<5g):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water or PEG-400) to dampen the powder.

    • Scoop up damp material and place in a hazardous waste bag.

    • Clean area with soap and water.[2][3]

  • Skin Exposure:

    • Immediately wash with soap and copious water for 15 minutes.

    • Pyridinones are organic bases; do not use acidic neutralizers on skin, as this can increase heat/absorption.

Waste Disposal Plan

Segregate waste based on the chemical environment of the reaction:

Waste StreamCriteriaDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.[1]Double-bagged in "Solid Hazardous Waste" drums. Label as "Toxic/Irritant Solid."
Liquid Waste (A) If dissolved in non-halogenated solvents (MeOH, EtOH, Acetone).[1]Non-Halogenated Organic Waste.
Liquid Waste (B) If dissolved in DCM, Chloroform, or if the reaction involved halogens.[1]Halogenated Organic Waste.
Aqueous Waste Aqueous workups (washes).[1]Check pH. If neutral (6-8) and free of heavy metals, consult local EHS. Otherwise, Aqueous Hazardous Waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 1-Methyl-2-pyridone (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE). United States Department of Labor. [Link]

  • American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. [Link]

Sources

×

Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.